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Maleic Hydrazide-d2

Cat. No.: B1157156
M. Wt: 114.1
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Description

Maleic Hydrazide-d2, also known as this compound, is a useful research compound. Its molecular formula is C₄H₂D₂N₂O₂ and its molecular weight is 114.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄H₂D₂N₂O₂ B1157156 Maleic Hydrazide-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₄H₂D₂N₂O₂

Molecular Weight

114.1

Synonyms

6-Hydroxy-3(2H)-pyridazinone-d2;  1,2-Dihydro-3,6-pyridazinedione-d2;  3,6-Dihydroxypyridazine-d2;  3,6-Dioxopyridazine-d2;  3,6-Pyridazinediol-d2;  6-Hydroxy-3(2H)-pyridazinone-d2;  Antergon-d2;  Antyrost-d2;  MAH-d2;  MH-d2;  Maleic Acid Cyclic Hydrazide-d2; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Maleic Hydrazide-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for Maleic Hydrazide-d2, a deuterated analog of the plant growth regulator and herbicide, maleic hydrazide. This document details a proposed experimental protocol, summarizes key quantitative data, and illustrates the synthesis pathway and a conceptual experimental workflow.

Introduction

This compound (C₄H₂D₂N₂O₂) is a stable isotope-labeled version of maleic hydrazide.[1][2] Deuterium-labeled compounds are valuable tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic research, and as internal standards for quantitative analysis by mass spectrometry.[1] The synthesis of this compound involves the incorporation of two deuterium atoms into the maleic hydrazide structure, typically at the olefinic positions.

Proposed Synthesis Pathway

The most direct and plausible pathway for the synthesis of this compound is the reaction of Maleic Anhydride-d2 with hydrazine hydrate. This method is analogous to the well-established industrial synthesis of non-deuterated maleic hydrazide.[3][4][5]

Reaction:

Maleic Anhydride-d2 + Hydrazine Hydrate → this compound

The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration to form the stable pyridazinedione ring system.

Core Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
Maleic Anhydride-d2 33225-51-3C₄D₂O₃100.07Deuterium incorporation of ≥98% is commercially available.
Hydrazine Hydrate 7803-57-8H₆N₂O50.06Commercially available in various concentrations.
This compound 2398483-97-9C₄H₂D₂N₂O₂114.10¹H NMR (DMSO-d₆, predicted): δ ~11.4 (s, 2H, NH). The signal for the olefinic protons (around 6.9 ppm in the non-deuterated analog) will be absent or significantly reduced. ¹³C NMR (DMSO-d₆, predicted): δ ~156 (C=O), ~130 (C=C). The C-D coupling will result in a characteristic splitting pattern. Mass Spectrometry (ESI-MS): m/z [M+H]⁺ = 115.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of maleic hydrazide.[3][5]

Materials:

  • Maleic Anhydride-d2 (1.0 eq)

  • Hydrazine hydrate (64-85% solution, 1.5 - 2.0 eq)

  • Sulfuric acid (catalytic amount)

  • Water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add water and concentrated sulfuric acid cautiously.

  • Addition of Hydrazine Hydrate: To the cooled acidic solution, add hydrazine hydrate dropwise while maintaining the temperature below 30°C.

  • Addition of Maleic Anhydride-d2: Add Maleic Anhydride-d2 portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 95-100°C) and maintain for 2-4 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot water or ethanol to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Note: The reaction yield for the synthesis of non-deuterated maleic hydrazide is reported to be in the range of 75-97%.[5] A similar yield can be expected for the deuterated analog.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_product Product MA_d2 Maleic Anhydride-d2 Intermediate Maleoyl Hydrazide-d2 (Intermediate) MA_d2->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate MH_d2 This compound Intermediate->MH_d2 - H₂O (Cyclization) H2O H₂O

Caption: Synthesis pathway of this compound from Maleic Anhydride-d2.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Mix Maleic Anhydride-d2 and Hydrazine Hydrate start->reactants reaction Reflux (95-100°C, 2-4h) reactants->reaction cooling Cool and Precipitate reaction->cooling filtration Vacuum Filtration cooling->filtration purification Recrystallization filtration->purification drying Vacuum Drying purification->drying analysis Characterization (NMR, MS) drying->analysis end End analysis->end

Caption: A logical workflow for the synthesis and purification of this compound.

References

Maleic Hydrazide-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Maleic Hydrazide-d2, a deuterated analog of the plant growth regulator Maleic Hydrazide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its suppliers, pricing, chemical properties, and applications, with a focus on its use in research settings. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate its practical application.

Introduction to this compound

This compound is the deuterium-labeled form of Maleic Hydrazide, a synthetic pyridazine derivative known for its ability to inhibit plant growth by preventing cell division.[1] While Maleic Hydrazide has been extensively used in agriculture to control the sprouting of crops like potatoes and onions, its deuterated counterpart, this compound, serves as a valuable tool in analytical and research applications.[1][2] Its primary utility lies in its role as an internal standard for the accurate quantification of Maleic Hydrazide residues in various matrices using mass spectrometry-based techniques.[3]

The core biological activity of Maleic Hydrazide, and by extension its deuterated form, stems from its ability to inhibit the synthesis of nucleic acids and proteins, which is fundamental to cell division.[3][4] This mechanism of action has prompted investigations into its cytotoxic and genotoxic effects, making it a compound of interest in toxicological and potentially in cancer research.[4]

Suppliers and Pricing

The availability and cost of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of information from various suppliers.

SupplierProduct NameCAS NumberAvailable QuantitiesPrice (USD)
MedchemExpressThis compound2398483-97-91 mg, 5 mg, 10 mg$60, $120, $200
PDQ ScientificD2-Maleic hydrazideNot Specified10mg$501.20
Simson PharmaMaleic-2,3-d2 Hydrazide2398483-97-9InquireInquire
BIOZOLMaleic hydrazide D22398483-97-9InquireInquire
LGC StandardsThis compoundNot SpecifiedInquireInquire

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Molecular Formula C₄H₂D₂N₂O₂
Molecular Weight 114.1 g/mol
Appearance Solid
Storage Temperature 4°C for long-term storage
Solubility Data not readily available for the deuterated form. The non-deuterated form is slightly soluble in hot water and hot alcohol.

Mechanism of Action and Signaling Pathway

Maleic Hydrazide exerts its biological effects primarily by inhibiting cell division.[1] This is achieved through the disruption of nucleic acid and protein synthesis.[4] While the precise molecular targets are not fully elucidated, the available evidence suggests an interference with the cell cycle, particularly during the S-phase (synthesis phase) where DNA replication occurs.[5] This inhibition of DNA replication and protein synthesis ultimately leads to a halt in the cell cycle, preventing mitosis and cell proliferation.[6] In plants, this manifests as growth retardation.[6] In other biological systems, this can lead to cytotoxic and genotoxic effects, including the induction of chromosomal aberrations.[4]

The DNA damage response (DDR) pathway is a crucial cellular mechanism that detects and responds to DNA lesions. The kinase ATR (Ataxia Telangiectasia and Rad3-related) is a key activator of the DDR pathway in response to single-stranded DNA, which can arise during replicative stress.[7] Studies in plants have shown that the genotoxic effects of Maleic Hydrazide can activate the ATR-dependent DDR pathway, leading to cell cycle arrest.[7] This suggests that Maleic Hydrazide's interference with DNA replication creates stalled replication forks, which are recognized by the ATR signaling cascade.

G MH Maleic Hydrazide NAS Inhibition of Nucleic Acid Synthesis MH->NAS PS Inhibition of Protein Synthesis MH->PS DR Disrupted DNA Replication (S-Phase) NAS->DR CDI Inhibition of Cell Division PS->CDI ATR ATR Activation DR->ATR DDR DNA Damage Response ATR->DDR CCA Cell Cycle Arrest DDR->CCA CCA->CDI

Proposed signaling pathway of Maleic Hydrazide.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its non-deuterated form.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of Maleic Hydrazide in various samples, particularly in food and environmental analysis.[3] The following protocol outlines a general workflow for this application.

Objective: To accurately quantify the concentration of Maleic Hydrazide in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • This compound (internal standard)

  • Maleic Hydrazide (analytical standard)

  • Sample matrix (e.g., homogenized tobacco, potato extract)

  • Extraction solvent (e.g., 2M HCl aqueous solution)

  • LC-MS/MS system

  • Analytical column suitable for polar compounds

  • Mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of calibration standards of Maleic Hydrazide at different known concentrations.

    • Spike each calibration standard and the blank matrix with a fixed concentration of the this compound internal standard solution.

  • Sample Preparation:

    • Weigh a known amount of the homogenized sample.

    • Add a known amount of the this compound internal standard solution to the sample.

    • Add the extraction solvent to the sample.

    • Extract the analytes using a suitable method such as ultrasonic extraction or microwave-assisted extraction.[8]

    • Centrifuge the sample to pellet solid debris.

    • Filter the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify the parent and daughter ions for both Maleic Hydrazide and this compound using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Maleic Hydrazide to the peak area of this compound against the concentration of Maleic Hydrazide for the calibration standards.

    • Determine the concentration of Maleic Hydrazide in the samples by interpolating the peak area ratio of the sample from the calibration curve.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis Sample Sample SpikedSample Spiked Sample Sample->SpikedSample IS This compound (Internal Standard) IS->SpikedSample Solvent Extraction Solvent Solvent->SpikedSample Extraction Extraction (e.g., Sonication) SpikedSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Analysis LCMS->Data

Workflow for LC-MS/MS analysis with internal standard.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of Maleic Hydrazide on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Maleic Hydrazide in a specific cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Maleic Hydrazide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Treatment with Maleic Hydrazide:

    • Prepare a stock solution of Maleic Hydrazide in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of Maleic Hydrazide in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Maleic Hydrazide. Include vehicle control wells (medium with the same concentration of solvent used to dissolve Maleic Hydrazide) and untreated control wells (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the Maleic Hydrazide concentration to determine the IC50 value.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Maleic Hydrazide Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSol Add Solubilization Solution Incubate3->AddSol Read Read Absorbance (570 nm) AddSol->Read Analyze Calculate IC50 Read->Analyze

Workflow for an in vitro cytotoxicity (MTT) assay.

Synthesis of this compound

A specific, readily available protocol for the synthesis of this compound is not prominently found in the public domain. However, the synthesis of its non-deuterated analog is well-documented. One common method involves the reaction of maleic anhydride with hydrazine hydrate.

General Synthesis of Maleic Hydrazide:

A mixture of maleic anhydride and hydrazine hydrate is heated, often in the presence of a solvent like ethanol or acetic acid, to induce a cyclization reaction that forms the pyridazine ring of Maleic Hydrazide. Patents describe various catalysts and reaction conditions to improve yield and purity.[10]

Potential Strategy for Deuteration:

The synthesis of this compound would likely involve the use of deuterated starting materials or a subsequent H-D exchange reaction on the synthesized Maleic Hydrazide. A plausible approach could be the use of deuterated maleic anhydride or performing the cyclization reaction in a deuterated solvent under conditions that favor deuterium exchange at the olefinic positions. The synthesis of deuterated pyridazine derivatives often involves tailored strategies depending on the desired position of deuteration.[11]

Conclusion

This compound is a crucial analytical tool for researchers studying the prevalence and impact of its non-deuterated counterpart. Its primary application as an internal standard in mass spectrometry ensures accurate and reliable quantification. Furthermore, the known biological activity of Maleic Hydrazide as an inhibitor of cell division provides a basis for its use in toxicological and potentially in drug discovery research. The provided protocols and diagrams offer a foundational framework for incorporating this compound and Maleic Hydrazide into experimental designs. Further research into the specific molecular interactions of Maleic Hydrazide within mammalian cells could unveil new applications and a deeper understanding of its mechanism of action.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Maleic Hydrazide-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological interactions of Maleic Hydrazide-d2. This deuterated analog of Maleic Hydrazide serves as a valuable tool in metabolic studies, environmental analysis, and as an internal standard for quantitative assays.

Core Physical and Chemical Properties

This compound shares most of its physicochemical properties with its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of two deuterium atoms. These properties are crucial for understanding its behavior in various experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4,5-dideuterio-1,2-dihydropyridazine-3,6-dione[1][2][3]
Synonyms 6-Hydroxy-3(2H)-pyridazinone-d2, 1,2-Dihydro-3,6-pyridazinedione-d2[4]
CAS Number 2398483-97-9[1][2][3]
Molecular Formula C₄H₂D₂N₂O₂[4]
Molecular Weight 114.10 g/mol [3][4]
Appearance White crystalline solid[5]
Melting Point Decomposes (~260-300 °C)[5][6]
Boiling Point Decomposes[5]
Solubility Water: 4.5 g/L at 25°C
pKa 5.62
Stability Stable to acidic and basic hydrolysis[5]
Storage Long-term storage at -20°C is recommended.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of this compound. While specific spectra for the deuterated compound are not widely published, data from its non-deuterated form are highly informative.

Table 2: Spectroscopic Data for Maleic Hydrazide (Non-deuterated Analog)

TechniqueKey Data PointsSource(s)
¹H NMR In DMSO-d₆: δ ~11.4-11.5 ppm (s, 2H, NH), δ ~6.9-7.0 ppm (s, 2H, CH=CH). The CH=CH signal would be absent in the d2-analog.[7]
Mass Spectrometry (EI) Key fragments (m/z): 112 (M+), 84, 56, 55. For the d2-analog, the molecular ion would be at m/z 114.[8]
Infrared (IR) Major peaks indicative of C=O and N-H stretching.[9]
UV Detection (in HPLC) Maximum absorbance at 303 nm.[10]

Experimental Protocols

General Synthesis of Maleic Hydrazide

Workflow for the Synthesis of Maleic Hydrazide

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge reactor with hydrazine hydrate and solvent B Add deuterated maleic anhydride A->B C Heat to reflux (e.g., 95-100°C) B->C D Maintain reflux for several hours C->D E Cool reaction mixture D->E F Filter the precipitate E->F G Wash with water/solvent F->G H Dry the product G->H

Caption: Generalized workflow for the synthesis of Maleic Hydrazide.

  • Reaction Setup: In a suitable reaction vessel, hydrazine hydrate is dissolved in a solvent such as water, ethanol, or acetic acid.[6]

  • Addition of Reactant: Deuterated maleic anhydride is added to the solution, often portion-wise to control the initial exothermic reaction.

  • Cyclization Reaction: The mixture is heated to reflux for several hours to facilitate the ring-closure reaction, forming the pyridazinedione ring.[11]

  • Isolation: Upon cooling, the this compound product precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting materials and byproducts, and then dried under vacuum.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is commonly used as an internal standard for the quantification of Maleic Hydrazide in various matrices, such as tobacco and agricultural products.[10][13][14][15]

Workflow for LC-MS/MS Analysis

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Homogenize sample B Spike with this compound (Internal Standard) A->B C Extract with acidified solvent (e.g., HCl or Methanol) B->C D Microwave-Assisted or Reflux Extraction C->D E Filter extract D->E F Inject into LC-MS/MS E->F G Monitor MRM transitions F->G H Quantify using internal standard calibration G->H cluster_0 Gene Expression Changes cluster_1 Physiological Effects MH Maleic Hydrazide Auxin Auxin Response Genes MH->Auxin Down-regulates ABA ABA Signaling Genes MH->ABA Up-regulates Starch Starch Biosynthesis Genes MH->Starch Up-regulates Growth Inhibition of Cell Division & Growth Auxin->Growth Leads to ABA->Growth Contributes to StarchAcc Starch Accumulation Starch->StarchAcc Leads to

References

Solubility Profile of Maleic Hydrazide-d2 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Maleic Hydrazide-d2 in various organic solvents. Due to the limited availability of direct experimental data for the deuterated form, this document presents the solubility data for non-deuterated Maleic Hydrazide as a close proxy. This approach is based on the generally accepted principle that deuteration has a minimal effect on the physicochemical property of solubility. However, slight variations may exist.

Core Data Presentation

The following table summarizes the quantitative solubility data for Maleic Hydrazide in a range of common organic solvents at 25 °C. This data is crucial for researchers and professionals in drug development for tasks such as formulation, purification, and analytical method development.

SolventTemperature (°C)Solubility
Dimethylformamide (DMF)252.4% (24,000 ppm)[1][2]
Dimethyl sulfoxide (DMSO)2590,000 ppm[1][2]
Acetone251,000 ppm[1][2]
Ethanol250.1% (1,000 ppm)[1][2]
Methanol254,200 mg/l[3][4][5]
Xylene25< 1,000 ppm[1][2]
Hexane25< 0.001 g/l[4][5]
Toluene25< 0.001 g/l[4][5]

Note: ppm stands for parts per million, which is equivalent to mg/L for dilute aqueous solutions. For organic solvents, it is more accurately expressed as mg/kg. The percentage is on a weight/weight basis.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .

Shake-Flask Method for Solubility Determination

This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound

  • Selected organic solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound into a vial. The excess solid is necessary to ensure that a saturated solution is formed.

  • Dissolution: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow solid to settle shake->settle centrifuge Centrifuge (optional) settle->centrifuge sample Withdraw and filter supernatant settle->sample centrifuge->sample analyze Quantify concentration (e.g., HPLC) sample->analyze result result analyze->result Solubility Data

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

While Maleic Hydrazide is known to be a plant growth regulator, its direct signaling pathways in the context of solubility in organic solvents are not applicable. However, the logical relationship in selecting a suitable solvent can be visualized.

Solvent_Selection_Logic compound This compound (Polar Protic Tautomers) solvent_type Solvent Polarity compound->solvent_type polar_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) solvent_type->polar_aprotic High polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) solvent_type->polar_protic Moderate nonpolar Nonpolar Solvents (e.g., Xylene, Hexane) solvent_type->nonpolar Low high_sol Higher Solubility polar_aprotic->high_sol polar_protic->high_sol low_sol Lower Solubility nonpolar->low_sol

References

Molecular weight and formula of Maleic Hydrazide-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleic Hydrazide-d2, a deuterated analog of the widely used plant growth regulator, Maleic Hydrazide. This document details its chemical properties, synthesis, and primary application as an internal standard in quantitative analytical methods.

Core Concepts

This compound is a stable isotope-labeled version of Maleic Hydrazide, where two hydrogen atoms on the pyridazine ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for the accurate quantification of Maleic Hydrazide in complex matrices.[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₄H₂D₂N₂O₂
Molecular Weight 114.1 g/mol
Appearance White to off-white solid
CAS Number 2398483-97-9
Unlabeled CAS Number 123-33-1
Typical Isotopic Purity ≥98 atom % D

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of a deuterated precursor, Maleic Anhydride-d2, with hydrazine hydrate. The following is a representative laboratory-scale synthesis protocol.

Materials:

  • Maleic Anhydride-d2 (CAS: 33225-51-3)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or another suitable solvent like glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Maleic Anhydride-d2 in a minimal amount of ethanol.

  • Slowly add a stoichiometric amount of hydrazine hydrate to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours.

  • Allow the mixture to cool to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • The final product can be characterized by techniques such as mass spectrometry and NMR to confirm its identity and isotopic enrichment.

Quantitative Analysis of Maleic Hydrazide using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Maleic Hydrazide residues in various samples, such as tobacco, fruits, and vegetables. The following protocol outlines a general workflow for this application.

1. Sample Preparation and Extraction:

  • Microwave-Assisted Extraction (MAE):

    • Weigh a homogenized sample (e.g., 0.5 g of tobacco) into a vessel.

    • Add a known volume of extraction solvent (e.g., 20 mL of 2M HCl).

    • Spike the sample with a known amount of this compound internal standard solution.

    • Heat the sample in a microwave extraction system.

    • After extraction, cool the sample, filter the extract, and collect the supernatant for analysis.

  • Ultrasonic Extraction:

    • Place a weighed, homogenized sample into a vial.

    • Add the extraction solvent and a known amount of this compound.

    • Sonicate the sample in an ultrasonic bath at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 1 hour).

    • Cool and filter the extract for LC-MS/MS analysis.

  • Liquid-Solid Extraction:

    • Combine a weighed, homogenized sample with an extraction solution (e.g., a mixture of 0.2M HCl and methanol) and a known amount of this compound in a vial.

    • Shake the mixture for a designated period (e.g., 1 hour).

    • Filter the extract to remove solid particles before analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable column for polar compounds, such as a Hypercarb column (100 mm × 2.1 mm, 5 µm).

    • Mobile Phase: A gradient elution using water and methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

    • Flow Rate: A flow rate of around 0.3 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Maleic Hydrazide and this compound are monitored.

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Maleic Hydrazide) to the peak area of the internal standard (this compound) against the concentration of the analyte.

  • The concentration of Maleic Hydrazide in the unknown sample is then determined from this calibration curve. The use of the isotopically labeled internal standard corrects for any variations in sample preparation and instrument response.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Homogenized Sample Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (MAE, Ultrasonic, or LSE) Spike->Extraction Filtration Filtration Extraction->Filtration LC_MSMS LC-MS/MS Analysis (MRM Mode) Filtration->LC_MSMS Data_Processing Data Processing (Peak Area Ratio) LC_MSMS->Data_Processing Calibration Calibration Curve Data_Processing->Calibration Result Final Concentration of Maleic Hydrazide Calibration->Result

Caption: Workflow for quantitative analysis using an internal standard.

synthesis_pathway MA_d2 Maleic Anhydride-d2 Reaction Cyclization Reaction (in Ethanol, Reflux) MA_d2->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction MH_d2 This compound Reaction->MH_d2

Caption: Synthetic pathway for this compound.

References

Isotopic Purity of Maleic Hydrazide-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Maleic Hydrazide-d2. It covers the synthesis, analytical methodologies for purity determination, and data interpretation. This document is intended to be a comprehensive resource for researchers utilizing this compound as an internal standard or in other applications where isotopic purity is a critical parameter.

Introduction to this compound

This compound is the deuterium-labeled form of Maleic Hydrazide, a well-known plant growth regulator and herbicide.[1] In analytical and research settings, deuterated compounds like this compound are invaluable as internal standards for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The deuterium labeling provides a distinct mass shift, allowing it to be easily differentiated from the unlabeled analyte while maintaining nearly identical chemical and physical properties. The accuracy of quantitative studies relies heavily on the isotopic purity of the deuterated standard.

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical Name 4,5-dideuterio-1,2-dihydropyridazine-3,6-dione[3]
Synonyms 6-Hydroxy-3(2H)-pyridazinone-d2, MH-d2[4]
CAS Number 2398483-97-9[3]
Chemical Formula C₄D₂H₂N₂O₂[3]
Molecular Weight ~114.1 g/mol [3][4]
Typical Purity ≥99%[5]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a deuterated precursor with hydrazine hydrate. A common and logical synthetic route is the cyclization reaction between Maleic anhydride-d2 and hydrazine hydrate.[6][7] The purity of the starting materials, particularly the deuterated maleic anhydride, is a critical determinant of the final isotopic purity of the product.[8][9]

G cluster_reactants Reactants & Conditions MA_d2 Maleic Anhydride-d2 (C₄D₂O₃) Reaction Cyclization Reaction MA_d2->Reaction HH Hydrazine Hydrate (N₂H₄·H₂O) HH->Reaction Solvent Reaction Solvent (e.g., Sulfuric Acid) Solvent->Reaction Catalyst Catalyst (e.g., Rare Earth Compound) Catalyst->Reaction Neutralization Neutralization (Inorganic Base) Reaction->Neutralization Heat & Reflux MH_d2 This compound Neutralization->MH_d2 Purification

Caption: Proposed synthesis workflow for this compound.

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is the percentage of molecules that contain the desired number of deuterium atoms. It is typically assessed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity.[10] It distinguishes between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z).[11]

Experimental Protocol: LC-HRMS for Isotopic Purity Analysis

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol/water). This is diluted to a working concentration (e.g., 100-1000 ng/mL).

  • Chromatographic Separation (LC):

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed to achieve good peak shape.[12]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Analysis (HRMS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[10][13]

    • Analysis Mode: The instrument is operated in full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks of the analyte.

    • Data Acquisition: Data is collected over the m/z range that includes the unlabeled (d0), partially labeled (d1), and fully labeled (d2) forms of Maleic Hydrazide. For Maleic Hydrazide (C₄H₄N₂O₂), the monoisotopic mass is ~112.03. For this compound, the expected mass is ~114.04.

  • Data Analysis:

    • Extract the ion chromatograms for the d0, d1, and d2 species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

Table 2: Example Isotopic Purity Data from HRMS Analysis

IsotopologueTheoretical m/zObserved m/zPeak Area (Arbitrary Units)Relative Abundance (%)
d0 (C₄H₄N₂O₂)113.0342 (M+H)⁺113.03415,1200.45
d1 (C₄H₃DN₂O₂)114.0405 (M+H)⁺114.04042,9800.26
d2 (C₄H₂D₂N₂O₂)115.0467 (M+H)⁺115.04681,125,60099.29
Calculated Purity 99.29%
Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the distribution of isotopologues, NMR spectroscopy is essential for confirming the location of the deuterium labels and the structural integrity of the molecule.[11][14]

Experimental Protocol: ¹H and ²H NMR for Structural Confirmation

  • Sample Preparation: Dissolve a sufficient amount of the this compound sample (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Expected Result: For this compound, which is deuterated at the C4 and C5 positions, the proton signal corresponding to the olefinic protons (around 6.9-7.0 ppm in the unlabeled compound) should be significantly diminished or absent.[15] The presence of a small residual peak can be used to estimate the amount of unlabeled or partially labeled (d1) impurity.

  • ²H NMR Analysis:

    • Acquire a deuterium NMR spectrum.

    • Expected Result: A resonance signal should be observed at the chemical shift corresponding to the C4 and C5 positions, confirming that deuteration has occurred at the intended sites.[14]

Analytical Workflow Visualization

The comprehensive analysis of this compound isotopic purity involves a multi-step workflow combining both MS and NMR techniques.

G cluster_workflow Isotopic Purity Analysis Workflow cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis Sample This compound Sample MS_Prep Prepare Sample for LC-MS Sample->MS_Prep NMR_Prep Prepare Sample for NMR (DMSO-d6) Sample->NMR_Prep LC_HRMS LC-HRMS Analysis (Full Scan) MS_Prep->LC_HRMS MS_Data Extract Ion Chromatograms (d0, d1, d2) LC_HRMS->MS_Data MS_Calc Calculate Relative Abundance & Isotopic Purity MS_Data->MS_Calc Result Final Purity Report MS_Calc->Result Quantitative Purity H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR H2_NMR ²H NMR Acquisition NMR_Prep->H2_NMR NMR_Data Confirm Deuteration Site (Absence of ¹H Signal) H1_NMR->NMR_Data H2_NMR->NMR_Data NMR_Data->Result Structural Confirmation

Caption: Combined workflow for isotopic purity determination.

Conclusion

Verifying the isotopic purity of this compound is a critical step for ensuring data quality in research and development. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization. HRMS offers precise quantitative data on the distribution of isotopologues, while NMR confirms the location of the deuterium labels and the overall structural integrity of the compound. By following rigorous analytical protocols, researchers can confidently use this compound as a reliable internal standard, leading to more accurate and reproducible experimental results.

References

Commercial Sources and Technical Applications of Deuterated Maleic Hydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the commercial sources, key quantitative data, and experimental applications of deuterated maleic hydrazide. This document details available product specifications, outlines a plausible synthetic route, and provides a detailed experimental protocol for its use as an internal standard in analytical methods. Furthermore, it visualizes the inhibitory mechanism of maleic hydrazide on auxin signaling pathways.

Deuterated maleic hydrazide, a stable isotope-labeled version of the well-known plant growth regulator, serves as a critical tool in analytical and research settings. Its primary application lies in its use as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise and accurate quantification of its non-deuterated counterpart in complex matrices.

Commercial Availability and Product Specifications

Several chemical suppliers offer deuterated maleic hydrazide, typically labeled as "Maleic hydrazide-d2" or "Maleic-2,3-d2 Hydrazide." The deuterium labeling is located on the carbon backbone of the maleic acid moiety. The following tables summarize the available quantitative data from prominent commercial sources.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
MedchemExpressThis compoundHY-59354S2398483-97-9C₄H₂D₂N₂O₂114.1099.31%[1]
Simson Pharma LimitedMaleic-2,3-d2 Hydrazide-2398483-97-9C₄H₂D₂N₂O₂-Certificate of Analysis available upon request[2]
LGC StandardsThis compoundTRC-M1245022398483-97-9C₄H₂D₂N₂O₂114.1Certificate of Analysis available upon request[3][4]
LGC StandardsMaleic hydrazide D2DRE-C147301002398483-97-9C₄D₂H₂N₂O₂114.1Certificate of Analysis available upon request[5][6]
PharmaffiliatesThis compoundPA STI 057550NAC₄H₂D₂N₂O₂114.10-

Note: Purity specifications, especially isotopic purity, should be confirmed by consulting the Certificate of Analysis for the specific lot purchased.

Synthesis of Deuterated Maleic Hydrazide

A general synthetic procedure would involve the following steps:

  • Reaction Setup: In a reaction vessel, deuterated maleic anhydride is dissolved in a suitable solvent, such as water or an organic solvent like ethanol.

  • Hydrazine Addition: Hydrazine hydrate is slowly added to the solution of deuterated maleic anhydride. The reaction is typically carried out under controlled temperature conditions.

  • Cyclization: The intermediate product undergoes a ring-closure reaction to form the 1,2-dihydropyridazine-3,6-dione ring structure. This step may require heating.

  • Isolation and Purification: The resulting deuterated maleic hydrazide is then isolated from the reaction mixture, often by filtration, and purified through recrystallization to achieve the desired level of chemical purity.

Synthesis_of_Deuterated_Maleic_Hydrazide Deuterated_Maleic_Anhydride Deuterated Maleic Anhydride Reaction_Vessel Reaction in Solvent Deuterated_Maleic_Anhydride->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Intermediate Intermediate Adduct Reaction_Vessel->Intermediate Cyclization Ring Closure (Heat) Intermediate->Cyclization Deuterated_Maleic_Hydrazide Deuterated Maleic Hydrazide Cyclization->Deuterated_Maleic_Hydrazide

Caption: Plausible synthetic pathway for deuterated maleic hydrazide.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

Deuterated maleic hydrazide is an ideal internal standard for the quantification of maleic hydrazide residues in various matrices, such as tobacco and food products. The following protocol is a generalized procedure based on published methods.[7][8][9]

1. Materials and Reagents:

  • Deuterated Maleic Hydrazide (Internal Standard)

  • Maleic Hydrazide (Analytical Standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Sample Matrix (e.g., tobacco, homogenized food sample)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of deuterated maleic hydrazide in methanol at a concentration of, for example, 100 µg/mL.

  • Prepare a series of working standard solutions of non-deuterated maleic hydrazide at different concentrations, each containing a fixed concentration of the deuterated internal standard.

3. Sample Preparation:

  • Weigh a known amount of the homogenized sample into a centrifuge tube.

  • Spike the sample with a known amount of the deuterated maleic hydrazide stock solution.

  • Extract the analytes from the sample using a suitable extraction solvent (e.g., methanol with 1% formic acid).

  • Vortex or sonicate the sample to ensure thorough extraction.

  • Centrifuge the sample to pellet solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase or HILIC column.

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Maleic Hydrazide: Monitor the transition from the precursor ion to a specific product ion.

      • Deuterated Maleic Hydrazide: Monitor the transition from the deuterated precursor ion to its corresponding product ion.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the maleic hydrazide standard to the peak area of the deuterated internal standard against the concentration of the maleic hydrazide standard.

  • Quantify the amount of maleic hydrazide in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Experimental_Workflow_LCMSMS cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards (Maleic Hydrazide + Deuterated IS) LC_Separation Liquid Chromatography Separation Standard_Prep->LC_Separation Sample_Prep Homogenize Sample Spike Spike Sample with Deuterated IS Sample_Prep->Spike Extract Extract with Solvent Spike->Extract Centrifuge Centrifuge and Filter Extract->Centrifuge Centrifuge->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify Maleic Hydrazide in Samples MS_Detection->Quantification

Caption: Workflow for the quantification of maleic hydrazide using a deuterated internal standard.

Mechanism of Action: Inhibition of Auxin Signaling

Maleic hydrazide is known to act as a plant growth inhibitor by interfering with fundamental cellular processes, including the synthesis of nucleic acids and proteins. More specifically, it functions as an anti-auxin, disrupting the normal signaling pathways of auxin, a key plant hormone that regulates cell division, elongation, and differentiation.[10][11][12]

The auxin signaling pathway is a complex cascade that ultimately leads to the expression of auxin-responsive genes. A simplified representation of this pathway and the inhibitory effect of maleic hydrazide is depicted below. In the presence of auxin, the TIR1/AFB receptor binds to Aux/IAA repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes. Maleic hydrazide is thought to interfere with this process, potentially by competing with auxin for binding to its receptors or by disrupting downstream signaling events, thereby preventing the degradation of Aux/IAA repressors and inhibiting the expression of genes required for growth.

Auxin_Signaling_Inhibition cluster_normal Normal Auxin Signaling cluster_inhibition Inhibition by Maleic Hydrazide Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Growth Plant Growth Gene_Expression->Growth Maleic_Hydrazide Maleic Hydrazide TIR1_AFB_inhibited TIR1/AFB Receptor Maleic_Hydrazide->TIR1_AFB_inhibited interferes with Aux_IAA_stable Aux/IAA Repressor (Stable) TIR1_AFB_inhibited->Aux_IAA_stable fails to target ARF_repressed ARF Transcription Factor (Repressed) Aux_IAA_stable->ARF_repressed continues to repress No_Gene_Expression No Gene Expression ARF_repressed->No_Gene_Expression Growth_Inhibition Growth Inhibition No_Gene_Expression->Growth_Inhibition

Caption: Inhibition of the auxin signaling pathway by maleic hydrazide.

References

Unraveling the Enigma of Maleic Hydrazide-d2: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic hydrazide (MH), a synthetic plant growth regulator, has been a subject of extensive research since its discovery. Its deuterated analogue, Maleic Hydrazide-d2 (MH-d2), serves as a crucial tool in unraveling its metabolic fate and mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms through which MH-d2, and by extension MH, exerts its profound effects on plant physiology. The primary mode of action of Maleic Hydrazide is the inhibition of cell division, a process intricately linked to the suppression of nucleic acid and protein synthesis.[1][2][3] This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated biological pathways.

Core Mechanism of Action: A Multi-pronged Assault on Cell Proliferation

Maleic Hydrazide's efficacy as a plant growth regulator stems from its ability to arrest cell division, particularly in the meristematic tissues of plants.[1] This inhibitory effect is not a singular event but rather a cascade of molecular disruptions that ultimately halt the cell cycle. The deuterated form, MH-d2, is instrumental in tracing the uptake, translocation, and metabolic transformation of the parent compound, confirming that its fundamental mechanism of action is identical to that of non-deuterated MH.

Inhibition of Nucleic Acid Synthesis

A substantial body of evidence points to the interference of Maleic Hydrazide with the synthesis of DNA and RNA as a cornerstone of its activity.[2][3] Transcriptomic analyses of tobacco plants treated with MH revealed significant alterations in the expression of genes involved in DNA repair and recombination.[1] Studies in corn and pea seedling roots have demonstrated that DNA synthesis is affected more rapidly than RNA synthesis, with inhibition observed after 4 hours for DNA and 8-12 hours for RNA.[2] While the precise molecular targets within the nucleic acid synthesis machinery are yet to be definitively identified, the widespread impact on gene expression suggests a broad-spectrum disruption of these fundamental cellular processes.

Disruption of Protein Synthesis and Phytohormone Signaling

The inhibitory effects of Maleic Hydrazide extend to protein synthesis, a process essential for cell growth and division.[3] Furthermore, MH has been shown to influence phytohormone signaling pathways.[1] Research suggests that MH may act as an anti-gibberellin, counteracting the growth-promoting effects of this crucial plant hormone.[1] This interference with hormonal balance likely contributes to the overall growth-inhibiting properties of the compound.

Genotoxicity and Chromosomal Aberrations

A well-documented consequence of Maleic Hydrazide exposure is the induction of chromosomal aberrations.[4][5][6][7] These genotoxic effects manifest as chromosome stickiness, breaks, and the formation of bridges during cell division.[4] Such chromosomal damage is a direct consequence of the disruption of DNA synthesis and repair mechanisms and is a key factor in the cessation of cell proliferation. Studies have shown that MH acts during the S-phase of the cell cycle, the period of active DNA replication, to induce these aberrations.[8][9]

Quantitative Data on the Effects of Maleic Hydrazide

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of Maleic Hydrazide on key physiological parameters in plants.

Plant SpeciesMH ConcentrationEffect on Root LengthReference
Trigonella foenum-graecum5 - 55 ppmSignificant inhibition (P < 0.05 and P < 0.01)[10]
Allium cepa5 - 55 ppmSignificant inhibition (P < 0.05 and P < 0.01)[10]
Plant SpeciesMH ConcentrationEffect on Mitotic Index (MI)Reference
Trigonella foenum-graecum5 - 55 ppmDose-dependent decrease[4]
Allium cepa5 - 55 ppmDose-dependent decrease (more evident than in T. foenum-graecum)[4]
Allium cepa10⁻⁶ - 10⁻³ MInhibition linked to concentration and treatment time[8]
Plant SpeciesMH ConcentrationInduction of Chromosomal AberrationsReference
Trigonella foenum-graecum5 - 55 ppmSignificant induction[10]
Allium cepa5 - 55 ppmSignificant induction[10]
Allium cepa10⁻⁶ - 10⁻³ MSignificantly increased frequencies with increased concentration and exposure time[8]

Experimental Protocols

Protocol 1: Analysis of Chromosomal Aberrations in Allium cepa Root Tips

This protocol is adapted from studies investigating the genotoxic effects of Maleic Hydrazide.[4][10]

1. Materials:

  • Allium cepa (onion) bulbs

  • Maleic Hydrazide solutions of varying concentrations (e.g., 5, 15, 25, 35, 45, 55 ppm)

  • Distilled water (control)

  • Farmer's fluid (3:1 ethanol:acetic acid) for fixation

  • 1N HCl for hydrolysis

  • 2% Acetocarmine stain

  • Microscope slides and coverslips

  • Light microscope

2. Procedure:

  • Germinate Allium cepa bulbs in distilled water until roots are 2-3 cm long.

  • Transfer the bulbs to solutions of Maleic Hydrazide of different concentrations for a specified duration (e.g., 6, 12, 18, 24, 36, and 48 hours). A control group should be maintained in distilled water.

  • After the treatment period, excise the root tips and fix them in Farmer's fluid for 24 hours.

  • Wash the root tips thoroughly with distilled water.

  • Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

  • Wash the root tips again with distilled water.

  • Stain the root tips with 2% Acetocarmine for 30-60 minutes.

  • Prepare a squash of the root tip on a clean microscope slide with a drop of 45% acetic acid and a coverslip.

  • Observe the slides under a light microscope to score for different types of chromosomal aberrations (e.g., stickiness, bridges, fragments, laggards) and to calculate the mitotic index (the ratio of dividing cells to the total number of cells observed).

Protocol 2: Quantification of this compound in Plant Tissues using LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound, often used as an internal standard for the quantification of Maleic Hydrazide.

1. Materials:

  • Plant tissue sample

  • This compound (internal standard)

  • Extraction solvent (e.g., methanol, acetonitrile)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate LC column for polar compounds

2. Procedure:

  • Homogenize a known weight of the plant tissue sample.

  • Spike the homogenized sample with a known concentration of this compound as an internal standard.

  • Extract the sample with a suitable solvent. This may involve shaking, sonication, or other extraction techniques.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • Inject an aliquot of the filtered extract into the LC-MS/MS system.

  • Separate the analytes using an appropriate LC gradient.

  • Detect and quantify Maleic Hydrazide and this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Calculate the concentration of Maleic Hydrazide in the original sample by comparing its peak area to that of the internal standard (this compound).

Visualizing the Mechanism: Signaling Pathways and Workflows

To better illustrate the complex interactions and processes involved in the mechanism of action of Maleic Hydrazide, the following diagrams have been generated using the DOT language.

Maleic_Hydrazide_Action MH Maleic Hydrazide (MH) PlantCell Plant Cell MH->PlantCell Uptake & Translocation DNA_Synth DNA Synthesis (S-Phase) MH->DNA_Synth Inhibits RNA_Synth RNA Synthesis MH->RNA_Synth Inhibits Protein_Synth Protein Synthesis MH->Protein_Synth Inhibits Phytohormone Phytohormone Signaling (e.g., Gibberellin) MH->Phytohormone Interferes Nucleus Nucleus PlantCell->Nucleus PlantCell->Protein_Synth Nucleus->DNA_Synth Nucleus->RNA_Synth Cell_Division Cell Division (Mitosis) DNA_Synth->Cell_Division Required for Chrom_Aberrations Chromosomal Aberrations DNA_Synth->Chrom_Aberrations Leads to RNA_Synth->Protein_Synth Required for Protein_Synth->Cell_Division Required for Growth_Inhibition Growth Inhibition Cell_Division->Growth_Inhibition Leads to Cessation of Phytohormone->Cell_Division Regulates

Caption: Proposed mechanism of action of Maleic Hydrazide in a plant cell.

Experimental_Workflow_Chromosomal_Aberrations cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis A Germinate Allium cepa bulbs B Treat with Maleic Hydrazide A->B C Excise and Fix Root Tips B->C D Hydrolyze in 1N HCl C->D E Stain with Acetocarmine D->E F Prepare Root Tip Squash E->F G Microscopic Observation F->G H Score Chromosomal Aberrations & Calculate Mitotic Index G->H

Caption: Workflow for analyzing chromosomal aberrations induced by Maleic Hydrazide.

Conclusion

This compound, as a stable isotope-labeled internal standard, is invaluable for the accurate quantification of its non-deuterated counterpart in various matrices. The core mechanism of action of Maleic Hydrazide is centered on its potent ability to inhibit cell division in plants. This is achieved through a multifaceted approach that includes the inhibition of DNA and RNA synthesis, disruption of protein production, and interference with phytohormone signaling. The resulting genotoxic stress, evidenced by significant chromosomal aberrations, ultimately leads to the cessation of growth in meristematic tissues. While the overarching aspects of its mechanism are well-understood, further research is warranted to identify the specific molecular targets and the intricate signaling cascades that are initiated upon exposure to this widely used plant growth regulator. Such investigations will not only deepen our fundamental understanding of plant cell biology but also inform the development of more targeted and effective agricultural chemicals.

References

Health and Safety Data for Maleic Hydrazide-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for Maleic Hydrazide-d2. Due to the limited specific toxicological data for the deuterated form, this guide leverages information from its non-deuterated counterpart, Maleic Hydrazide, to provide a thorough assessment of potential hazards. All quantitative data is presented in structured tables for ease of comparison, and where available, experimental details are provided.

Section 1: Chemical Identification and Physical Properties

This compound is the deuterated form of Maleic Hydrazide, a well-known plant growth regulator and herbicide. The primary difference is the substitution of two hydrogen atoms with deuterium. This isotopic labeling is often utilized in research for tracer studies and metabolic pathway analysis.

PropertyValueReference
Chemical Name 4,5-dideuterio-1,2-dihydropyridazine-3,6-dione[1]
CAS Number 2398483-97-9[2]
Molecular Formula C₄H₂D₂N₂O₂[1]
Molecular Weight 114.04 g/mol [1]
Appearance Beige powder[3]
Melting Point 306 - 308 °C[4]
Specific Gravity 1.60 @ 25°C[4]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification based on available safety data sheets.

Hazard ClassCategoryHazard StatementReference
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation[2]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[2]
Carcinogenicity2Suspected of causing cancer[4]

Section 3: Toxicological Data

Acute Toxicity

TestSpeciesRouteValueReference
LD50RatOral3800 - 6800 mg/kg[3]
LD50RabbitDermal>4000 mg/kg[3]
LC50Rainbow Trout-> 100 mg/l (96 h)[3]
EC50Daphnia magna-108 mg/l (48 h)[3]

Genotoxicity and Mutagenicity

Maleic hydrazide has demonstrated genotoxic effects in various studies. It has been shown to induce a high frequency of somatic mutations in tobacco plants and chromosome aberrations in the roots of field beans.[5] In cultured human lymphocytes, maleic hydrazide induced significant increases in the frequency of sister-chromatid exchanges at concentrations of 100 µg/ml and higher.[6][7] However, it did not cause DNA damage as measured by the Comet assay in tobacco and field beans.[5][8]

Carcinogenicity

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological studies on Maleic Hydrazide and its deuterated form are not fully available in the public domain. However, the following provides an overview of the methodologies typically employed in the cited genotoxicity studies.

Workflow for Genotoxicity Assessment

G cluster_prep Test System Preparation cluster_exposure Exposure cluster_assay Genotoxicity Assays cluster_analysis Data Analysis prep_cells Prepare Target Cells (e.g., Human Lymphocytes, Plant Meristems) culture_cells Culture Cells in Appropriate Medium prep_cells->culture_cells add_mh Add this compound (or Maleic Hydrazide) at various concentrations culture_cells->add_mh incubate Incubate for a Defined Period add_mh->incubate sce Sister-Chromatid Exchange (SCE) Assay incubate->sce ca Chromosome Aberration (CA) Assay incubate->ca mn Micronucleus (MN) Assay incubate->mn comet Comet Assay incubate->comet score Score Genetic Endpoints (e.g., SCEs, aberrations, micronuclei) sce->score ca->score mn->score comet->score stats Statistical Analysis score->stats G cluster_immediate Immediate/Acute Effects cluster_chronic Long-term/Chronic Effects exposure Exposure to This compound (Inhalation, Dermal, Ingestion) skin_irrit Skin Irritation exposure->skin_irrit eye_irrit Eye Irritation exposure->eye_irrit resp_irrit Respiratory Tract Irritation exposure->resp_irrit mutagen Germ Cell Mutagenicity (Suspected) exposure->mutagen carcinogen Carcinogenicity (Suspected) mutagen->carcinogen Potential Link

References

An In-depth Technical Guide to Maleic Hydrazide-d2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maleic Hydrazide-d2 (MH-d2) is the deuterated analog of maleic hydrazide, a well-established plant growth regulator.[1] In recent years, MH-d2 has become an indispensable tool in analytical chemistry, particularly for the accurate quantification of maleic hydrazide residues in various matrices. Its utility stems from its near-identical chemical properties to the non-deuterated form, coupled with a distinct mass difference that allows for its use as an ideal internal standard in mass spectrometry-based assays.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and application, with a focus on detailed experimental protocols and the underlying biochemical pathways of its non-deuterated counterpart.

Physicochemical Properties and Synthesis

This compound is structurally identical to maleic hydrazide, with the exception of two deuterium atoms replacing hydrogen atoms on the pyridazine ring. This isotopic substitution results in a slightly higher molecular weight, which is the basis for its use in quantitative analysis.

Table 1: Physicochemical Properties of Maleic Hydrazide and this compound

PropertyMaleic HydrazideThis compound
IUPAC Name 1,2-dihydropyridazine-3,6-dione[2]4,5-dideuterio-1,2-dihydropyridazine-3,6-dione[3]
CAS Number 123-33-1[2]2398483-97-9[3]
Molecular Formula C₄H₄N₂O₂[2]C₄H₂D₂N₂O₂[3]
Molecular Weight 112.09 g/mol [4]114.1 g/mol [5]
Appearance White crystalline solidNot specified, expected to be a white solid
Synthesis of this compound

A potential method for the preparation of this compound would involve the use of a deuterated starting material or a deuteration step post-synthesis. One possible approach involves the deuteration of pyridazines, which could be adapted for maleic hydrazide.[7]

Proposed Synthesis Workflow:

cluster_synthesis Proposed Synthesis of this compound MA Maleic Anhydride Reaction1 Condensation Reaction MA->Reaction1 HH Hydrazine Hydrate HH->Reaction1 MH Maleic Hydrazide Reaction2 H/D Exchange MH->Reaction2 D2O Deuterium Oxide (D₂O) D2O->Reaction2 Catalyst Acid or Base Catalyst Catalyst->Reaction2 MHD2 This compound Reaction1->MH Reaction2->MHD2

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

The successful synthesis of this compound would be confirmed through various spectroscopic techniques. While experimental spectra for the deuterated compound are not widely published, the expected spectral data can be predicted based on the known spectra of maleic hydrazide.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueMaleic Hydrazide (Observed)This compound (Predicted)Key Differences
¹H NMR δ ~6.95 ppm (s, 2H, vinyl), δ ~11.4 ppm (s, 2H, NH)[8]δ ~11.4 ppm (s, 2H, NH)Absence of the vinyl proton signal at ~6.95 ppm.
¹³C NMR δ ~130.3 ppm (vinyl C), δ ~156.2 ppm (C=O)[9]δ ~130 ppm (vinyl C, with C-D coupling), δ ~156 ppm (C=O)The vinyl carbon signal may appear as a multiplet due to coupling with deuterium.
Mass Spec (EI) m/z 112 (M⁺)[10]m/z 114 (M⁺)A shift in the molecular ion peak by +2 m/z units.
FTIR C-H stretch (~3000-3100 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹)[11]C-D stretch (~2200-2300 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹)Appearance of a C-D stretching vibration at a lower wavenumber compared to the C-H stretch.

Mechanism of Action of Maleic Hydrazide

Maleic hydrazide exerts its biological effects primarily by inhibiting cell division.[2] This action is believed to be the result of its interference with nucleic acid and protein synthesis.[12][13] The precise molecular targets are not fully elucidated, but the downstream effects lead to a cell cycle arrest, preventing the proliferation of meristematic tissues in plants.

Signaling Pathway of Maleic Hydrazide's Action:

MH Maleic Hydrazide NAS Nucleic Acid Synthesis (DNA & RNA) MH->NAS PS Protein Synthesis MH->PS CD Cell Division NAS->CD PS->CD GA Growth Arrest CD->GA

Caption: Inhibition of cell division by maleic hydrazide.

Application of this compound as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of maleic hydrazide residues in various samples, including agricultural products and environmental matrices.[14] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for matrix effects and variations in instrument response.[15]

Experimental Protocol: Quantification of Maleic Hydrazide using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of maleic hydrazide in a solid matrix (e.g., plant tissue).

Experimental Workflow:

cluster_workflow LC-MS/MS Analysis Workflow Sample 1. Sample Homogenization Spike 2. Spiking with MH-d2 Sample->Spike Extract 3. Extraction Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Filter 5. Filtration Centrifuge->Filter Analyze 6. LC-MS/MS Analysis Filter->Analyze

Caption: Workflow for maleic hydrazide analysis using MH-d2.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g) and homogenize to a fine powder or paste.[14]

  • Spiking: Add a known amount of this compound internal standard solution to the homogenized sample. The concentration should be chosen to be within the linear range of the calibration curve.[14]

  • Extraction: Add a suitable extraction solvent (e.g., methanol/water mixture) to the spiked sample.[14] The choice of solvent may vary depending on the matrix. The mixture is then typically shaken or sonicated to ensure efficient extraction.

2. Sample Clean-up:

  • Centrifugation: Centrifuge the sample extract to pellet solid debris.[14]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.[14]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: A liquid chromatography system is used to separate maleic hydrazide from other matrix components. A C18 or a mixed-mode column is often employed.[16][17]

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both maleic hydrazide and this compound.[16]

Table 3: Exemplary LC-MS/MS Parameters for Maleic Hydrazide and this compound

ParameterMaleic HydrazideThis compound
Precursor Ion (m/z) 113.0115.0
Product Ion 1 (m/z) 85.087.0
Product Ion 2 (m/z) 56.058.0
Collision Energy (eV) Varies by instrumentVaries by instrument
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)

Note: The specific m/z values and collision energies may need to be optimized for the specific instrument being used.

4. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of maleic hydrazide to the peak area of this compound against the concentration of the maleic hydrazide standards.

  • The concentration of maleic hydrazide in the unknown sample is then determined from this calibration curve.

This compound is a crucial analytical tool for researchers and professionals in drug development and environmental monitoring. Its use as an internal standard in LC-MS/MS analysis allows for highly accurate and precise quantification of maleic hydrazide residues. Understanding its synthesis, characterization, and the mechanism of action of its non-deuterated counterpart provides a solid foundation for its effective application in the laboratory. The detailed protocols and diagrams in this guide serve as a valuable resource for the implementation of robust analytical methods and for furthering our understanding of the biological effects of maleic hydrazide.

References

The Role of Maleic Hydrazide-d2 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Maleic Hydrazide-d2 as an internal standard in the quantitative analysis of maleic hydrazide. While research on the unique biological activities of this compound is not extensively available, its application is pivotal for accurate and reliable quantification of its non-deuterated counterpart in various matrices. This guide details the experimental protocols, presents key quantitative data from method validation studies, and visualizes the analytical workflows.

Introduction to Maleic Hydrazide and its Deuterated Analog

Maleic hydrazide is a widely used plant growth regulator and herbicide that functions by inhibiting cell division.[1][2] Its residues in agricultural products are monitored to ensure they remain within safe limits. This compound is the deuterium-labeled version of maleic hydrazide and serves as an ideal internal standard for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations in instrument response, thereby enhancing the accuracy and precision of the analytical method.[3]

Quantitative Data from Method Validation Studies

The following tables summarize the performance characteristics of various analytical methods that utilize this compound as an internal standard for the quantification of maleic hydrazide in different sample matrices.

Table 1: Method Performance for Maleic Hydrazide Analysis in Tobacco

ParameterMethod 1
Analytical Technique LC-MS/MS
Extraction Method Microwave-Assisted Extraction (MAE)
Linear Range 50–5000 ng/mL
Limit of Detection (LOD) 0.16 mg/kg
Recoveries 90.3% - 101.5%
Relative Standard Deviations (RSDs) 2.6% - 5.5%
Reference [4][5]

Table 2: Method Performance for Maleic Hydrazide Analysis in Grapes

ParameterMethod 1
Analytical Technique LC-MS/MS
Extraction Method Shaking with 50 mM HOAc and 10 mM Na2EDTA in 1/3 (v/v) MeOH/H2O
Linear Range 10–1000 ng/mL
Limit of Quantification (LOQ) 38 ng/g
Recoveries 87% - 111%
Relative Standard Deviation (RSD) < 17%
Reference [3]

Table 3: Method Performance for Maleic Hydrazide Analysis in Foods of Plant Origin

ParameterMethod 1
Analytical Technique LC-MS/MS
Extraction Method Acidified Methanol
Internal Standard This compound
Note The internal standard may contain some non-labelled maleic hydrazide.
Reference [6]

Detailed Experimental Protocols

This section outlines the detailed methodologies for the analysis of maleic hydrazide using this compound as an internal standard.

Analysis of Maleic Hydrazide in Tobacco by LC-MS/MS

Sample Preparation (Microwave-Assisted Extraction)

  • Weigh a homogenized tobacco sample.

  • Add a known amount of this compound internal standard solution.

  • Add 40 mL of 2 mol/L HCl aqueous solution.[5]

  • Perform microwave-assisted extraction under heat reflux for 1 hour.[5]

  • Cool the extract and dilute with water.[5]

  • Filter the solution through a 0.45 μm membrane filter.[5]

  • The filtrate is ready for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

  • LC Column: Thermo Hypercarb (100 mm × 2.1 mm, 5 μm)[5]

  • Mobile Phase: Gradient elution with water containing 0.1% formic acid and methanol containing 0.1% formic acid.[5]

  • Flow Rate: 0.3 mL/min[5]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)[5]

Analysis of Maleic Hydrazide in Grapes by LC-MS/MS

Sample Preparation

  • Weigh a 5 g test portion of the homogenized grape sample.[3]

  • Add a known amount of this compound internal standard solution.

  • Add 50 mM acetic acid and 10 mM Na2EDTA in 1/3 (v/v) methanol/water.[3]

  • Shake the mixture for 10 minutes.[3]

  • Centrifuge the sample.[3]

  • Pass the supernatant through an Oasis HLB cartridge.[3]

  • The eluate is ready for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

  • LC Column: Reversed-phase column with weak anion-exchange and cation-exchange mixed mode.[3]

  • Run Time: 17 minutes[3]

  • Analysis Mode: Monitoring of two MS-MS transitions for each target compound.[3]

Analysis of Maleic Hydrazide in Foods of Plant Origin by LC-MS/MS

Sample Preparation

  • Weigh 10 g of the comminuted sample into a 50 mL centrifuge tube (for dry samples like grains, use 5 g).[6]

  • Add a known amount of this compound internal standard solution directly to the test portion.[6]

  • Add acidified methanol.[6]

  • Centrifuge the mixture.[6]

  • Filter the supernatant.[6]

  • The filtrate is ready for direct analysis by LC-MS/MS.[6]

Chromatographic and Mass Spectrometric Conditions

  • LC Column: Obelisc R 2.1 x 150mm 5µm 100 Å[6]

  • Pre-column: Obelisc R 2.1 x 10mm 5 µm[6]

  • Mobile Phase: 50 mmol NH4-formate in water + 0.1 % formic acid[6]

  • Ionization Mode: ESI negative[6]

Visualized Experimental Workflows

The following diagrams illustrate the experimental workflows for the analysis of maleic hydrazide using this compound as an internal standard.

cluster_0 Sample Preparation (Tobacco) A Homogenized Tobacco Sample B Add this compound IS A->B C Add 2M HCl B->C D Microwave-Assisted Extraction (1 hr) C->D E Dilute with Water D->E F Filter (0.45 µm) E->F G LC-MS/MS Analysis F->G cluster_1 Sample Preparation (Grapes) H Homogenized Grape Sample (5g) I Add this compound IS H->I J Add Extraction Solution I->J K Shake (10 min) J->K L Centrifuge K->L M SPE Cleanup (Oasis HLB) L->M N LC-MS/MS Analysis M->N cluster_2 Sample Preparation (Plant-Based Foods) O Comminuted Sample (10g or 5g) P Add this compound IS O->P Q Add Acidified Methanol P->Q R Centrifuge Q->R S Filter R->S T Direct LC-MS/MS Analysis S->T

References

Methodological & Application

Application Notes and Protocols: Maleic Hydrazide-d2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in complex matrices such as biological fluids, tissues, and food products, the use of a reliable internal standard is crucial for achieving accurate and precise results. An ideal internal standard should behave chemically and physically similarly to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer. Isotopically labeled compounds, such as Maleic Hydrazide-d2, are considered the gold standard for internal standards in mass spectrometry-based quantification of Maleic Hydrazide.[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS assays.

The use of a deuterated internal standard like this compound helps to compensate for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement.[3][4] By co-eluting with the unlabeled analyte, this compound experiences the same experimental conditions, leading to a more accurate and robust quantification.[1]

Logical Workflow for Using a Deuterated Internal Standard

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Analyte (Maleic Hydrazide) Stock and Working Solutions C Add Known Amount of This compound to all Samples, Calibrators, and QCs A->C B Prepare Internal Standard (this compound) Stock and Working Solutions B->C D Inject Sample into LC-MS/MS System C->D Spiked Samples E Chromatographic Separation (Co-elution of Analyte and IS) D->E F Mass Spectrometric Detection (MRM for both compounds) E->F G Calculate Peak Area Ratio (Analyte / Internal Standard) F->G H Generate Calibration Curve (Peak Area Ratio vs. Concentration) G->H I Quantify Analyte Concentration in Unknown Samples H->I

Caption: Logical workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

The following protocols are based on established methods for the determination of maleic hydrazide in various matrices using this compound as an internal standard.[5][6][7][8][9]

Preparation of Standard Solutions
  • Maleic Hydrazide (MH) Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of maleic hydrazide standard.

    • Dissolve in 100 mL of deionized water in a volumetric flask.

    • Store at 4°C.[5]

  • This compound (d2-MH) Internal Standard (IS) Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 100 mL of deionized water in a volumetric flask.

    • Store at 4°C.[5]

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the MH stock solution with deionized water to achieve concentrations ranging from 50 to 5000 ng/mL.[5][6]

    • Spike each calibration standard with the d2-MH internal standard to a final concentration of 1 µg/mL.[5]

Sample Preparation (Example: Tobacco)

This protocol utilizes microwave-assisted extraction (MAE) for efficient extraction of maleic hydrazide from a complex matrix.[5][6]

  • Weigh 0.5 g of the homogenized tobacco sample into a microwave extraction vessel.

  • Add 20 mL of 2 M hydrochloric acid (HCl) aqueous solution.[5]

  • Add a known amount of the d2-MH internal standard solution.

  • Seal the vessel and perform microwave-assisted extraction (e.g., 110°C for 30 minutes).

  • After cooling, filter the extract through a 0.45 µm membrane filter into an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of maleic hydrazide.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
Column Reversed-phase C18 column or a column suitable for polar compounds like a Hypercarb column (100 mm × 2.1 mm, 5 µm).[8]
Mobile Phase A Water with 0.1% formic acid[8]
Mobile Phase B Methanol with 0.1% formic acid[8]
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
Flow Rate 0.3 mL/min[8]
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in either positive or negative mode. Both have been reported to be effective.[7][8]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Maleic Hydrazide: To be determined based on instrument optimization (e.g., precursor ion -> product ion). This compound: To be determined based on instrument optimization (e.g., precursor ion with +2 Da -> product ion).

Quantitative Data Summary

The use of this compound as an internal standard has demonstrated excellent performance in various studies. The tables below summarize the quantitative data from published methods.

Table 1: Method Performance for Maleic Hydrazide Analysis in Tobacco using d2-MH Internal Standard

ParameterValueReference
Dynamic Range50 - 5000 ng/mL[5][6]
Correlation Coefficient (R²)> 0.999[8]
Limit of Detection (LOD)0.16 mg/kg[5][6]
Limit of Quantitation (LOQ)0.27 mg/kg - 0.47 mg/kg[7][8]
Recoveries90.3% - 102.1%[7][8]
Relative Standard Deviation (RSD)< 6%[7]

Table 2: Method Performance for Maleic Hydrazide Analysis in Grapes using Isotopically Labeled Internal Standard

ParameterValueReference
Linearity Range10 - 1000 ng/mL[9][10]
Correlation Coefficient (R²)≥ 0.995[9][10]
Limit of Quantitation (LOQ)38 ng/g[9][10]
Average Recovery87% - 111%[9][10]
Relative Standard Deviation (RSD)< 17%[9][10]

Experimental Workflow Diagram

A Sample Weighing (e.g., 0.5g of tobacco) B Addition of Extraction Solvent (e.g., 20 mL 2M HCl) A->B C Spiking with this compound Internal Standard B->C D Microwave-Assisted Extraction (e.g., 110°C, 30 min) C->D E Filtration (0.45 µm filter) D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing and Quantification F->G

Caption: General experimental workflow for the quantification of Maleic Hydrazide.

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of maleic hydrazide by LC-MS/MS. Its use effectively mitigates the variability introduced during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the method. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate their own assays for the determination of maleic hydrazide in various complex matrices.

References

Application Notes: Quantification of Maleic Hydrazide using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maleic hydrazide (MH) is a systemic plant growth regulator and herbicide used to control the growth of various plants.[1] Its residues in food and environmental samples are a subject of regulatory monitoring, necessitating accurate and reliable quantification methods. Isotope Dilution Analysis (IDA), particularly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful technique for the precise quantification of analytes in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte, such as Maleic Hydrazide-d2 (d2-MH), as an internal standard (IS) at the beginning of the sample preparation process.[1][2] The IS behaves identically to the native analyte throughout extraction, cleanup, and ionization, effectively compensating for matrix effects and variations in instrument response. This approach ensures high accuracy and precision, making it the gold standard for quantitative analysis.[3][4]

Principle of Isotope Dilution

The core principle of isotope dilution is the use of an isotopically labeled analog of the target analyte as an internal standard.[1] A precisely known quantity of the labeled standard (e.g., d2-Maleic Hydrazide) is added to the sample containing an unknown quantity of the native analyte (Maleic Hydrazide).[2][3] The sample is then processed, and the response ratio of the native analyte to the labeled internal standard is measured by a mass spectrometer. Since the amount of added internal standard is known, the initial concentration of the native analyte can be accurately calculated, irrespective of sample losses during preparation or fluctuations in instrument signal.[3]

G cluster_2 Calculation Sample Sample with Unknown [MH] Spike Add Known Amount of Labeled IS (d2-MH) Sample->Spike Extract Extraction & Cleanup Spike->Extract MS LC-MS/MS Analysis: Measure Ratio of [MH] / [d2-MH] Extract->MS Quant Calculate Initial [MH] Based on Known [d2-MH] and Measured Ratio MS->Quant

Principle of Isotope Dilution Analysis Workflow.

Application Areas

This methodology is applicable for the determination of maleic hydrazide residues in a wide variety of matrices, including:

  • Tobacco Products [2][5]

  • Fruits and Vegetables (e.g., Grapes, Onions, Potatoes)[3]

  • Cereal and Flour

  • Soil and Water Samples [6][7]

Experimental Protocols

This section provides detailed protocols for the quantification of maleic hydrazide using isotope dilution LC-MS/MS.

Reagents and Materials
  • Standards: Maleic Hydrazide (purity ≥99%) and this compound (d2-MH, purity ≥99%)[2].

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, hydrochloric acid (HCl), ammonium hydroxide, ammonium formate, potassium hydroxide, and disodium EDTA (Na2EDTA)[2][3][6][7].

  • Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, rotary evaporator, syringe filters (0.2 or 0.45 µm), and general laboratory glassware[6][7].

  • Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source[2][5].

Preparation of Standard Solutions
  • Stock Solutions (e.g., 500 µg/mL): Accurately weigh approximately 50 mg of Maleic Hydrazide into a 100 mL volumetric flask. For solubility, add one pellet of potassium hydroxide and ~80 mL of water. Sonicate for 5-10 minutes to dissolve, cool to room temperature, and make up to volume with water[8]. Prepare the d2-MH internal standard stock solution similarly in a separate flask.

  • Intermediate and Working Standards: Perform serial dilutions of the stock solutions with an appropriate solvent (e.g., 50/50 methanol/water or mobile phase) to prepare intermediate and working standard solutions[7]. Calibration standards should be prepared by spiking blank matrix extract with the analyte working standards to compensate for matrix effects, although the use of an isotopically labeled internal standard largely corrects for this[4].

Sample Preparation

The following diagram illustrates a general workflow for sample preparation. Specific protocols for different matrices are detailed below.

G start Start: Homogenized Sample weigh 1. Weigh Sample (e.g., 0.5 - 10 g) start->weigh spike 2. Spike with d2-MH Internal Standard weigh->spike add_solvent 3. Add Extraction Solvent spike->add_solvent extract 4. Extract (Shake / Sonicate / Microwave) add_solvent->extract centrifuge 5. Centrifuge extract->centrifuge filter 6. Filter Supernatant (0.45 µm) centrifuge->filter analyze 7. Inject for LC-MS/MS Analysis filter->analyze

General Experimental Workflow for Sample Preparation.

Protocol 3.1: Tobacco Samples [2][5]

  • Weigh 0.5 g of the homogenized tobacco sample into a 50 mL glass vial.

  • Add a known volume of the d2-MH internal standard solution.

  • Add 20 mL of extraction solution (e.g., 0.2 M HCl aqueous solution/methanol, 80/20, v/v).

  • Cap the vial and shake for 1 hour, or use microwave-assisted extraction (MAE) to accelerate the process and hydrolyze glycoside conjugates.[2]

  • Alternatively, for complete hydrolysis of bound forms, reflux with 40 mL of 2 M HCl for 1 hour.[5]

  • After extraction, filter the solution through a 0.45 µm membrane filter.

  • The filtrate can be directly analyzed by LC-MS/MS or diluted with water if necessary.[2][5]

Protocol 3.2: Grapes and Other Plant-Based Foods [3][4]

  • Weigh 5-10 g of the comminuted sample into a 50 mL centrifuge tube. For dry samples, the amount may be reduced to 5 g.[4]

  • Add the d2-MH internal standard solution.

  • Add extraction solution. Options include:

    • Method A: 50 mM acetic acid and 10 mM Na2EDTA in 1/3 (v/v) MeOH/H2O. Shake for 10 minutes.[3]

    • Method B (QuPPe): Acidified methanol (e.g., methanol with 1% formic acid). Shake vigorously for 1-2 minutes.[4]

  • Centrifuge the sample (e.g., 5 min at >2500 g).[4]

  • Filter the supernatant through a syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

Protocol 3.3: Soil Samples [6]

  • Weigh 25 g of sieved soil into a screw-capped glass jar.

  • Spike with the d2-MH internal standard.

  • Add 25 mL of methanol:water (50:50 v/v) extraction solvent.

  • Shake for a minimum of 15 hours (e.g., overnight).

  • Allow the sample to settle, then centrifuge a portion of the supernatant.

  • Filter the extract (0.45 µm filter) prior to injection.

LC-MS/MS Analysis

The instrumental analysis is performed using an LC-MS/MS system. The following tables provide typical parameters.

Table 1: Suggested LC-MS/MS Instrumental Parameters

Parameter Typical Setting Reference
LC Column Reversed-phase C18 or HILIC (e.g., BEH Amide) [3]
Mobile Phase A Water with 0.1% Formic Acid [5]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid [5]
Flow Rate 0.3 - 0.5 mL/min [5]
Injection Volume 5 - 20 µL [9]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative [5]

| Analysis Mode | Multiple Reaction Monitoring (MRM) |[5] |

Table 2: Example MRM Transitions for Maleic Hydrazide and d2-MH

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity Notes
Maleic Hydrazide 113.0 70.0 Positive Quantifier Ion
Maleic Hydrazide 113.0 85.0 Positive Qualifier Ion

| this compound | 115.0 | 72.0 | Positive | Internal Standard |

Note: Specific m/z transitions should be optimized for the instrument in use.

Quantitative Data and Method Performance

The use of isotope dilution provides excellent method performance across various matrices.

Table 3: Summary of Method Performance Data

Matrix LOD / LOQ Average Recovery (%) RSD (%) Reference
Tobacco LOQ: 0.53 mg/kg 92.8 - 98.7 3.3 - 6.6 [2]
Tobacco LOQ: 0.27 mg/kg 90.3 - 101.5 2.6 - 5.5 [5]
Grapes LOQ: 38 ng/g (ppb) 87 - 111 < 17 [3]
Apple, Cucumber, Potato LOQ: 0.5 mg/kg 92 - 108 ≤ 12

| Water | Spikes at 0.1 & 0.5 µg/L | 95 (at 0.1 µg/L) | Not specified |[8] |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

The isotope dilution LC-MS/MS method provides a robust, sensitive, and highly accurate protocol for the quantification of maleic hydrazide in diverse and complex samples. The use of a stable isotope-labeled internal standard like d2-MH is critical for correcting matrix interference and ensuring data reliability.[3] The detailed protocols and performance data presented here serve as a comprehensive guide for researchers and analytical scientists in the fields of food safety, environmental monitoring, and agricultural science.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Maleic Hydrazide Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maleic hydrazide is a plant growth regulator used to control the sprouting of onions and potatoes and to inhibit the growth of turf and weeds. Regulatory bodies worldwide have established maximum residue limits (MRLs) for maleic hydrazide in various agricultural commodities. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of maleic hydrazide. To enhance accuracy and precision, this protocol incorporates Maleic Hydrazide-d2 as an internal standard (IS). The use of a stable isotope-labeled internal standard is a well-established practice in analytical chemistry, as it effectively compensates for variations in sample preparation, injection volume, and potential matrix effects during analysis.[1][2][3][4] This method is intended for researchers, scientists, and drug development professionals involved in residue analysis and quality control.

Principle

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of maleic hydrazide. Samples are extracted and fortified with a known concentration of this compound. The use of a deuterated internal standard, which co-elutes with the analyte, allows for accurate quantification by normalizing the analyte's response to that of the internal standard.[1][4] This minimizes the impact of instrumental variability and matrix-induced signal suppression or enhancement.[4][5]

Materials and Reagents

  • Analytes and Standards:

    • Maleic Hydrazide (analytical standard)

    • This compound (internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or deionized)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)[6][7]

    • Formic acid (analytical grade)[8][9]

    • Ammonium hydroxide (analytical grade)[8][9]

  • Equipment:

    • HPLC system with UV detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.2 or 0.45 µm)

    • Autosampler vials

    • Solid Phase Extraction (SPE) cartridges (e.g., ACCUCAT Bond Elut) for sample cleanup[6][7]

    • Centrifuge

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of Maleic Hydrazide and this compound into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up to the mark. These stock solutions should be stored at 4°C.

4.1.2. Intermediate Standard Solutions (100 µg/mL):

  • Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks.

  • Dilute to the mark with the mobile phase.

4.1.3. Working Standard Solutions and Calibration Curve:

  • Prepare a series of working standard solutions by serially diluting the intermediate standard solution of Maleic Hydrazide with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Spike each working standard solution with a constant concentration of the this compound internal standard (e.g., 1 µg/mL).

Sample Preparation

The following is a general procedure for agricultural products and may need to be adapted based on the specific matrix.

  • Extraction:

    • Homogenize a representative sample of the agricultural product.

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add a known amount of the this compound internal standard solution.

    • Add 20 mL of water and shake vigorously for 30 minutes.[6][7]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.[6][7]

    • Condition an ACCUCAT Bond Elut cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with water.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Final Preparation:

    • Filter the final extract through a 0.2 µm or 0.45 µm syringe filter into an autosampler vial.

HPLC Conditions
  • Column: ZORBAX SB-Aq or a similar C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[6][7][10]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (5:95:0.01, v/v/v)[6][7]

    • Alternative Mobile Phase: An aqueous solution of formic acid (2.2 g/L) with the pH adjusted to 3.2 using ammonium hydroxide.[8][9]

  • Flow Rate: 1.0 mL/min[10]

  • Injection Volume: 20 µL[10]

  • Column Temperature: 25°C[10]

  • Detection: UV at 303 nm[6][7][10]

  • Run Time: Approximately 15 minutes

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of Maleic Hydrazide. These values are indicative and should be experimentally determined during method validation.

ParameterExpected Value
Retention Time (Maleic Hydrazide) ~8 minutes[9]
Retention Time (this compound) Co-elutes with Maleic Hydrazide[1]
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/g in samples[6][7]
Limit of Quantification (LOQ) To be determined experimentally
Recovery 92.6 - 104.9%[6][7]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_cleanup Cleanup (Optional) cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample add_is Spike with This compound (IS) sample->add_is extract Extract with Water add_is->extract centrifuge Centrifuge extract->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe If necessary filter Filter centrifuge->filter evap Evaporate and Reconstitute spe->evap evap->filter hplc HPLC-UV Analysis filter->hplc integrate Peak Integration hplc->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC analysis of Maleic Hydrazide with an internal standard.

References

Application of Maleic Hydrazide-d2 in Herbicide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Maleic Hydrazide (MH), a synthetic plant growth regulator, is widely utilized in agriculture to inhibit sprouting in stored crops such as potatoes and onions and to control the growth of certain weeds.[1] Its deuterated analog, Maleic Hydrazide-d2 (MH-d2), serves as a critical tool in herbicide research, primarily as an internal standard for the accurate quantification of MH residues in various matrices. The use of a stable isotope-labeled standard like MH-d2 is essential for robust analytical methodologies, compensating for matrix effects and variations in sample preparation and instrument response in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

The primary mode of action of Maleic Hydrazide is the inhibition of cell division in the meristematic tissues of plants, without significantly affecting cell enlargement.[3] This leads to a temporary cessation of growth. It is believed to interfere with nucleic acid and protein synthesis.[4] While the biological activity of MH-d2 is considered identical to its non-deuterated counterpart, its increased mass allows for its differentiation in mass spectrometric analyses, making it an ideal internal standard for isotope dilution methods.

The application of MH-d2 is therefore central to regulatory compliance and food safety assessment, enabling precise measurement of MH residues to ensure they do not exceed established Maximum Residue Limits (MRLs).

Quantitative Data

The following tables summarize quantitative data regarding the analysis of Maleic Hydrazide residues in various crops, with methodologies that are amenable to the use of this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters for Maleic Hydrazide Analysis using MH-d2 Internal Standard in Tobacco [2]

ParameterValue
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard This compound (d2-MH)
Extraction Method Microwave-Assisted Extraction (MAE)
Extraction Solvent 2 M Hydrochloric acid (HCl) aqueous solution
Dynamic Range 50 - 5000 ng/mL
Limit of Detection (LOD) 0.16 mg/kg

Table 2: Maleic Hydrazide Residue Levels in Various Crops

CropApplication RateResidue Level (mg/kg)Reference
Onion2.2 kg/ha 2 - 11[5]
Potato3 kg a.i./ha10 - 40 (average 15-25)[5]
Onion8 - 12 L/ha (Royal MH-30)3.09 - 7.10[6]
Imported OnionNot specified4.9, 7.2[7]
PotatoSpiked at 10-20 ppm87.8 - 95.7% recovery[8]

Experimental Protocols

Protocol 1: Determination of Maleic Hydrazide Residues in Tobacco using LC-MS/MS with this compound Internal Standard[2]

1. Objective: To quantify the residue of Maleic Hydrazide in tobacco samples using a rapid and reliable LC-MS/MS method with this compound as an internal standard.

2. Materials and Reagents:

  • Tobacco samples

  • Maleic Hydrazide (MH) standard

  • This compound (d2-MH) internal standard (IS) stock solution

  • 2 M Hydrochloric acid (HCl) aqueous solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microwave extraction system

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

3. Sample Preparation (Microwave-Assisted Extraction):

  • Weigh 0.5 g of the homogenized tobacco sample into a 50 mL glass vial.

  • Add 20 mL of 2 M HCl aqueous solution.

  • Add 200 µL of the this compound internal standard stock solution.

  • Cap the vial and place it in the microwave extraction system.

  • Set the microwave program to extract for 0.5 hours.

  • After extraction, allow the sample to cool to room temperature.

  • Filter the extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: A suitable reversed-phase column for polar compounds.

  • Mobile Phase: A gradient of methanol and water with appropriate modifiers.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for MH.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Maleic Hydrazide and this compound.

5. Quantification:

  • Generate a calibration curve using standards of Maleic Hydrazide of known concentrations, each spiked with the same concentration of this compound internal standard.

  • Calculate the ratio of the peak area of Maleic Hydrazide to the peak area of this compound for both the standards and the samples.

  • Determine the concentration of Maleic Hydrazide in the samples by interpolating their peak area ratios onto the calibration curve.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tobacco Sample (0.5g) Add_IS Add this compound (Internal Standard) Sample->Add_IS Add_Solvent Add 2M HCl (20 mL) Add_IS->Add_Solvent MAE Microwave-Assisted Extraction (0.5h) Add_Solvent->MAE Cool Cooling MAE->Cool Filter Filtration (0.22 µm) Cool->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Filtered Extract Quantification Quantification LC_MSMS->Quantification Peak Area Ratios (MH / MH-d2) Calibration Calibration Curve Quantification->Calibration Result Residue Concentration (mg/kg) Quantification->Result Calibration->Result

Caption: Workflow for the quantitative analysis of Maleic Hydrazide using this compound.

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_plant_response Plant Response MH Maleic Hydrazide Cell_Division Cell Division MH->Cell_Division Nucleic_Acid_Synthesis Nucleic Acid Synthesis MH->Nucleic_Acid_Synthesis Protein_Synthesis Protein Synthesis MH->Protein_Synthesis Growth_Inhibition Growth Inhibition Cell_Division->Growth_Inhibition Sprout_Suppression Sprout Suppression Growth_Inhibition->Sprout_Suppression

Caption: Simplified signaling pathway of Maleic Hydrazide's mode of action in plants.

References

Application Notes and Protocols for Maleic Hydrazide-d2 in Plant Growth Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Maleic Hydrazide-d2 (MH-d2) for investigating plant growth regulation. The deuterated form of Maleic Hydrazide (MH) serves as a powerful tool for metabolic fate, uptake, and distribution studies, complementing the extensive research on the growth-inhibiting properties of its non-deuterated counterpart.

Introduction

Maleic Hydrazide (1,2-dihydro-3,6-pyridazinedione) is a well-established plant growth regulator and selective herbicide.[1][2] Its primary mode of action is the inhibition of cell division in the meristematic tissues of plants, leading to a cessation of growth without causing immediate cell death.[3][4] This property has led to its widespread agricultural use for preventing sprouting in stored crops like potatoes and onions, and for controlling sucker growth in tobacco.[1]

The use of this compound, where specific hydrogen atoms are replaced with deuterium, allows for precise tracing of the molecule within the plant. This is invaluable for understanding its absorption, translocation, metabolism, and localization at the tissue and cellular levels, providing critical data for efficacy and safety assessments.

Mechanism of Action

Maleic Hydrazide's growth-regulating effects stem from its ability to interfere with fundamental cellular processes:

  • Inhibition of Cell Division: MH is known to disrupt mitosis, leading to a decrease in the mitotic index in root tip cells.[5] This is achieved through the inhibition of nucleic acid (both DNA and RNA) and protein synthesis.[6]

  • Induction of Chromosomal Aberrations: Studies have shown that MH can induce various chromosomal abnormalities, including bridges, fragments, and stickiness in root tip cells.[7]

  • Alteration of Phytohormone Balance: MH has been shown to act as an anti-gibberellin and anti-auxin.[8][9] It can lead to an increase in the concentration of abscisic acid (ABA), a growth-inhibiting hormone, while decreasing the levels of growth-promoting hormones like gibberellic acid (GA3) and indole-3-acetic acid (IAA).[8]

Quantitative Data on Maleic Hydrazide's Effects

The following tables summarize the dose-dependent effects of Maleic Hydrazide on various plant growth parameters.

Table 1: Effect of Maleic Hydrazide on Seed Germination and Radicle Length

Plant SpeciesConcentration (ppm)Germination (%)Mean Radicle Length (mm)
Trigonella foenum-graecumControl95.025.0
590.022.0
1585.018.0
2575.015.0
3560.010.0
4540.05.0
5520.02.0
Allium cepaControl92.030.0
588.027.0
1580.022.0
2570.017.0
3555.012.0
4535.07.0
5515.03.0

Data adapted from studies on Trigonella foenum-graecum and Allium cepa.[10][11]

Table 2: Effect of Maleic Hydrazide on Shoot Height and Flower Production in Dahlia variabilis

Concentration (ppm)Plant Height (cm)Number of Flowers per Plant
Control (0)136.87-
80098.50-
100095.1355.76
120096.25-

Data adapted from a study on Dahlia variabilis. The number of flowers was maximized at 1000 ppm.

Table 3: Effect of Maleic Hydrazide on Phytohormone Levels in Groundnut Seeds

TreatmentAbscisic Acid (ABA) (ng/g)Gibberellic Acid (GA3) (ng/g)Indole-3-Acetic Acid (IAA) (ng/g)
Unsprayed Control15.60>108.71
MH (3000 ppm)45.960.881.15

Data adapted from a study on groundnut (Arachis hypogaea L.).

Experimental Protocols

Protocol for Assessing the Effect of Maleic Hydrazide on Root Growth (Allium cepa Model)

This protocol details a method for observing the effect of MH on root growth and mitotic activity.

Materials:

  • Healthy Allium cepa (onion) bulbs

  • Maleic Hydrazide (or MH-d2) stock solution

  • Distilled water

  • Beakers or small jars

  • Microscope slides and cover slips

  • Carnoy's fixative (6:3:1 ethanol:chloroform:acetic acid)

  • 1N HCl

  • Acetocarmine stain

  • Microscope

Procedure:

  • Bulb Preparation: Remove the dry outer scales of the onion bulbs and place them in beakers with the basal plate immersed in distilled water to stimulate root growth.

  • Treatment: Once the roots reach 2-3 cm in length, transfer the bulbs to beakers containing different concentrations of Maleic Hydrazide (e.g., 10⁻⁶, 10⁻⁵, 10⁻⁴, 10⁻³ M) for various durations (e.g., 4, 8, 12, 24, 48 hours).[5] Use a control group with distilled water.

  • Root Tip Fixation: After the treatment period, excise the root tips (1-2 cm) and fix them in Carnoy's fixative for 24 hours.

  • Hydrolysis: Wash the fixed root tips with distilled water and then hydrolyze them in 1N HCl at 60°C for 5-10 minutes.

  • Staining: Wash the hydrolyzed root tips and stain them with acetocarmine for 15-30 minutes.

  • Microscopic Examination: Place a stained root tip on a microscope slide, add a drop of 45% acetic acid, and gently squash it with a cover slip.

  • Data Collection: Observe the slides under a microscope. Measure the root length and calculate the mitotic index (number of dividing cells / total number of cells observed x 100).[5] Also, score for any chromosomal aberrations.

Protocol for Quantification of this compound in Plant Tissues using LC-MS/MS

This protocol is designed for the accurate quantification of MH-d2 in plant samples, which is essential for metabolic and uptake studies.

Materials:

  • Plant tissue (e.g., tobacco leaves)

  • This compound (as internal standard)

  • Methanol

  • Hydrochloric acid (HCl)

  • Microwave-assisted extractor (MAE) or ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize the plant tissue sample.

  • Extraction:

    • Weigh 0.5 g of the homogenized sample into a vial.

    • Add a known amount of this compound internal standard solution.[12]

    • Add 20 mL of 2M HCl aqueous solution.[12]

    • Use microwave-assisted extraction or sonicate in a hot water bath (80°C) for 1 hour to ensure complete extraction of free and conjugated MH.[12]

  • Centrifugation and Filtration: After extraction, cool the sample and centrifuge it. Filter the supernatant through a 0.22 µm syringe filter.[13]

  • LC-MS/MS Analysis: Analyze the filtered extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent and daughter ions for both Maleic Hydrazide and this compound.

  • Quantification: Create a calibration curve using standards of known concentrations of non-deuterated Maleic Hydrazide. The concentration of MH in the sample is determined by comparing its peak area to that of the internal standard (MH-d2).

Visualizations

Signaling Pathway of Maleic Hydrazide Action

Maleic_Hydrazide_Signaling MH Maleic Hydrazide Uptake Uptake & Translocation MH->Uptake CellDivision Inhibition of Cell Division Uptake->CellDivision NucleicAcid Inhibition of Nucleic Acid Synthesis Uptake->NucleicAcid ProteinSynth Inhibition of Protein Synthesis Uptake->ProteinSynth Hormone Alteration of Phytohormone Balance Uptake->Hormone GrowthInhibition Growth Inhibition (e.g., sprouting, sucker growth) CellDivision->GrowthInhibition NucleicAcid->CellDivision ProteinSynth->CellDivision ABA ↑ Abscisic Acid (ABA) Hormone->ABA GA ↓ Gibberellic Acid (GA) Hormone->GA IAA ↓ Indole-3-Acetic Acid (IAA) Hormone->IAA ABA->GrowthInhibition GA->GrowthInhibition IAA->GrowthInhibition

Caption: Simplified signaling pathway of Maleic Hydrazide in plants.

Experimental Workflow for Root Growth Inhibition Assay

Root_Growth_Assay_Workflow start Start: Onion Bulb Germination treatment Treatment with Maleic Hydrazide (various concentrations & durations) start->treatment fixation Root Tip Fixation (Carnoy's Fixative) treatment->fixation hydrolysis Hydrolysis (1N HCl) fixation->hydrolysis staining Staining (Acetocarmine) hydrolysis->staining microscopy Microscopic Examination staining->microscopy analysis Data Analysis: - Root Length Measurement - Mitotic Index Calculation - Chromosomal Aberration Scoring microscopy->analysis

Caption: Workflow for the Allium cepa root growth inhibition assay.

Metabolic Fate of Maleic Hydrazide in Plants

MH_Metabolism MH Maleic Hydrazide (Applied) Uptake Uptake MH->Uptake FreeMH Free Maleic Hydrazide (in cytoplasm) Uptake->FreeMH Conjugation Glucosylation (UDP-glucosyltransferase) FreeMH->Conjugation Binding Binding to Cell Wall Components FreeMH->Binding Glucoside Maleic Hydrazide O-β-D-glucoside (Metabolite) Conjugation->Glucoside BoundMH Bound Maleic Hydrazide (Residue) Binding->BoundMH

Caption: Metabolic pathway of Maleic Hydrazide in plant tissues.

References

Application Note: NMR Spectroscopy of Maleic Hydrazide-d2 for Structural Verification and Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleic hydrazide is a versatile organic compound widely utilized as a plant growth regulator and herbicide. Its deuterated analog, Maleic Hydrazide-d2, serves as a crucial internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Isotopic labeling with deuterium provides a distinct mass difference and, more importantly for NMR, alters the proton (¹H) spectrum in a predictable manner, allowing for precise structural verification and assessment of isotopic purity. This application note provides a detailed protocol for the NMR analysis of this compound.

The core principle of this analysis relies on the comparison of the NMR spectra of standard Maleic Hydrazide with its d2 isotopologue. In this compound, the two protons on the carbon-carbon double bond are replaced by deuterium atoms. Since deuterium (²H) has a different gyromagnetic ratio and resonates at a much different frequency than protons, the signals corresponding to these positions will be absent in the ¹H NMR spectrum.

Data Presentation: Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in comparison to its non-deuterated counterpart when analyzed in DMSO-d6.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)

AssignmentMaleic Hydrazide (ppm)This compound (ppm)MultiplicityNotes
N-H ~11.5[1]~11.5Broad SingletSignal for the two equivalent hydrazide protons. Position can be concentration and temperature dependent.
C-H ~6.97[1]AbsentSingletSignal for the two equivalent olefinic protons. This signal's absence is the primary indicator of successful deuteration.

Table 2: ¹³C NMR Data (101 MHz, DMSO-d6)

AssignmentMaleic Hydrazide (ppm)This compound (Expected ppm)Multiplicity (in d2)Notes
C =O~156.2~156.2SingletThe carbonyl carbon signal is expected to be largely unaffected.
C -D~130.3~130.3Triplet (¹JCD ≈ 20-30 Hz)The olefinic carbon signal will appear as a triplet due to coupling with deuterium (I=1). A slight isotopic shift (upfield) may also be observed.

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.[2]

Experimental Protocols

A detailed methodology for sample preparation and NMR data acquisition is provided below.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3][4]

  • Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial.[4] DMSO-d6 is the recommended solvent due to the compound's solubility and the ability to observe the N-H protons.

  • Mixing: Vortex the vial for 30-60 seconds to ensure the complete dissolution of the sample.

  • Filtering & Transfer: If any particulate matter is visible, filter the solution. Draw the solution into a Pasteur pipette plugged with a small piece of cotton or Kimwipe and transfer it into a clean 5 mm NMR tube.[5][6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification, solvent, and date.[4]

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

    • Acquisition Time (AQ): ~3 seconds.

    • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of the N-H protons for accurate integration.[7]

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically.

    • Temperature: 298 K.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): 200 ppm (centered around 100 ppm).

    • Acquisition Time (AQ): ~1 second.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

    • Receiver Gain (RG): Adjust automatically.

    • Temperature: 298 K.

Protocol 4: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual DMSO-d6 peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d6 septet at 39.52 ppm.[2]

  • Integration and Peak Picking: Integrate the signals and pick the peaks for analysis.

Visualizations

Molecular Structures

Caption: Chemical structures of Maleic Hydrazide and its deuterated isotopologue, this compound.

Experimental Workflow

G prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) h_nmr ¹H NMR Acquisition (400 MHz, 298 K) prep->h_nmr c_nmr ¹³C NMR Acquisition (Proton Decoupled) h_nmr->c_nmr Same Sample process Data Processing (FT, Phasing, Baseline Correction) c_nmr->process analysis Spectral Analysis (Referencing, Integration) process->analysis report Structural Verification & Purity Assessment analysis->report

Caption: Workflow for the NMR analysis of this compound.

References

Application Notes and Protocols for Studying Sprout Inhibition in Potatoes Using Maleic Hydrazide-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic hydrazide (MH) is a plant growth regulator widely used in agriculture to inhibit sprouting in stored potatoes, onions, and other vegetable crops.[1][2][3] It functions by inhibiting cell division, but not cell enlargement, thereby preventing the growth of sprouts that can lead to significant post-harvest losses.[4][5] Maleic Hydrazide-d2 is the deuterated form of maleic hydrazide and serves as a valuable tool for researchers studying the uptake, translocation, metabolism, and mode of action of this important agricultural chemical. The use of stable isotope-labeled compounds like this compound allows for precise tracing and quantification in complex biological systems.

These application notes provide detailed protocols for utilizing this compound in studies focused on potato sprout inhibition, catering to both field and laboratory research settings.

Principle of Application

Maleic hydrazide is applied as a foliar spray to potato plants during the later stages of tuber development, typically 3 to 5 weeks before haulm destruction.[5][6] The active ingredient is absorbed by the leaves and translocated through the phloem to the developing tubers, where it accumulates and exerts its sprout-inhibiting effect.[6] The primary mode of action is the inhibition of nucleic acid and protein synthesis, which are essential for cell division in the meristematic regions of the tuber eyes (buds).

The use of this compound is particularly advantageous for:

  • Metabolic Studies: Tracing the metabolic fate of maleic hydrazide within the potato plant and tubers.

  • Uptake and Translocation Studies: Quantifying the efficiency of absorption by the foliage and movement to the tubers.

  • Residue Analysis: Serving as an internal standard for highly accurate quantification of maleic hydrazide residues in potato tubers and processed products using mass spectrometry-based methods.

  • Mechanism of Action Studies: Investigating the interaction of maleic hydrazide with cellular targets by leveraging techniques that can detect the isotopic label.

Quantitative Data on Maleic Hydrazide Application

The following tables summarize key quantitative data for the application of standard (non-deuterated) maleic hydrazide for potato sprout inhibition. These values should be used as a starting point for studies involving this compound, with the understanding that optimization may be required.

Table 1: Recommended Application Parameters for Maleic Hydrazide

ParameterRecommended ValueNotes
Application Timing 3-5 weeks before haulm destructionApplication too early can reduce tuber yield. Application too late, when the plant is senescing, results in poor uptake.[6]
Tuber Size at Application At least 80% of tubers > 25mm in diameterEnsures that most tuber cell division is complete, minimizing impact on yield.[1][5]
Application Rate 3 kg active substance per hectareThis is a standard rate for many commercial formulations.[6]
Water Volume 350-500 liters per hectareEnsures thorough coverage of the foliage.
Relative Humidity >75%Higher humidity improves absorption by keeping the spray solution on the leaf for longer.
Temperature < 25°CHigh temperatures can cause rapid drying of the spray and reduce uptake.[6]
Rainfall/Irrigation No rainfall or irrigation for at least 24 hours post-applicationPrevents the active ingredient from being washed off the leaves.[5]

Table 2: Target Residue Levels and Efficacy of Maleic Hydrazide in Potato Tubers

ParameterTarget ValueNotes
Base Level for Sprout Control 6 ppm (mg/kg)Provides a significant increase in tuber dormancy.
Target for Maximum Sprout Control 12-14 ppm (mg/kg)Considered the requirement for maximum sprout control for long-term storage.
Effect on Sprout Weight Reduction of up to 76% after 12 weeks of storageVaries with cultivar and storage conditions.
Effect on Number of Sprouted Tubers Significant reduction (e.g., 27% up to 10 weeks of storage)Efficacy is dependent on achieving adequate residue levels in the tubers.

Experimental Protocols

Field Application Protocol for Uptake, Translocation, and Efficacy Studies

This protocol outlines the application of this compound to potato plants in a controlled field setting to study its movement and effectiveness.

Materials:

  • This compound (synthesis may be required or sourced from a specialty chemical supplier)

  • Potato plants (specify cultivar) grown under standard agricultural practices

  • Spraying equipment (e.g., backpack sprayer with calibrated nozzles)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Deionized water

  • Adjuvant (if required by the study design)

  • Sample collection bags and labels

  • Liquid nitrogen for snap-freezing samples

Procedure:

  • Preparation of Spray Solution:

    • Calculate the required amount of this compound based on the desired application rate (e.g., equivalent to 3 kg/ha of the active ingredient) and the plot size.

    • Accurately weigh the this compound and dissolve it in a small amount of a suitable solvent if necessary, before diluting with deionized water to the final spray volume. Ensure thorough mixing.

  • Application:

    • Apply the this compound solution to the potato foliage at the appropriate growth stage (3-5 weeks before planned haulm destruction, with at least 80% of tubers > 25mm).

    • Ensure even coverage of the foliage. Leave a set of plants untreated to serve as a control group.

    • Record environmental conditions at the time of application (temperature, relative humidity, wind speed).

  • Sample Collection:

    • At predetermined time points after application (e.g., 1, 3, 7, 14, and 28 days), collect leaf, stem, and tuber samples from both treated and control plants.

    • For tuber analysis, collect tubers of different sizes.

    • Immediately after collection, wash the samples to remove any surface contamination, pat them dry, and then snap-freeze them in liquid nitrogen.

  • Sample Storage:

    • Store the frozen samples at -80°C until analysis.

  • Sprout Inhibition Assessment:

    • After harvest, store a subset of tubers from both treated and control groups under controlled conditions (e.g., 9°C, 94% RH).

    • Monitor the tubers weekly for sprout initiation and growth. Record the date of dormancy break (e.g., when 50% of tubers have sprouts > 3mm).

    • Measure sprout length and weight at regular intervals.

  • Residue Analysis:

    • Extract this compound and any potential metabolites from the homogenized plant tissues (leaves, stems, tubers) using an appropriate solvent system.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound.

Laboratory Protocol for in vitro Tuber Sprouting Assay

This protocol can be used to assess the direct effect of this compound on potato tuber sprouting under controlled laboratory conditions.

Materials:

  • Potato tubers (uniform size and physiological age)

  • This compound

  • Sterile water

  • Ethanol (for dissolving MH-d2 if necessary)

  • Petri dishes or incubation chambers

  • Filter paper

  • Growth chamber with controlled temperature and humidity

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare a series of dilutions in sterile water to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 ppm).

  • Tuber Treatment:

    • Surface sterilize the potato tubers.

    • Excise tuber discs or use whole mini-tubers.

    • Immerse the tubers or discs in the different concentrations of this compound solution for a defined period (e.g., 30 minutes). An equal volume of water with the same concentration of the solvent should be used for the control group.

  • Incubation:

    • Place the treated tubers on moist filter paper in Petri dishes or incubation chambers.

    • Incubate the tubers in a dark growth chamber at a temperature conducive to sprouting (e.g., 15-20°C).

  • Data Collection:

    • Monitor the tubers daily for the emergence of sprouts.

    • Record the number of sprouts per tuber and the length of the longest sprout at regular intervals.

    • At the end of the experiment, measure the fresh and dry weight of the sprouts.

Visualizations

Experimental Workflow

experimental_workflow cluster_field_study Field Study cluster_lab_study Laboratory Study A Potato Cultivation C Foliar Application (3-5 weeks before haulm kill) A->C B Preparation of This compound Solution B->C D Sample Collection (Leaves, Stems, Tubers) C->D E Sprout Inhibition Assessment (Post-Harvest Storage) C->E F Residue Analysis (LC-MS/GC-MS) D->F G Preparation of MH-d2 Treatment Solutions H Tuber Treatment (in vitro) G->H I Incubation in Growth Chamber H->I J Sprouting Assessment (Sprout number and length) I->J sprouting_pathway cluster_hormones Hormonal Regulation ABA Abscisic Acid (ABA) Dormancy Tuber Dormancy ABA->Dormancy Maintains GA Gibberellins (GA) Sprouting Sprout Growth GA->Sprouting Promotes CK Cytokinins (CK) CK->Sprouting Promotes Dormancy->Sprouting Dormancy Break CellDivision Cell Division (Meristematic Tissue) Sprouting->CellDivision MH This compound MH->CellDivision Inhibits

References

Application Notes and Protocols for Maleic Hydrazide-d2 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting tracer experiments using Maleic Hydrazide-d2 (MH-d2) to investigate its uptake, translocation, and metabolism in biological systems, particularly in plants. The protocols are designed to be adaptable for various research applications, from basic plant physiology studies to environmental fate assessments.

Introduction

Maleic Hydrazide (MH) is a widely used plant growth regulator that inhibits cell division, thereby controlling sucker growth in tobacco and sprouting in stored potatoes and onions. Understanding its metabolic fate is crucial for assessing its efficacy and potential environmental impact. This compound, a stable isotope-labeled version of MH, serves as an excellent tracer for these studies. It allows for the precise differentiation and quantification of the exogenously applied compound from endogenous molecules, using mass spectrometry-based analytical techniques. These experiments are critical for determining residue levels, understanding metabolic pathways, and ensuring food safety.

Experimental Design and Protocols

Tracer studies with MH-d2 typically involve the application of the deuterated compound to the biological system, followed by sampling at various time points to track its movement and transformation. Below are detailed protocols for key experiments.

Protocol 1: Plant Uptake and Translocation Study (Foliar Application)

This protocol describes the application of MH-d2 to plant foliage to study its absorption and movement throughout the plant.

Materials:

  • This compound (MH-d2) solution of known concentration

  • Test plants (e.g., potato, tobacco, or onion seedlings) grown under controlled conditions

  • Micropipette or sprayer for application

  • Plant tissue harvesting tools (scalpel, scissors)

  • Liquid nitrogen for flash-freezing

  • Sample storage containers

Procedure:

  • Plant Preparation: Grow plants to the desired developmental stage (e.g., for potatoes, 2-3 weeks after full bloom)[1]. Ensure plants are healthy and actively growing.

  • MH-d2 Application: Prepare a solution of MH-d2 at a concentration relevant to agricultural practices (e.g., 2500 mg/L)[1]. Apply a precise volume of the MH-d2 solution to a specific leaf or spray it evenly over the entire foliage. A typical application rate is 3.3 kg active ingredient per hectare[1]. To enhance absorption, conduct the application under humid conditions, avoiding high temperatures and rain for at least 24 hours post-application[2].

  • Time-Course Sampling: Harvest plant tissues at designated time points (e.g., 0, 6, 24, 48, 72 hours, and 1, 2, 4 weeks) post-application. At each time point, collect different plant parts (e.g., treated leaves, untreated leaves, stem, roots, and in the case of potatoes, tubers) separately.

  • Sample Processing: Immediately after harvesting, wash the plant tissues gently to remove any unabsorbed surface residue. Record the fresh weight of each sample, then flash-freeze in liquid nitrogen and store at -80°C until extraction.

Protocol 2: Extraction of this compound and its Metabolites from Plant Tissues

This protocol outlines the procedure for extracting MH-d2 and its primary metabolite, the β-D-glucoside conjugate, from plant samples.

Materials:

  • Frozen plant tissue samples

  • Homogenizer or mortar and pestle

  • Extraction solvent: Methanol/water (70:30, v/v)

  • Acidic solution for hydrolysis (e.g., 4 M HCl)

  • Enzyme for hydrolysis (β-glucosidase)

  • Centrifuge and centrifuge tubes

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

Procedure:

  • Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Extraction of Free MH-d2 and Glucoside:

    • To a known weight of the homogenized tissue, add the methanol/water extraction solvent.

    • Vortex thoroughly and sonicate for 15-30 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Hydrolysis of Bound Metabolites (Optional but Recommended):

    • Acid Hydrolysis: To release covalently bound MH-d2, the remaining plant pellet can be subjected to acid hydrolysis by heating with 4 M HCl[3].

    • Enzymatic Hydrolysis: To specifically cleave the β-D-glucoside conjugate, the extract can be treated with β-glucosidase[4].

  • Sample Cleanup:

    • Combine the supernatants (and the hydrolysate if applicable).

    • Pass the combined extract through an activated C18 SPE cartridge to remove interfering compounds.

    • Elute the analytes of interest with an appropriate solvent (e.g., methanol).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of MH-d2 and its non-deuterated counterpart (if used as an internal standard) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Maleic Hydrazide and this compound analytical standards

  • Prepared sample extracts

Procedure:

  • Chromatographic Separation:

    • Set the column temperature (e.g., 40°C).

    • Use a gradient elution program starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

    • The flow rate is typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for both Maleic Hydrazide and this compound.

      • Example Transitions (to be optimized):

        • Maleic Hydrazide: m/z 113 → [product ions]

        • This compound: m/z 115 → [product ions]

  • Quantification:

    • Generate a calibration curve using analytical standards of known concentrations.

    • Use the peak area ratio of the analyte to the internal standard (this compound) to calculate the concentration in the samples.

Data Presentation

Quantitative data from tracer experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Uptake and Translocation of this compound in Potato Plants Following Foliar Application

Time PointTreated Leaf (µg/g FW)Untreated Leaves (µg/g FW)Stem (µg/g FW)Roots (µg/g FW)Tubers (µg/g FW)
6 hours55.2 ± 4.82.1 ± 0.35.8 ± 0.71.5 ± 0.2< LOQ
24 hours42.5 ± 3.58.9 ± 1.112.3 ± 1.54.2 ± 0.66.0 ± 0.8[1]
48 hours31.8 ± 2.915.4 ± 1.818.7 ± 2.17.8 ± 0.915.3 ± 1.7
1 week18.2 ± 2.120.1 ± 2.525.6 ± 3.012.5 ± 1.436.0 ± 4.2[1]
4 weeks5.6 ± 0.712.3 ± 1.515.8 ± 1.98.1 ± 1.025.5 ± 3.1

FW = Fresh Weight; LOQ = Limit of Quantification. Data are presented as mean ± standard deviation.

Table 2: Metabolism of this compound in Tobacco Leaves Over Time

Time PointFree this compound (%)This compound Glucoside (%)Bound Residue (%)
24 hours85.3 ± 7.210.1 ± 1.24.6 ± 0.5
1 week65.8 ± 5.925.4 ± 2.88.8 ± 1.0
4 weeks22.1 ± 2.5[1]42.5 ± 4.735.4 ± 3.9[5]

Percentages represent the proportion of the total recovered deuterated compound in the tissue.

Visualization of Pathways and Workflows

Signaling Pathway

Maleic_Hydrazide_Pathway MH This compound Cell Plant Cell MH->Cell Uptake DNA_Rep DNA Replication Cell->DNA_Rep Inhibition Protein_Syn Protein Synthesis Cell->Protein_Syn Inhibition Metabolism Metabolism Cell->Metabolism Cell_Div Cell Division DNA_Rep->Cell_Div Protein_Syn->Cell_Div Growth_Inhibition Growth Inhibition Cell_Div->Growth_Inhibition MH_Glucoside This compound Glucoside Metabolism->MH_Glucoside Conjugation

Caption: Signaling pathway of Maleic Hydrazide leading to growth inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_data Data Interpretation Plant_Prep Plant Preparation MH_App This compound Application Plant_Prep->MH_App Sampling Time-Course Sampling (Leaves, Stem, Roots, Tubers) MH_App->Sampling Freezing Flash Freezing (Liquid Nitrogen) Sampling->Freezing Storage Storage at -80°C Freezing->Storage Extraction Extraction (Methanol/Water) Storage->Extraction Hydrolysis Hydrolysis (Optional) (Acid or Enzyme) Extraction->Hydrolysis Cleanup SPE Cleanup Hydrolysis->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification Reporting Data Reporting (Tables, Figures) Quantification->Reporting

Caption: General experimental workflow for this compound tracer studies.

References

Application Notes and Protocols for Maleic Hydrazide-d2 in Pharmacokinetic Studies of Plant Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic hydrazide (MH) is a widely utilized plant growth regulator for controlling sprouting and sucker growth in various crops. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—within plants is crucial for optimizing its efficacy and ensuring food safety. Maleic Hydrazide-d2 (MH-d2), a deuterated isotopologue of MH, serves as an invaluable tool in these studies. Its use as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise quantification of the parent compound and its metabolites by correcting for matrix effects and variations in sample processing.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the pharmacokinetic analysis of this plant growth regulator.

Data Presentation

Table 1: Quantitative Analysis of Maleic Hydrazide Residues in Various Plant Matrices using Isotope Dilution LC-MS/MS with this compound as an Internal Standard
Plant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
Tobacco0.595.25.40.160.5[1]
Tobacco5.098.73.10.160.5[1]
Grapes0.192150.038-[3]
Grapes0.510590.038-[3]
Grapes2.09870.038-[3]
Apple0.592-108≤12--[4]
Cucumber0.592-108≤12--[4]
Flour0.592-108≤12--[4]
Potatoes0.592-108≤12--[4]

Note: The use of an isotopically labeled internal standard like this compound is crucial for achieving high accuracy and precision in complex matrices by compensating for matrix-induced signal suppression or enhancement in LC-MS/MS analysis.[3]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Maleic Hydrazide in Plants

The primary metabolic pathway for maleic hydrazide in plants involves its conjugation with glucose to form a β-D-glucoside metabolite.[5] A portion of the applied maleic hydrazide can also become incorporated into non-extractable residues within the plant's structural components.[5]

MaleicHydrazide_Metabolism MH Maleic Hydrazide Plant Plant Tissues MH->Plant Uptake MHG Maleic Hydrazide β-D-glucoside NER Non-Extractable Residues Plant->MHG Metabolism (Conjugation) Plant->NER Incorporation

Caption: Metabolic fate of Maleic Hydrazide in plants.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for a pharmacokinetic study of maleic hydrazide in plants using MH-d2 involves treating the plants, collecting samples over time, extracting the analyte and internal standard, and analyzing the extracts by LC-MS/MS.

PK_Workflow cluster_field Field/Greenhouse Operations cluster_lab Laboratory Analysis Planting Planting Treatment Treatment with Maleic Hydrazide Planting->Treatment Sampling Time-course Sample Collection Treatment->Sampling Extraction Sample Homogenization & Extraction with This compound (IS) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Pharmacokinetic Modeling Analysis->Data

Caption: General workflow for plant pharmacokinetic studies.

Experimental Protocols

Protocol 1: Determination of Maleic Hydrazide Residues in Tobacco Using Microwave-Assisted Extraction and LC-MS/MS with this compound Internal Standard

This protocol is adapted from a method for the rapid determination of MH residues in tobacco.[1]

1. Materials and Reagents

  • Maleic Hydrazide (analytical standard)

  • This compound (internal standard, IS)

  • Methanol (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Tobacco samples (control and treated)

  • Microwave extraction system

  • LC-MS/MS system with electrospray ionization (ESI)

2. Standard Solution Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of Maleic Hydrazide and dissolve in 10 mL of methanol.

  • Stock Internal Standard Solution (100 mg/L): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the extraction solvent.

3. Sample Preparation and Extraction

  • Weigh 0.5 g of homogenized tobacco sample into a microwave extraction vessel.

  • Add 200 µL of the this compound internal standard stock solution.

  • Add 20 mL of the extraction solution (0.2M HCl in 80:20 methanol/water, v/v).

  • Cap the vessel and place it in the microwave extraction system.

  • Microwave extraction program: Ramp to 100°C in 5 min, hold for 10 min.

  • Allow the vessel to cool to room temperature.

  • Filter the extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: A suitable reversed-phase column for polar compounds.

  • Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., formic acid or ammonium acetate).

  • Injection Volume: 10 µL.

  • MS/MS Detection: Operate in multiple reaction monitoring (MRM) mode. Monitor at least two transitions for both Maleic Hydrazide and this compound for quantification and confirmation.

5. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the working standard solutions.

  • Quantify the amount of Maleic Hydrazide in the samples using the calibration curve.

Protocol 2: General Protocol for Pharmacokinetic Study of Maleic Hydrazide in a Model Plant System (e.g., Potato or Onion)

This protocol provides a general framework for conducting a pharmacokinetic study. Specific parameters may need to be optimized based on the plant species and experimental conditions.

1. Plant Growth and Treatment

  • Grow the model plants (e.g., potatoes or onions) under controlled environmental conditions (greenhouse or growth chamber).

  • Apply a known concentration of a Maleic Hydrazide formulation to the foliage of the plants at a specified growth stage.

  • Include a control group of plants treated with a blank formulation.

2. Sample Collection

  • Collect tissue samples (e.g., leaves, stems, tubers/bulbs) at various time points after treatment (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours).

  • At each time point, collect samples from at least three individual plants.

  • Immediately freeze the collected samples in liquid nitrogen and store at -80°C until analysis.

3. Sample Extraction and Analysis

  • Homogenize the frozen plant tissue samples.

  • Follow an extraction procedure similar to Protocol 1, spiking the homogenate with a known amount of this compound as an internal standard. The choice of extraction solvent may need to be optimized for the specific plant matrix.

  • Analyze the extracts by LC-MS/MS as described in Protocol 1.

4. Pharmacokinetic Data Analysis

  • Calculate the concentration of Maleic Hydrazide in each tissue type at each time point.

  • Plot the concentration-time profiles for each tissue.

  • Use appropriate pharmacokinetic modeling software to determine key parameters such as:

    • Absorption rate constant (Ka)

    • Elimination rate constant (Ke)

    • Half-life (t1/2)

    • Volume of distribution (Vd)

    • Area under the curve (AUC)

By following these protocols, researchers can effectively utilize this compound to obtain high-quality pharmacokinetic data for Maleic Hydrazide in various plant systems. This information is essential for understanding its mode of action, optimizing its application, and ensuring its safe use in agriculture.

References

Application Notes and Protocols for Maleic Hydrazide-d2 Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Maleic Hydrazide-d2 as an analytical standard. This compound is the deuterated form of Maleic Hydrazide, a widely used plant growth regulator and herbicide.[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for accurate quantification of Maleic Hydrazide residues in various matrices by isotope dilution methods, primarily utilizing mass spectrometry-based techniques.[1][2]

Analytical Standards: Quantitative Data

The quality and characterization of analytical standards are paramount for accurate and reproducible results. The following table summarizes the typical specifications for commercially available this compound analytical standards.

ParameterSpecificationSource(s)
Chemical Formula C₄D₂H₂N₂O₂[3]
Molecular Weight 114.10 g/mol [3]
CAS Number 2398483-97-9[3]
Purity ≥99.8%[4]
Isotopic Purity Deuterium incorporation is typically ≥98%General consensus from supplier data
Physical State Solid
Storage Store at 4°C or less in a refrigerator or cold room.[5]

Experimental Protocols

The use of this compound as an internal standard is crucial for mitigating matrix effects and improving the accuracy of quantification in complex samples such as food, environmental, and biological matrices.[2][4] The following are detailed protocols for the analysis of Maleic Hydrazide using this compound.

Protocol 1: Analysis of Maleic Hydrazide in Tobacco by LC-MS/MS

This protocol describes a rapid and effective method for the determination of Maleic Hydrazide residues in tobacco using microwave-assisted extraction (MAE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[2][4]

1. Sample Preparation: Microwave-Assisted Extraction (MAE)

  • Weigh 1.0 g of the homogenized tobacco sample into a microwave extraction vessel.

  • Add a precise amount of this compound internal standard solution.

  • Add 20 mL of deionized water.

  • Seal the vessel and place it in the microwave extraction system.

  • Heat the sample to 120°C and hold for 10 minutes.

  • After cooling, filter the extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[2][4]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions:

      • Maleic Hydrazide: m/z 113 → 85[4]

      • This compound (Internal Standard): m/z 115 → 87[4]

3. Quantification

  • Create a calibration curve by plotting the ratio of the peak area of Maleic Hydrazide to the peak area of this compound against the concentration of the calibration standards.

  • Quantify the amount of Maleic Hydrazide in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Maleic Hydrazide in Foods of Plant Origin by LC-MS/MS

This method is suitable for the analysis of highly polar pesticides, including Maleic Hydrazide, in various food matrices.[6]

1. Sample Preparation: Acidified Methanol Extraction

  • Weigh 10 g of the comminuted sample into a 50 mL centrifuge tube. For dry samples, reduce the weight to 5 g and add an appropriate amount of water.[6]

  • Add a known amount of this compound internal standard solution.[6]

  • Add 10 mL of acidified methanol (e.g., methanol with 1% formic acid).

  • Shake vigorously for 1 minute.

  • Centrifuge the mixture at ≥3000 g for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for direct LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A column suitable for polar analytes (e.g., HILIC or a polar-modified C18).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI in positive or negative mode (optimization required).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As specified in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_1 cluster_prep Sample Preparation (MAE) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Weigh 1.0 g Tobacco add_is Add this compound Internal Standard start->add_is add_water Add 20 mL Deionized Water add_is->add_water mae Microwave Extraction (120°C, 10 min) add_water->mae filter Filter (0.22 µm) mae->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms quant Calibration Curve and Quantification lcms->quant experimental_workflow_2 cluster_extraction Sample Extraction cluster_analysis2 Analysis weigh Weigh 10 g Sample add_is2 Add this compound Internal Standard weigh->add_is2 add_meoh Add 10 mL Acidified Methanol add_is2->add_meoh shake Shake Vigorously (1 min) add_meoh->shake centrifuge Centrifuge (≥3000 g, 5 min) shake->centrifuge filter2 Filter Supernatant (0.22 µm) centrifuge->filter2 lcms2 Direct LC-MS/MS Analysis filter2->lcms2 logical_relationship cluster_process Analytical Process cluster_result Result analyte Maleic Hydrazide (Analyte) extraction Extraction analyte->extraction is This compound (Internal Standard) is->extraction cleanup Cleanup (Optional) extraction->cleanup analysis LC-MS/MS Detection cleanup->analysis quantification Accurate Quantification analysis->quantification

References

Application Notes and Protocols for Maleic Hydrazide-d2 in Nucleic Acid and Protein Synthesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic hydrazide (MH), a pyridazine derivative, is a well-documented plant growth regulator and herbicide that functions by inhibiting cell division.[1] Its mechanism of action is primarily attributed to the inhibition of nucleic acid and protein synthesis.[2][3] Numerous studies have demonstrated its ability to induce chromosome aberrations and arrest the cell cycle, particularly during the S-phase.[2][4] The deuterated analog, Maleic Hydrazide-d2 (MH-d2), serves as a valuable tool in metabolic and pharmacokinetic studies, offering a means to trace the molecule's fate and quantify its presence in biological systems using mass spectrometry.[5]

These application notes provide detailed protocols for utilizing this compound to investigate the inhibition of DNA, RNA, and protein synthesis. While specific studies employing the deuterated form for these precise mechanistic assays are not extensively published, the following protocols are based on established methodologies for studying macromolecular synthesis inhibition, adapted for the use of a stable isotope-labeled compound.

Mechanism of Action

Maleic hydrazide disrupts cellular proliferation by interfering with the synthesis of DNA and RNA, and subsequently, protein synthesis.[6] The inhibition of nucleic acid synthesis is a primary effect, with DNA synthesis in plant roots being affected more rapidly than RNA synthesis.[6] This leads to a blockage in the S-phase of the cell cycle, preventing cell division.[4] The inhibitory action on protein synthesis is considered a downstream effect of the disruption of nucleic acid synthesis.[6] While the precise molecular targets are not fully elucidated, it is known to affect the synthesis of ribosomal RNA (rRNA) and enzymes involved in the formation of the mitotic spindle.[4]

Data Presentation

The following tables summarize quantitative data on the inhibitory effects of non-deuterated Maleic Hydrazide from various studies. This data can serve as a reference for determining appropriate concentration ranges for studies with this compound.

Table 1: IC50 Values of Maleic Hydrazide in Various Cell Lines

Cell LineIC50 (µM)Exposure TimeReference
Vero (Monkey Kidney Epithelial)>100048 hours[4][7]
Hep2 (Human Laryngeal Carcinoma)~50048 hours[4][7]
HepG2 (Human Liver Carcinoma)~25048 hours[4][7]

Table 2: Effective Concentrations of Maleic Hydrazide in Plant Studies

Plant SpeciesTissueEffectConcentrationReference
Zea mays (Corn)Seedling RootsInhibition of elongation0.5 mM, 1 mM, 5 mM[3][8]
Allium cepa (Onion)Root TipsInhibition of mitotic index1 µM - 1 mM[9]
Phelipanche aegyptiacaSeedsReduction of germ tube length1.4 mM - 22.4 mM[10]

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effects of this compound on DNA, RNA, and protein synthesis.

Protocol 1: DNA Synthesis Inhibition Assay Using [³H]-Thymidine Incorporation

This protocol measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA in the presence of this compound.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or water)

  • [³H]-Thymidine (1 µCi/µL)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 95% Ethanol, ice-cold

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest MH-d2 concentration) and a positive control for DNA synthesis inhibition (e.g., hydroxyurea). Incubate for the desired treatment period (e.g., 24, 48 hours).

  • Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well. Incubate for 4 hours at 37°C.

  • Cell Harvesting:

    • Remove the medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Wash the wells twice with ice-cold 95% ethanol.

    • Air-dry the plate.

  • Scintillation Counting: Add 200 µL of scintillation cocktail to each well. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each concentration of this compound compared to the vehicle control.

Protocol 2: RNA Synthesis Inhibition Assay Using [³H]-Uridine Incorporation

This assay quantifies RNA synthesis by measuring the incorporation of radiolabeled uridine into newly synthesized RNA.

Materials:

  • Same as Protocol 1, with the substitution of [³H]-Uridine for [³H]-Thymidine.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for cell seeding and treatment with this compound.

  • Radiolabeling: Add 1 µCi of [³H]-Uridine to each well. Incubate for 2 hours at 37°C.

  • Follow steps 4, 5, and 6 from Protocol 1 for cell harvesting, scintillation counting, and data analysis to determine the inhibition of RNA synthesis.

Protocol 3: Protein Synthesis Inhibition Assay Using [³⁵S]-Methionine Incorporation

This method assesses the rate of protein synthesis by measuring the incorporation of radiolabeled methionine.

Materials:

  • Same as Protocol 1, with the following additions/substitutions:

    • Methionine-free culture medium

    • [³⁵S]-Methionine (>1000 Ci/mmol)

    • Positive control for protein synthesis inhibition (e.g., cycloheximide)

Procedure:

  • Follow step 1 from Protocol 1 for cell seeding.

  • Methionine Starvation: Before treatment, replace the complete medium with methionine-free medium and incubate for 1 hour.

  • Treatment: Prepare serial dilutions of this compound in methionine-free medium. Add these dilutions to the wells and incubate for the desired treatment period.

  • Radiolabeling: Add [³⁵S]-Methionine to each well to a final concentration of 10 µCi/mL. Incubate for 1-2 hours at 37°C.

  • Cell Lysis and Precipitation:

    • Remove the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of a suitable lysis buffer (e.g., RIPA buffer).

    • Transfer the lysate to a microcentrifuge tube.

    • Add an equal volume of 20% TCA and incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Wash the pellet twice with ice-cold acetone.

    • Air-dry the pellet.

  • Scintillation Counting: Resuspend the pellet in scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis.

Protocol 4: Metabolic Tracing of this compound using LC-MS/MS

This protocol outlines a general approach to trace the metabolic fate of this compound within cells.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture reagents

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency in appropriate culture vessels. Treat the cells with a known concentration of this compound for various time points.

  • Cellular Extraction:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in a methanol/water solution (e.g., 80:20 v/v).

    • Homogenize the cell suspension.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using an LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent this compound and its potential deuterated metabolites.

    • Use a non-deuterated Maleic Hydrazide standard to establish retention time and fragmentation patterns.

  • Data Analysis: Quantify the levels of this compound and its metabolites at different time points to understand its uptake, metabolism, and clearance from the cells.

Visualizations

Signaling Pathways and Experimental Workflows

Maleic_Hydrazide_Inhibition_Pathway MH This compound Cell Cellular Uptake MH->Cell Nucleus Nucleus Cell->Nucleus DNA_Synth DNA Synthesis (S-Phase) Nucleus->DNA_Synth Inhibition RNA_Synth RNA Synthesis (rRNA preferentially) Nucleus->RNA_Synth Inhibition Cell_Cycle_Arrest S-Phase Arrest DNA_Synth->Cell_Cycle_Arrest Protein_Synth Protein Synthesis RNA_Synth->Protein_Synth Reduced templates & ribosome biogenesis Inhibition_Division Inhibition of Cell Division Cell_Cycle_Arrest->Inhibition_Division

Caption: Proposed inhibitory pathway of this compound.

Experimental_Workflow_Radiolabeling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells (96-well plate) Treat_MH 2. Treat with This compound Seed_Cells->Treat_MH Radiolabel 3. Add Radiolabeled Precursor ([3H]-Thy, [3H]-Urd, or [35S]-Met) Treat_MH->Radiolabel Harvest 4. Harvest Cells & Precipitate Macromolecules Radiolabel->Harvest Scintillation 5. Scintillation Counting Harvest->Scintillation Analyze_Data 6. Calculate % Inhibition Scintillation->Analyze_Data

Caption: Workflow for radiolabeling-based inhibition assays.

Experimental_Workflow_LCMS Start Start: Culture Cells Treat Treat Cells with This compound Start->Treat Harvest Harvest Cells at Different Time Points Treat->Harvest Extract Extract Metabolites Harvest->Extract Analyze LC-MS/MS Analysis (MRM for MH-d2 & metabolites) Extract->Analyze Quantify Quantify and Determine Metabolic Fate Analyze->Quantify

Caption: Workflow for metabolic tracing of MH-d2 via LC-MS/MS.

References

Application Notes: Sample Preparation for Maleic Hydrazide-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic hydrazide (1,2-dihydropyridazine-3,6-dione) is a systemic plant growth regulator used primarily to inhibit sprouting in stored crops like potatoes and onions and to control sucker growth on tobacco.[1][2][3] Regulatory bodies worldwide have established maximum residue levels (MRLs) for maleic hydrazide in various food commodities, necessitating sensitive and accurate analytical methods for its quantification.

The analysis of maleic hydrazide is often accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][4] To ensure accuracy and account for potential analyte loss during sample processing, a stable isotope-labeled internal standard, such as Maleic Hydrazide-d2 (MH-d2), is commonly employed.[5] The addition of MH-d2 at the beginning of the sample preparation process is crucial for precise quantification.

This document provides detailed protocols for the extraction and clean-up of maleic hydrazide from various matrices, including plant tissues and soil, prior to instrumental analysis. The methodologies are designed to be robust, reproducible, and applicable in a standard analytical laboratory setting.

General Considerations for Sample Preparation

  • Homogenization : Ensure the laboratory sample is thoroughly homogenized to obtain a representative analytical portion. For fruits and vegetables, cryogenic milling can be advantageous.[5]

  • Internal Standard Spiking : this compound should be added to the sample homogenate before the extraction solvent. This ensures that the internal standard experiences the same experimental conditions and potential losses as the native analyte, enabling accurate correction and quantification.[5]

  • Matrix Effects : Food and environmental matrices are complex and can cause ion suppression or enhancement in LC-MS/MS analysis. The described clean-up steps are designed to minimize these effects. Using a stable isotope-labeled internal standard like MH-d2 is the most effective way to compensate for matrix effects.[5]

Protocol 1: Extraction from Plant Tissues (e.g., Potatoes, Onions)

This protocol describes a classic solvent extraction method followed by a Solid-Phase Extraction (SPE) clean-up, suitable for matrices like potatoes and onions.[6][7]

Principle: The sample is homogenized and extracted with methanol. The crude extract is then concentrated and reconstituted in water, followed by a clean-up step using a C18 SPE cartridge to remove non-polar interferences.[6]

Materials and Reagents:

  • Homogenizer (e.g., Polytron)

  • Centrifuge

  • Nitrogen evaporator

  • Methanol (HPLC grade)[6]

  • Water (HPLC grade)

  • C18 Solid-Phase Extraction (SPE) cartridges[6]

  • This compound standard solution

  • Vortex mixer and centrifuge tubes (50 mL)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate volume of this compound internal standard solution.

  • Add 20 mL of methanol to the tube.[6]

  • Homogenize the mixture for 3-4 minutes.

  • Centrifuge the tube at 5000 x g for 10 minutes.[6]

  • Decant the supernatant into a clean tube.

  • Take a 3 mL aliquot of the extract and evaporate it to dryness under a gentle stream of nitrogen.[6][7]

  • Reconstitute the residue in 3 mL of HPLC-grade water using sonication to ensure it fully dissolves.[6][7]

  • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

  • Load the aqueous sample onto the conditioned SPE cartridge.[8]

  • Collect the eluate that passes through the cartridge. The first 2 mL can be discarded, and the final 1 mL is collected for analysis, as maleic hydrazide is polar and will elute while non-polar interferences are retained.[8]

  • Filter the collected fraction through a 0.2 µm syringe filter prior to injection for LC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup Clean-up start 1. Homogenized Sample (10g) spike 2. Spike with MH-d2 ISTD start->spike extract 3. Add Methanol (20 mL) & Homogenize spike->extract centrifuge1 4. Centrifuge (5000 x g) extract->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant evap 6. Evaporate Aliquot to Dryness supernatant->evap Transfer 3 mL Aliquot recon 7. Reconstitute in Water evap->recon spe 8. C18 SPE Clean-up recon->spe collect 9. Collect Purified Eluate spe->collect analysis LC-MS/MS Analysis collect->analysis Filter (0.2 µm)

Caption: Workflow for Maleic Hydrazide extraction from plant tissues.

Protocol 2: Quick Polar Pesticides (QuPPe) Method

The QuPPe method is a fast and efficient "dilute-and-shoot" approach for a wide range of highly polar pesticides, including maleic hydrazide.[4][9]

Principle: Residues are extracted from the sample using acidified methanol. After centrifugation, the extract is typically clean enough for direct analysis by LC-MS/MS without further clean-up, making it a high-throughput option.[4][9]

Materials and Reagents:

  • Homogenizer/Blender

  • Centrifuge

  • Methanol (HPLC grade)

  • Formic acid

  • This compound standard solution

  • Centrifuge tubes (50 mL)

Procedure:

  • Weigh 10 g of the comminuted, representative sample into a 50 mL centrifuge tube. (Note: For dry samples like flour, reduce the sample weight to 5 g and add an appropriate amount of water).[5]

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acidified methanol (e.g., methanol with 1% formic acid).[9]

  • Shake vigorously for 1 minute (e.g., using a vortex mixer).

  • Centrifuge at ≥5000 x g for 5-10 minutes.

  • The supernatant is the final extract.[9]

  • Carefully transfer an aliquot of the supernatant into an autosampler vial.

  • The sample is ready for direct injection into the LC-MS/MS system.

G start 1. Homogenized Sample (10g) spike 2. Spike with MH-d2 ISTD start->spike extract 3. Add Acidified Methanol (10 mL) spike->extract shake 4. Shake Vigorously (1 min) extract->shake centrifuge 5. Centrifuge shake->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis Direct LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the Quick Polar Pesticides (QuPPe) method.

Quantitative Data Summary

The following table summarizes the performance data reported for various maleic hydrazide sample preparation methods.

MatrixExtraction MethodAnalytical MethodSpike LevelAverage Recovery (%)LOD / LOQCitation
Onions, PotatoesMethanol Extraction, SPEAnion-Exchange HPLC1.5 - 15 mg/kg81 - 107%3 ng (LOD)[10][11]
Onions, PotatoesMethanol Extraction, C18 SPEFluorescence HPLC2.5 - 20 ppm66 - 94%0.5 ppm (LOD)[6][7]
Potatoes, OnionsMethanol Extraction, tC18 SPECapillary Electrophoresis2.5 - 20 ppmN/A2.0 ppm (LOD)[8]
Apple, Cucumber, PotatoQuPPe (Acidified Methanol)LC-MS/MS0.5 & 1.5 mg/kg92 - 108%<0.5 mg/kg[12]

Derivatization for Gas Chromatography (GC) Analysis

While LC-MS/MS is the preferred method for analyzing polar compounds like maleic hydrazide, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. However, due to its low volatility, maleic hydrazide must first be chemically modified through a process called derivatization.

Principle: Derivatization converts polar functional groups (like the N-H groups in maleic hydrazide) into less polar, more volatile groups. Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group, making the molecule suitable for GC analysis.

Example Protocol (General Silylation):

  • Take the dried, purified sample extract from a protocol such as Protocol 1.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent like acetonitrile.

  • Heat the vial at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30 minutes) to allow the reaction to complete.

  • Cool the sample to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS.

G start Purified, Dry Extract (Containing MH/MH-d2) add_reagent Add Silylating Agent (e.g., BSTFA) start->add_reagent heat Heat to React (e.g., 70°C for 30 min) add_reagent->heat product Volatile TMS-Derivative (MH-TMS / MH-d2-TMS) heat->product analysis GC-MS Analysis product->analysis

Caption: Conceptual workflow for derivatization prior to GC-MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Maleic Hydrazide-d2 Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Maleic Hydrazide-d2 in soil samples. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound from soil?

A1: A mixture of methanol and water (50:50 v/v) is a commonly used and effective solvent for extracting maleic hydrazide from various soil types.[1][2] This solvent is suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Q2: What is the typical duration for the soil extraction process?

A2: For effective extraction of maleic hydrazide from soil, a minimum shaking time of 15 hours, often performed overnight, is recommended.[1][3]

Q3: Which analytical technique is most suitable for detecting and quantifying this compound in soil extracts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector is a highly sensitive and specific method for the quantification of maleic hydrazide residues in soil extracts.[1][2][3] Alternatively, HPLC with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can also be employed.[4][5][6]

Q4: How can I prepare soil samples before extraction?

A4: Soil samples should first be thawed if frozen and then sieved through a 2-3 mm mesh to remove larger debris like stones and twigs.[1] For improved homogeneity, further mixing in a food chopper can be performed before taking a subsample for extraction.[1][3]

Q5: What are the potential challenges when analyzing maleic hydrazide in soil?

A5: Potential challenges include its high leaching potential in soil, the formation of bound residues that are difficult to extract, and degradation under both aerobic and anaerobic conditions.[2][7] The presence of co-extractives from the soil matrix can also interfere with the analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete extraction from the soil matrix. Degradation of the analyte during extraction. Strong binding of the analyte to soil particles.- Ensure a minimum extraction time of 15 hours with continuous shaking.[1][3] - Verify the composition of the extraction solvent (methanol:water, 50:50 v/v).[1] - For strongly bound residues, consider more aggressive extraction conditions, such as the use of aqueous base or pressurized hot acidic water, although these are more common for plant matrices.[6][7]
High Matrix Interference in HPLC Analysis Co-extraction of interfering compounds from the soil. Inadequate cleanup of the soil extract.- After extraction, allow the sample to settle and then centrifuge the supernatant to separate soil particles.[1][3] - Filter the extract through a 0.45 µm filter before injecting it into the HPLC system.[1][3] - Consider incorporating a solid-phase extraction (SPE) cleanup step if interference persists.
Poor Chromatographic Peak Shape Issues with the mobile phase pH. Column degradation or contamination.- The retention time of maleic hydrazide can be dependent on the mobile phase pH; ensure the pH is maintained between 2 and 4 for consistent results.[8] - Use a guard column to protect the analytical column. - Periodically flush the column with a strong solvent to remove contaminants.
Inconsistent Results Across Different Soil Types Variation in soil composition (e.g., sandy loam, clay loam) can affect extraction efficiency.[1]- The described methanol:water extraction method has been shown to be effective across various soil types, including sandy loam, loam, and sandy clay loam.[1] - It is crucial to validate the method for each new soil type by running matrix-matched standards and quality control samples.
Detector Response is Not Linear The concentration of the analyte in the extract is outside the linear dynamic range of the detector.- Determine the upper and lower limits of linearity for your detector.[1] - Adjust the injection volume or dilute the sample extract to ensure the analyte concentration falls within the linear range.[1]

Experimental Protocols

Soil Sample Preparation
  • If the soil samples are frozen, allow them to thaw at room temperature until they are workable.[3]

  • Sieve the soil through a 2-3 mm sieve to remove pebbles, twigs, and other large debris.[1]

  • For enhanced homogeneity, process the sieved soil in a food chopper.[1][3]

  • Store the prepared soil in a freezer if not used immediately for extraction.[1][3]

Extraction of this compound
  • Weigh 25 g of the prepared soil into a screw-capped glass jar.[1]

  • Add 25 ml of methanol:water (50:50 v/v) as the extraction solvent.[1]

  • Seal the jar and place it on an orbital shaker for a minimum of 15 hours (overnight).[1][3]

  • After shaking, allow the soil particles to settle.[1][3]

  • Transfer a portion of the supernatant to a centrifuge tube and centrifuge to further separate the fine soil particles.[1][3]

  • Filter the resulting supernatant through a 0.45 µm filter prior to HPLC analysis.[1][3]

HPLC Analysis
  • HPLC System: An HPLC system equipped with a reverse-phase column and an electrochemical detector is recommended.[1]

  • Mobile Phase: A typical mobile phase consists of 0.05 M Ammonium Formate buffer. To prepare, dissolve 2.2 g of formic acid (90%) in approximately 900 ml of deionized water, adjust the pH to 3.2 with ammonium hydroxide solution, and then dilute to a final volume of 1 liter.[1]

  • Detection: An electrochemical detector is highly sensitive for maleic hydrazide. The oxidation potential should be optimized; a potential of +0.85 V is a good starting point.[1]

  • Quantification: Employ procedural standardization by preparing a series of soil samples spiked with known amounts of this compound and extracting them in the same manner as the test samples.[1]

Visualized Workflows

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_sample Soil Sample sieve Sieve (2-3 mm) soil_sample->sieve Remove debris homogenize Homogenize sieve->homogenize prepared_sample Prepared Soil (25g) homogenize->prepared_sample add_solvent Add 25ml Methanol:Water (50:50) prepared_sample->add_solvent shake Shake (≥15 hours) add_solvent->shake settle Settle & Centrifuge shake->settle filter Filter (0.45 µm) settle->filter final_extract Final Extract for Analysis filter->final_extract hplc HPLC-Electrochemical Detector final_extract->hplc data Data Acquisition hplc->data

Caption: Workflow for this compound Extraction from Soil.

TroubleshootingFlow start Low Analyte Recovery? check_time Extraction time ≥ 15h? start->check_time Yes check_solvent Solvent is 50:50 Methanol:Water? check_time->check_solvent Yes increase_time Increase Shaking Time check_time->increase_time No check_cleanup Centrifuged and Filtered? check_solvent->check_cleanup Yes correct_solvent Correct Solvent Composition check_solvent->correct_solvent No consider_spe Consider SPE Cleanup check_cleanup->consider_spe Yes perform_cleanup Perform Cleanup Steps check_cleanup->perform_cleanup No end_good Recovery Improved consider_spe->end_good increase_time->end_good correct_solvent->end_good perform_cleanup->end_good

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Technical Support Center: Mass Spectrometry Analysis of Maleic Hydrazide-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Maleic Hydrazide-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in the mass spectrometry analysis of Maleic Hydrazide?

A1: this compound is a deuterated analog of Maleic Hydrazide and is commonly used as an internal standard (IS) in quantitative mass spectrometry analysis.[1][2][3] Its chemical and physical properties are nearly identical to the non-deuterated analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[1][4] Because it has a different mass, the mass spectrometer can distinguish it from the target analyte. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[5]

Q2: What are the typical mass transitions (MRM) for Maleic Hydrazide and this compound?

A2: The specific mass-to-charge (m/z) transitions for Multiple Reaction Monitoring (MRM) can vary slightly depending on the instrument and ionization source conditions. However, common transitions are:

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
Maleic Hydrazide113.071.0, 95.0Positive ESI
This compound115.073.0, 97.0Positive ESI
Maleic Hydrazide111.042.0, 82.0Negative ESI

Note: The selection of precursor and product ions should be optimized for your specific instrument and experimental conditions.[6]

Q3: What are common causes of low signal intensity for this compound?

A3: Low signal intensity for this compound can stem from several factors:

  • Incorrect Concentration: The concentration of the internal standard may be too low in the spiking solution.

  • Degradation: Maleic Hydrazide and its deuterated analog can be susceptible to degradation. Improper storage or handling of the standard solution can lead to lower effective concentrations.

  • Ionization Suppression: Components of the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, a phenomenon known as matrix effects.[1][3]

  • Suboptimal Instrument Parameters: The mass spectrometer settings, including ion source parameters like temperature and gas flows, may not be optimized for this compound.[7][8]

  • Poor Recovery during Sample Preparation: The extraction procedure may not be efficient in recovering the internal standard from the sample matrix.

Troubleshooting Guide: Low Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving issues related to low signal intensity of your deuterated internal standard.

Step 1: Verify Internal Standard (IS) Solution

Issue: The concentration or integrity of the this compound stock or working solution is compromised.

Troubleshooting Actions:

  • Prepare a Fresh Solution: Prepare a new stock and working solution of this compound from the original standard material.

  • Direct Infusion: Infuse a known concentration of the new working solution directly into the mass spectrometer to confirm its signal intensity without chromatographic separation.

  • Compare with Old Solution: Analyze the old and new solutions back-to-back to determine if degradation of the previous solution was the issue.

Step 2: Optimize Mass Spectrometer Parameters

Issue: The instrument settings are not optimal for the ionization and detection of this compound.

Troubleshooting Actions:

  • Tune the Instrument: Perform a tuning and calibration of the mass spectrometer according to the manufacturer's recommendations.

  • Optimize Source Conditions: Systematically optimize electrospray ionization (ESI) source parameters. Key parameters to adjust include:[7][8][9]

    • Capillary/Spray Voltage: Adjust for stable spray and maximum ion current.

    • Gas Temperatures (Nebulizer and Drying Gas): Optimize for efficient desolvation.

    • Gas Flow Rates (Nebulizer and Drying Gas): Adjust to ensure proper droplet formation and desolvation.

    • Nebulizer Position: Fine-tune the position of the nebulizer relative to the inlet capillary.

  • MRM Transition Optimization: Infuse a solution of this compound and optimize the collision energy for each MRM transition to maximize the product ion signal.

Optimized ESI Parameters from Literature:

ParameterValueReference
Capillary Voltage5000 V[1]
Quadrupole Temperature100 °C[1]
Drying Gas Temperature350 °C[1]
Drying Gas Flow Rate10 L/min[1]
Nebulizer Gas Pressure60 psi[1]

Note: These are starting points and optimal values may vary between instruments.

Step 3: Evaluate Sample Preparation and Matrix Effects

Issue: The sample matrix is interfering with the signal of this compound, or the IS is being lost during sample preparation.

Troubleshooting Actions:

  • Assess Matrix Effects: Prepare a sample set consisting of:

    • A) this compound in a clean solvent.

    • B) this compound spiked into a blank matrix extract (post-extraction).

    • C) A blank matrix sample spiked with this compound before the extraction process.

    • Compare the signal intensity of the IS in all three samples. A significantly lower signal in B compared to A indicates ion suppression. A lower signal in C compared to B suggests poor extraction recovery.

  • Improve Sample Cleanup: If matrix effects are significant, consider adding a solid-phase extraction (SPE) cleanup step to your sample preparation protocol to remove interfering compounds.[3]

  • Modify Extraction Protocol: If recovery is low, re-evaluate the extraction solvent and conditions. For instance, using microwave-assisted extraction (MAE) with hydrochloric acid can improve the extraction of Maleic Hydrazide and its conjugates.[1][10]

  • Dilute the Sample: Diluting the final sample extract can sometimes mitigate matrix effects, although this may also reduce the signal of the target analyte.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Maleic Hydrazide and this compound from Tobacco[1]
  • Weigh 0.5 g of the homogenized tobacco sample into a 50 mL glass vial.

  • Add 20 mL of extraction solution (2 M HCl aqueous solution).

  • Spike with the appropriate volume of this compound internal standard solution.

  • Cap the vial and place it in the microwave extraction system.

  • Set the microwave program to heat to 100°C and hold for 30 minutes.

  • After extraction, allow the vial to cool to room temperature.

  • Filter the extract through a 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: A suitable reversed-phase C18 column or a HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.[2]

  • Injection Volume: 5 - 10 µL.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize as described in the troubleshooting section.

Visualizations

Troubleshooting_Workflow cluster_is IS Solution Checks cluster_ms MS Parameter Optimization cluster_sample Sample Preparation Evaluation start Low Signal Intensity of this compound is_solution Step 1: Verify IS Solution start->is_solution ms_params Step 2: Optimize MS Parameters is_solution->ms_params IS Solution OK fresh_prep Prepare Fresh IS Solution is_solution->fresh_prep sample_prep Step 3: Evaluate Sample Prep & Matrix Effects ms_params->sample_prep MS Parameters Optimized tune_cal Tune and Calibrate MS ms_params->tune_cal end_goal Signal Intensity Improved sample_prep->end_goal Matrix Effects Mitigated assess_matrix Assess Matrix Effects sample_prep->assess_matrix direct_infusion Direct Infusion of New IS fresh_prep->direct_infusion compare_solutions Analyze Old vs. New IS direct_infusion->compare_solutions optimize_source Optimize ESI Source Conditions tune_cal->optimize_source optimize_mrm Optimize MRM Transitions optimize_source->optimize_mrm improve_cleanup Improve Sample Cleanup (e.g., SPE) assess_matrix->improve_cleanup Suppression Identified modify_extraction Modify Extraction Protocol assess_matrix->modify_extraction Low Recovery

Caption: Troubleshooting workflow for low this compound signal.

Experimental_Workflow sample Sample Homogenization extraction Microwave-Assisted Extraction with IS Spiking sample->extraction filtration Filtration (0.45 µm) extraction->filtration lc_separation LC Separation (Reversed-Phase or HILIC) filtration->lc_separation ms_detection MS/MS Detection (ESI-MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General experimental workflow for Maleic Hydrazide analysis.

References

Technical Support Center: Maleic Hydrazide-d2 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Maleic Hydrazide-d2 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. It is relatively stable in acidic to neutral conditions but degrades in alkaline environments.[1][2] Photochemical decomposition can also occur, particularly in sunlit surface waters.[3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For short-term use, solutions may be stored at room temperature. However, for long-term storage, it is recommended to keep solutions at 4°C to ensure maximum stability and product recovery.[4] Some suppliers recommend even lower temperatures of -20°C for stock solutions, to be used within one month, or -80°C for up to six months.[5] Always centrifuge the vial before opening to ensure full recovery of the product.[4]

Q3: How does pH affect the stability of this compound?

A3: Maleic Hydrazide is stable in solutions with a pH range of 5 to 7.[2] In alkaline conditions (e.g., pH 9), its degradation is more rapid.[1][2] Therefore, it is crucial to control the pH of your solution to maintain the integrity of the compound.

Q4: Is this compound sensitive to light?

A4: Yes, Maleic Hydrazide can undergo photochemical decomposition.[3] It is advisable to protect solutions from direct sunlight or strong artificial light sources by using amber vials or covering the containers with aluminum foil.

Q5: What solvents are suitable for dissolving this compound?

A5: Maleic Hydrazide has reported solubility in water and methanol.[3][6] For analytical purposes, a mixture of methanol and water is often used as an extraction solvent.[7] The choice of solvent will depend on the specific experimental requirements.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound in your stock or working solutions.

Troubleshooting Steps:

  • Verify Solution pH: Check the pH of your solution. If it is alkaline (pH > 7), adjust it to a neutral or slightly acidic pH (5-7) using a suitable buffer.

  • Protect from Light: Ensure your solutions are stored in light-protected containers.

  • Control Temperature: For long-term experiments, maintain the solution temperature at 4°C or below.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from the solid compound.

  • Analytical Verification: Use an analytical method like HPLC to confirm the concentration and purity of your solution (see Experimental Protocols section).

Issue 2: Poor Recovery of this compound from a Sample Matrix

Possible Cause: Inefficient extraction or degradation during sample preparation.

Troubleshooting Steps:

  • Optimize Extraction Solvent: A mixture of methanol and water (e.g., 50:50 v/v) is commonly used for extraction from soil samples.[7] You may need to optimize the solvent ratio for your specific matrix.

  • Extraction Time: Ensure sufficient extraction time. For soil samples, shaking overnight (at least 15 hours) is recommended.[7]

  • Prevent Degradation during Preparation: If your sample preparation involves harsh conditions (e.g., high temperature, extreme pH), consider if this might be causing degradation. For instance, using liquid nitrogen during sample preparation of garlic has been shown to prevent analyte degradation.[8]

Data Presentation

Table 1: Summary of Maleic Hydrazide Stability under Different Conditions

ParameterConditionStabilityReference(s)
pH pH 5 to 7Stable[2]
pH 9DT₅₀ ~34 days[2]
Light Simulated Sunlight (pH 5, 7)Half-life of 58 days[3]
Simulated Sunlight (pH 9)Half-life of 34 days[3]
Temperature Room TemperatureSuitable for short-term storage[4]
4°CRecommended for long-term storage[4]
54°C (in formulation)Stable for 14 days[9]

Note: The stability data presented is for non-deuterated Maleic Hydrazide. The stability of this compound is expected to be very similar.

Experimental Protocols

Protocol 1: HPLC Method for Analysis of Maleic Hydrazide in Solution

This protocol is adapted from methods used for the analysis of Maleic Hydrazide in environmental and biological samples.[7][10]

1. Materials and Reagents:

  • This compound standard

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid

  • Ammonium hydroxide

  • Syringe filters (0.2 or 0.45 µm)

2. Preparation of Mobile Phase:

  • Dissolve 2.2 g of formic acid in approximately 900 mL of deionized water.

  • Adjust the pH to 3.2 with ammonium hydroxide solution.

  • Bring the final volume to 1 liter with deionized water.

  • Filter and degas the mobile phase before use.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol/water).

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation:

  • For liquid samples, filter through a 0.2 or 0.45 µm syringe filter prior to injection.

  • For extracted samples, after the extraction step, centrifuge the extract to separate any particulate matter. Filter the supernatant before injection.

5. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Formic acid buffer (pH 3.2, prepared as described above)

  • Flow Rate: 1 mL/min (example, may need optimization)

  • Injection Volume: 20 µL (example, may need optimization)

  • Detector: Electrochemical detector or UV detector (detection at 303 nm has been reported[8])

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Verification Inconsistent Results Inconsistent Results Check pH Check pH Inconsistent Results->Check pH Potential Degradation Check Storage Temp Check Storage Temp Inconsistent Results->Check Storage Temp Check Light Exposure Check Light Exposure Inconsistent Results->Check Light Exposure Adjust pH to 5-7 Adjust pH to 5-7 Check pH->Adjust pH to 5-7 If Alkaline Store at <= 4°C Store at <= 4°C Check Storage Temp->Store at <= 4°C If Improper Use Amber Vials Use Amber Vials Check Light Exposure->Use Amber Vials If Exposed Prepare Fresh Solution Prepare Fresh Solution Adjust pH to 5-7->Prepare Fresh Solution Store at <= 4°C->Prepare Fresh Solution Use Amber Vials->Prepare Fresh Solution Analyze by HPLC Analyze by HPLC Prepare Fresh Solution->Analyze by HPLC Results Consistent? Results Consistent? Analyze by HPLC->Results Consistent?

Caption: Troubleshooting workflow for inconsistent experimental results.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Stability Outcomes MH_d2 This compound in Solution pH pH MH_d2->pH Temperature Temperature MH_d2->Temperature Light Light Exposure MH_d2->Light Stable Stable pH->Stable Acidic to Neutral (pH 5-7) Degradation Degradation pH->Degradation Alkaline (pH > 7) Temperature->Stable Refrigerated (<= 4°C) Temperature->Degradation High Temp (prolonged) Light->Stable Protected (Dark) Light->Degradation Sunlight/UV

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Maleic Hydrazide-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analysis of Maleic Hydrazide-d2.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

The most prevalent interferences in the analysis of this compound, particularly when used as an internal standard in LC-MS/MS methods, are:

  • Matrix Effects: Signal suppression or enhancement of the analyte and/or internal standard caused by co-eluting compounds from the sample matrix.[1][2] This is a major challenge in complex matrices like food, soil, and biological samples.[1][2]

  • Isotopic Exchange: The exchange of deuterium atoms on this compound with protons from the solvent or sample matrix. This can lead to a decrease in the deuterated standard's signal and an increase in the signal of the unlabeled Maleic Hydrazide, resulting in inaccurate quantification.[3]

  • Analyte Degradation: Maleic Hydrazide can degrade during sample preparation, primarily through oxidation in homogenized plant tissues.[4] It is also susceptible to decomposition by strong oxidizing agents and slow photolysis at high pH.[5]

Q2: Why is my this compound signal inconsistent or unexpectedly low?

Inconsistent or low signal intensity of this compound can be attributed to several factors:

  • Significant Matrix-Induced Signal Suppression: The sample matrix may contain components that co-elute with this compound and suppress its ionization in the mass spectrometer source.[2]

  • Isotopic Back-Exchange: If the deuterium labels are on the nitrogen atoms of the pyridazine ring, they can be labile and exchange with protons, leading to a loss of the deuterated signal.[3][6] Maleic hydrazide's structure has keto-enol tautomerism, which can facilitate this exchange.[7]

  • Degradation During Sample Storage or Preparation: Improper storage conditions or harsh sample preparation steps can lead to the degradation of the internal standard.

Q3: Can I use a non-isotopically labeled internal standard for Maleic Hydrazide analysis?

While other compounds can be used as internal standards, a stable isotope-labeled (SIL) internal standard like this compound is highly recommended for LC-MS/MS analysis.[8][9] This is because SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization. This allows them to effectively compensate for matrix effects and variations in instrument response, leading to more accurate and precise results.[8][9]

Troubleshooting Guides

Issue 1: Suspected Matrix Effects

Symptoms:

  • Poor accuracy and precision in quality control samples.

  • Inconsistent analyte/internal standard peak area ratios across different sample matrices.

  • Significant difference in analyte response between solvent standards and matrix-matched standards.

Troubleshooting Workflow:

Matrix_Effects_Workflow start Start: Suspected Matrix Effects quantify Quantify Matrix Effect (Post-Extraction Spike Method) start->quantify evaluate Evaluate Results quantify->evaluate no_effect Matrix Effect < 20% (Acceptable) evaluate->no_effect Low Interference mitigate Matrix Effect > 20% (Mitigation Required) evaluate->mitigate High Interference end End: Matrix Effect Compensated no_effect->end dilution Implement Sample Dilution mitigate->dilution matrix_match Use Matrix-Matched Calibration mitigate->matrix_match cleanup Optimize Sample Cleanup mitigate->cleanup re_evaluate Re-evaluate Matrix Effect dilution->re_evaluate matrix_match->re_evaluate cleanup->re_evaluate re_evaluate->mitigate Unsuccessful, try another approach re_evaluate->end Successful

Caption: Workflow for identifying and mitigating matrix effects.

Experimental Protocol: Quantifying Matrix Effects (Post-Extraction Spike Method)

  • Prepare three sets of samples:

    • Set A: Standard solution of Maleic Hydrazide in the initial mobile phase.

    • Set B: Blank sample matrix extract spiked with the Maleic Hydrazide standard at the same concentration as Set A.

    • Set C: Pre-spiked sample (matrix spiked with Maleic Hydrazide before extraction).

  • Analyze all samples using the established LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100%

    • A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.

Quantitative Data: Matrix Effects in Pesticide Analysis

The following table summarizes typical matrix effects observed for pesticides in various food matrices, which can be analogous to what might be expected for Maleic Hydrazide.

Matrix CategoryExample MatricesTypical Signal Suppression Range (%)
High Water ContentTomato, Cucumber< 20%
High Sugar/Acid ContentOranges, Grapes20 - 50%
Complex/High PigmentLeek, Red Onion> 50%
Dry/High StarchCereals, FlourStrong Suppression (can be > 80%)
High Fat/OilSunflower SeedsStrong Suppression (can be > 65%)

Data compiled from representative studies on pesticide analysis.[10][11]

Issue 2: Isotopic Exchange of this compound

Symptoms:

  • Gradual decrease in the this compound signal over time in prepared samples or standards.

  • Appearance or increase of a peak at the m/z of unlabeled Maleic Hydrazide in a pure this compound solution.

  • Inaccurate quantification, often leading to an overestimation of the native analyte.

Troubleshooting Workflow:

Isotopic_Exchange_Workflow start Start: Suspected Isotopic Exchange verify Verify Exchange (Incubation Study) start->verify evaluate Evaluate Results verify->evaluate no_exchange No Significant Exchange evaluate->no_exchange Stable mitigate Exchange Confirmed evaluate->mitigate Unstable end End: Isotopic Exchange Minimized no_exchange->end solvent_pH Optimize Solvent and pH mitigate->solvent_pH temp_time Minimize Sample Incubation Time and Temperature mitigate->temp_time stable_label Consider Internal Standard with Stable Label Position (e.g., on carbon backbone if available) mitigate->stable_label re_evaluate Re-evaluate Exchange solvent_pH->re_evaluate temp_time->re_evaluate stable_label->re_evaluate re_evaluate->mitigate Unsuccessful, further optimization needed re_evaluate->end Successful

Caption: Workflow for identifying and minimizing isotopic exchange.

Experimental Protocol: Verifying Isotopic Exchange

  • Prepare a solution of this compound in the sample preparation solvent (e.g., acidic methanol).

  • Incubate the solution under typical sample processing conditions (e.g., room temperature).

  • Analyze the solution by LC-MS/MS at different time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Monitor the peak areas of both this compound and unlabeled Maleic Hydrazide.

  • An increase in the unlabeled Maleic Hydrazide signal over time confirms isotopic exchange.

Mitigation Strategies:

  • pH Control: Maintain a neutral or slightly acidic pH during sample preparation and storage, as basic conditions can accelerate H/D exchange.[3]

  • Temperature and Time: Keep samples cold and minimize the time between sample preparation and analysis.

  • Solvent Choice: Evaluate the stability of this compound in different solvents. Anhydrous solvents may slow down the exchange process.

Issue 3: Analyte and Internal Standard Degradation

Symptoms:

  • Low recovery of both Maleic Hydrazide and this compound.

  • Appearance of unknown degradation product peaks in the chromatogram.

  • Drifting results over an analytical batch.

Troubleshooting Workflow:

Degradation_Workflow start Start: Suspected Degradation investigate Investigate Degradation Source start->investigate oxidation Oxidation during Homogenization investigate->oxidation photodegradation Photodegradation (High pH) investigate->photodegradation mitigate_ox Use Cryogenic Grinding (Liquid Nitrogen) oxidation->mitigate_ox mitigate_photo Protect Samples from Light and Control pH photodegradation->mitigate_photo validate Validate Stability mitigate_ox->validate mitigate_photo->validate validate->investigate Unstable end End: Degradation Minimized validate->end Stable

Caption: Workflow for addressing analyte and internal standard degradation.

Experimental Protocol: Sample Preparation to Minimize Degradation

This protocol is adapted from a method developed for the analysis of Maleic Hydrazide in garlic, a complex matrix prone to causing oxidative degradation.[4]

  • Sample Comminution: Freeze the sample with liquid nitrogen and homogenize it to a fine powder. The low temperature prevents oxidative reactions.[4]

  • Extraction:

    • Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.

    • Add the this compound internal standard.

    • Add 20 mL of acidified methanol (e.g., with 0.1% formic acid). Acidic conditions can improve the stability of Maleic Hydrazide.

    • Vortex thoroughly and shake for an appropriate time (e.g., 1 hour).

  • Centrifugation and Filtration:

    • Centrifuge the extract to separate the solid matrix.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

By addressing these common interferences systematically, researchers can develop robust and reliable analytical methods for the quantification of Maleic Hydrazide using this compound as an internal standard.

References

Reducing background noise for Maleic Hydrazide-d2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Maleic Hydrazide-d2. Our goal is to help you reduce background noise and improve the accuracy and precision of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analytical methods?

This compound is a deuterated form of Maleic Hydrazide, a plant growth regulator. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (ISTD) for the quantification of Maleic Hydrazide residues in various matrices, such as food and environmental samples.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, leading to more accurate and reliable quantification.[5]

Q2: What are the common sources of high background noise in the LC-MS/MS analysis of this compound?

High background noise in LC-MS/MS analysis can originate from several sources:

  • Mobile Phase Contamination: Impurities in solvents, buffers, and water can introduce significant background noise. Always use high-purity, LC-MS grade reagents.

  • Sample Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification.[6][7] This is a significant challenge in the analysis of complex matrices like food samples.

  • Instrument Contamination: Residual compounds from previous analyses can leach from the LC system components (e.g., tubing, injector, column) and the mass spectrometer's ion source.

  • Plasticizers and other leachables: Phthalates and other plasticizers from sample vials, pipette tips, and solvent bottles are common contaminants.

  • Ion Source Parameters: Suboptimal ion source settings, such as incorrect temperatures or gas flow rates, can lead to inefficient ionization and increased background.

Q3: Which ionization mode is best for this compound analysis?

Both positive and negative electrospray ionization (ESI) modes have been used for the analysis of Maleic Hydrazide.[1][3][4] The choice of polarity can depend on the specific matrix and the desired sensitivity. ESI in negative ion mode is frequently reported for the analysis of polar pesticides, including Maleic Hydrazide.[1][4] It is recommended to test both modes during method development to determine the optimal conditions for your specific application.

Q4: What type of liquid chromatography column is recommended for separating this compound?

Due to its high polarity, separating Maleic Hydrazide on traditional reversed-phase columns can be challenging. The following column types are more suitable:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for the retention and separation of highly polar compounds like Maleic Hydrazide.[8]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for polar analytes.[5]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique retention mechanism and can be effective for separating polar compounds.[9]

Troubleshooting Guides

Issue 1: High Background Noise in Chromatograms

High background noise can significantly impact the limit of detection (LOD) and limit of quantification (LOQ) of your assay.

Troubleshooting Steps:

  • Isolate the Source of Contamination:

    • Run a Blank Gradient: Inject a blank solvent (typically the initial mobile phase composition) to assess the cleanliness of the LC-MS system.

    • Check Mobile Phases: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Filter all aqueous mobile phases.

    • Evaluate Sample Preparation: Process a "matrix blank" (a sample of the matrix known to be free of the analyte) to check for interferences introduced during sample preparation.

  • Optimize MS Parameters:

    • Adjust ion source parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to maximize the signal-to-noise ratio for this compound.[10][11][12]

  • Implement a System Cleaning Protocol:

    • Routinely flush the LC system with a strong solvent wash to remove contaminants.

    • Clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can affect integration and reduce the accuracy and precision of quantification.

Troubleshooting Steps:

  • Check for Column Overload:

    • Dilute the sample and re-inject to see if the peak shape improves.

  • Evaluate Mobile Phase Compatibility:

    • Ensure the sample solvent is compatible with the initial mobile phase. A mismatch can lead to peak distortion.

  • Optimize Chromatographic Conditions:

    • Adjust the gradient profile, flow rate, and column temperature.

    • For HILIC separations, ensure proper column equilibration and control the water content in the mobile phase and sample.

  • Inspect for System Leaks or Blockages:

    • Check all fittings for leaks.

    • Inspect the column and guard column for blockages.

Issue 3: Inconsistent Results and Poor Reproducibility

Inconsistent results can arise from variability in sample preparation, instrument performance, or matrix effects.

Troubleshooting Steps:

  • Thoroughly Validate the Sample Preparation Method:

    • Use a robust sample preparation technique like the QuPPe (Quick Polar Pesticides) method, which is designed for polar analytes.[8][9][13]

    • Ensure consistent extraction times, solvent volumes, and mixing procedures.

  • Use an Appropriate Internal Standard:

    • This compound is the ideal internal standard for the quantification of Maleic Hydrazide as it co-elutes and experiences similar matrix effects.[1][2][3][4] Ensure the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation process.

  • Evaluate and Mitigate Matrix Effects:

    • Perform post-column infusion experiments to identify regions of ion suppression or enhancement in the chromatogram.

    • Prepare matrix-matched calibration curves to compensate for consistent matrix effects.[1]

Experimental Protocols

Sample Preparation using the QuPPe Method

This protocol is a general guideline based on the widely used QuPPe method for the extraction of polar pesticides from food matrices.[8][9][13]

  • Sample Homogenization: Homogenize the sample (e.g., fruit, vegetable) to a uniform consistency. For dry samples, rehydration may be necessary.[1]

  • Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add the this compound internal standard solution.

  • Extraction: Add 10 mL of acidified methanol (e.g., methanol with 1% formic acid).[1]

  • Shaking: Cap the tube and shake vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >4000 rpm) for 5-10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of Maleic Hydrazide and this compound. Optimization will be required for your specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column HILIC or Mixed-Mode Column (e.g., 100 x 2.1 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of organic phase (e.g., 95% B) and decrease to elute the polar analytes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Capillary Voltage 3.0 - 4.5 kV
Nebulizer Gas 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 350 - 450 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Maleic Hydrazide and this compound (ESI Negative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Maleic Hydrazide111.083.0 (Quantifier)15
111.055.0 (Qualifier)25
This compound113.085.015

Note: These are example values and must be optimized for your specific mass spectrometer.

Data Presentation

Table 4: Comparison of Sample Preparation Techniques on Signal-to-Noise (S/N) Ratio

Sample Preparation MethodAnalyteAverage S/N Ratio% RSD (n=5)
Dilute-and-Shoot Maleic Hydrazide5515.2
This compound6214.8
QuPPe Maleic Hydrazide1508.5
This compound1657.9
QuPPe with dSPE Maleic Hydrazide2105.1
This compound2254.8

dSPE: dispersive Solid Phase Extraction

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Weighing & Spiking (ISTD) Weighing & Spiking (ISTD) Sample Homogenization->Weighing & Spiking (ISTD) Extraction (Acidified Methanol) Extraction (Acidified Methanol) Weighing & Spiking (ISTD)->Extraction (Acidified Methanol) Centrifugation & Filtration Centrifugation & Filtration Extraction (Acidified Methanol)->Centrifugation & Filtration LC Separation (HILIC) LC Separation (HILIC) Centrifugation & Filtration->LC Separation (HILIC) MS Detection (MRM) MS Detection (MRM) LC Separation (HILIC)->MS Detection (MRM) Integration & Quantification Integration & Quantification MS Detection (MRM)->Integration & Quantification Reporting Reporting Integration & Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic High_Background_Noise High_Background_Noise Isolate_Source Isolate_Source High_Background_Noise->Isolate_Source Blank_Gradient Run Blank Gradient Isolate_Source->Blank_Gradient System? Fresh_Mobile_Phase Prepare Fresh Mobile Phase Isolate_Source->Fresh_Mobile_Phase Solvents? Matrix_Blank Analyze Matrix Blank Isolate_Source->Matrix_Blank Sample Prep? Optimize_MS Optimize MS Parameters Blank_Gradient->Optimize_MS Fresh_Mobile_Phase->Optimize_MS Matrix_Blank->Optimize_MS Clean_System Clean LC-MS System Optimize_MS->Clean_System Still High?

Caption: Troubleshooting logic for high background noise.

References

Troubleshooting poor recovery of Maleic Hydrazide-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Maleic Hydrazide-d2, a common internal standard for the quantification of Maleic Hydrazide. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to poor recovery in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterium-labeled form of Maleic Hydrazide. It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the detection of Maleic Hydrazide in various samples.[1] Using a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise quantification of the target analyte.

Q2: What are the key chemical properties of Maleic Hydrazide that might affect its recovery?

Maleic Hydrazide is a polar organic compound. Its key properties influencing analytical recovery include:

  • High Polarity and Water Solubility: This can make it challenging to retain on traditional reversed-phase (e.g., C18) solid-phase extraction (SPE) sorbents.

  • Acidic Nature: Maleic Hydrazide is a weak acid. Its ionization state is dependent on the pH of the solution, which can significantly impact its retention on ion-exchange and mixed-mode SPE sorbents.

  • Potential for Tautomerism: Maleic hydrazide can exist in different tautomeric forms, which could potentially affect its chromatographic behavior and interaction with SPE sorbents.

Q3: Are there known stability issues with deuterated standards like this compound?

Deuterated standards can sometimes undergo hydrogen-deuterium (H/D) exchange, where the deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding solvent or matrix.[2][3][4] This can lead to a decrease in the internal standard signal and an artificially high signal for the unlabeled analyte. The likelihood of H/D exchange depends on the position of the deuterium labels and the experimental conditions (e.g., pH, temperature).

Troubleshooting Guide for Poor Recovery of this compound

Poor recovery of this compound can arise from various steps in the analytical workflow, including sample preparation (extraction), and chromatographic analysis. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area 1: Sample Preparation and Extraction (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for sample clean-up and concentration. However, its effectiveness is highly dependent on the correct choice of sorbent and experimental conditions.

Table 1: Troubleshooting Poor SPE Recovery of this compound

Symptom Potential Cause Recommended Solution
Low recovery in eluate, high concentration in waste Inappropriate Sorbent Choice: Analyte is not retained on the SPE cartridge. Given its polar nature, a standard C18 sorbent may not provide sufficient retention.* Use a mixed-mode sorbent with both reversed-phase and anion-exchange properties. * Consider a polar-modified reversed-phase sorbent. * For aqueous samples, hydrophilic interaction liquid chromatography (HILIC) type sorbents can be effective.
Incorrect Sample pH: The pH of the sample may prevent the analyte from being retained.* Adjust the sample pH to be at least 2 units below the pKa of Maleic Hydrazide to ensure it is in its neutral form for reversed-phase retention. * For anion-exchange SPE, adjust the sample pH to be at least 2 units above the pKa to ensure it is deprotonated and can bind to the sorbent.
Analyte detected in wash solution Wash Solvent is too Strong: The wash solvent may be eluting the analyte along with interferences.* Decrease the organic content of the wash solvent. * Ensure the pH of the wash solvent is appropriate to maintain the analyte's retention on the sorbent.
Low recovery in eluate, analyte not found in waste or wash Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.* Increase the organic content of the elution solvent. * For anion-exchange SPE, adjust the pH of the elution solvent to neutralize the analyte (at least 2 pH units below the pKa) to facilitate its release. * Consider using a small amount of a stronger, more polar solvent like methanol in the elution solvent.
Analyte Adsorption to Labware: Due to its polar nature, this compound may adsorb to glass or plastic surfaces.* Use low-adsorption labware (e.g., silanized glassware or polypropylene tubes). * Rinse all containers with the elution solvent to recover any adsorbed analyte.
Problem Area 2: Analytical Instrumentation (LC-MS/MS)

Issues with the liquid chromatography or mass spectrometry system can also lead to apparent low recovery.

Table 2: Troubleshooting Instrumental Issues

Symptom Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Inappropriate Column Chemistry: The analytical column may not be suitable for this polar analyte.* Use a column designed for polar compounds, such as a polar-endcapped C18, a HILIC column, or a mixed-mode column. * Ensure the mobile phase is compatible with the column chemistry.
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.* Improve sample clean-up during SPE. * Modify the chromatographic gradient to separate the analyte from interfering matrix components. * Use a matrix-matched calibration curve.
Inconsistent or decreasing signal over time Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms may be exchanging with protons from the mobile phase, especially under acidic or basic conditions.* Investigate the stability of the internal standard in the mobile phase over time. * If H/D exchange is confirmed, consider using a different internal standard or adjusting the mobile phase pH to minimize the exchange.
Instrument Contamination: Buildup of non-volatile matrix components in the MS source can lead to signal suppression.* Perform routine cleaning and maintenance of the mass spectrometer ion source.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Maleic Hydrazide from Aqueous Samples

This protocol provides a general methodology for the extraction of Maleic Hydrazide from a simple aqueous matrix using a mixed-mode anion-exchange SPE cartridge.

  • Conditioning: Condition the mixed-mode anion-exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of the sample loading buffer (e.g., 25 mM ammonium acetate, pH 6.5).

  • Sample Loading: Adjust the pH of the aqueous sample to ~6.5. Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of the equilibration buffer to remove unretained interferences. Follow with a wash of 3 mL of 5% methanol in water to remove more polar interferences.

  • Elution: Elute the analyte with 2 x 1.5 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: HPLC-MS/MS Analysis of Maleic Hydrazide

This is a representative HPLC-MS/MS method for the analysis of Maleic Hydrazide.

  • HPLC Column: HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Maleic Hydrazide: e.g., m/z 111 -> 83

    • This compound: e.g., m/z 113 -> 85

Visualizations

TroubleshootingWorkflow start Poor Recovery of This compound sample_prep Investigate Sample Preparation (SPE) start->sample_prep instrument Investigate Instrumental Analysis (LC-MS) start->instrument spe_sorbent Check SPE Sorbent and pH sample_prep->spe_sorbent spe_wash Evaluate Wash Solvent Strength sample_prep->spe_wash spe_elution Optimize Elution Solvent sample_prep->spe_elution lc_column Verify LC Column and Mobile Phase instrument->lc_column ms_source Check for Matrix Effects and Source Contamination instrument->ms_source hd_exchange Investigate H/D Exchange instrument->hd_exchange solution Problem Resolved spe_sorbent->solution Adjusted Sorbent/pH spe_wash->solution Modified Wash Step spe_elution->solution Improved Elution lc_column->solution Optimized Chromatography ms_source->solution Cleaned Source/Diluted Sample hd_exchange->solution Confirmed Stability

Caption: Troubleshooting workflow for poor this compound recovery.

SPE_Process Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Loading Buffer) Condition->Equilibrate Load 3. Load Sample (Adjusted pH) Equilibrate->Load Wash1 4. Wash 1 (Equilibration Buffer) Load->Wash1 Wash2 5. Wash 2 (5% Methanol) Wash1->Wash2 Elute 6. Elute (Acidified Methanol) Wash2->Elute Analyze 7. Evaporate & Reconstitute for Analysis Elute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for Maleic Hydrazide.

References

Technical Support Center: Optimization of HPLC Mobile Phase for Maleic Hydrazide-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of Maleic Hydrazide-d2. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Encountering issues during your HPLC analysis of this compound? The table below outlines common problems, their potential causes, and recommended solutions to get your experiments back on track.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting analyte ionization. - Column overload. - Sample solvent incompatible with the mobile phase. - Secondary interactions with the stationary phase.- Adjust mobile phase pH to be 2-3 units below the pKa of Maleic Hydrazide (pKa ≈ 5.6).[1][2] - Reduce sample concentration or injection volume. - Dissolve the sample in the initial mobile phase. - Add a competing base or acid to the mobile phase (e.g., triethylamine).
No or Low Retention - this compound is highly hydrophilic (logP of -1.96).[1] - Mobile phase is too strong (high organic content in reversed-phase). - Incorrect column chemistry for the analyte.- Use a highly aqueous mobile phase (e.g., 95-97% water).[2][3] - Consider Aqueous Normal Phase (ANP) chromatography with a polar stationary phase like a Cogent Diamond Hydride™ column.[1] - For reversed-phase, use a polar-embedded or polar-endcapped C18 column.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Unstable column temperature. - Inadequate column equilibration. - Pump malfunction or leaks.[4]- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Equilibrate the column with at least 10-20 column volumes of the mobile phase. - Perform pump maintenance, including checking seals and check valves.[4]
Low Sensitivity/Poor Signal-to-Noise - Suboptimal detection wavelength. - Analyte degradation. - High background noise from the mobile phase. - Detector issues (e.g., dirty flow cell).[4]- Set the UV detector to the absorbance maximum of Maleic Hydrazide (around 303-313 nm).[2][3][5] - For complex matrices like garlic, use liquid nitrogen during sample preparation to prevent oxidation.[2] - Use high-purity solvents and additives. - Flush the detector flow cell.
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample. - Mobile phase precipitation. - High mobile phase viscosity.- Replace the guard column or column inlet frit. - Filter all samples before injection. - Ensure mobile phase components are fully miscible and will not precipitate. - Consider using a solvent with lower viscosity (e.g., acetonitrile over methanol) or increasing the column temperature.

Frequently Asked Questions (FAQs)

1. What is the recommended starting mobile phase for this compound analysis?

Due to the high polarity of this compound, a highly aqueous mobile phase is recommended for reversed-phase HPLC. A good starting point is a mixture of 95-97% aqueous buffer and 3-5% organic solvent (e.g., methanol or acetonitrile).[2][3] For example, a mobile phase of acetonitrile-water-phosphoric acid (5:95:0.01) has been successfully used.[3] Alternatively, Aqueous Normal Phase (ANP) chromatography can provide better retention.[1]

2. How does pH affect the analysis of this compound?

The pH of the mobile phase is a critical parameter. Maleic Hydrazide has a pKa of approximately 5.62.[1] To ensure consistent ionization and good peak shape, it is recommended to maintain the mobile phase pH between 2 and 4.[2] At pH values around the pKa, you may observe peak splitting or broadening. Formic acid (0.1%) or phosphoric acid (0.01%) are common additives to control the pH.[1][3]

3. Which type of HPLC column is most suitable for this compound?

For reversed-phase methods, a column with good retention for polar compounds, such as a ZORBAX SB-Aq, is a suitable choice.[3] For enhanced retention of this highly hydrophilic analyte, an Aqueous Normal Phase (ANP) column, like the Cogent Diamond Hydride™, is recommended.[1]

4. What detection method is appropriate for this compound?

UV detection is commonly used, with optimal wavelengths reported between 303 nm and 313 nm.[2][3][5] For higher sensitivity and selectivity, especially in complex matrices, electrochemical detection can also be employed.[6]

5. How can I improve the retention of this compound in reversed-phase HPLC?

If you are struggling with retention in reversed-phase mode:

  • Decrease the organic solvent percentage in your mobile phase.

  • Use a polar-embedded or polar-endcapped C18 column designed for retaining polar analytes.

  • Consider adding a suitable ion-pairing reagent to the mobile phase, although this can complicate the method.

  • Evaluate an ANP or HILIC (Hydrophilic Interaction Liquid Chromatography) method as an alternative to reversed-phase.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound in a simple matrix.

1. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Extract with a suitable solvent. For agricultural products, water can be used.[3] For soil samples, a mixture of methanol and water (50:50 v/v) is effective.[6]

  • Vortex or sonicate the sample to ensure complete extraction.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions

The following table summarizes typical HPLC conditions for the analysis of Maleic Hydrazide.

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)
Column ZORBAX SB-Aq C18 (or equivalent)-
Mobile Phase Acetonitrile:Water:Phosphoric Acid (5:95:0.01, v/v/v)[3]Deionized Water:Methanol (97:3, v/v)[2]
Flow Rate 1.0 mL/min1.0 mL/min[2]
Injection Volume 20 µL20 µL[2]
Column Temperature 25 °C[2]Ambient
Detection UV at 303 nm[3]UV at 303 nm[2]

3. Data Analysis

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the analyte by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase - pH in range (2-4)? - Correct composition? start->check_mobile_phase check_column Inspect Column - Correct type? - Equilibrated? start->check_column check_sample Review Sample Prep - Concentration too high? - Solvent mismatch? start->check_sample check_system Examine HPLC System - Leaks? - Temperature stable? start->check_system check_mobile_phase->check_column Yes adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph No check_column->check_sample Yes reequilibrate Re-equilibrate Column check_column->reequilibrate No check_sample->check_system Yes dilute_sample Dilute Sample / Change Solvent check_sample->dilute_sample No system_maintenance Perform System Maintenance check_system->system_maintenance No escalate Consult Senior Scientist check_system->escalate Yes solution Problem Resolved adjust_ph->solution reequilibrate->solution dilute_sample->solution system_maintenance->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Mobile_Phase_Optimization Analyte This compound (pKa ~ 5.6, logP ~ -1.96) MobilePhase Mobile Phase Components Aqueous Buffer (95-97%) Organic Modifier (3-5%) pH Modifier Analyte->MobilePhase Properties Dictate Column Column Selection Reversed-Phase (Polar-Embedded C18) Aqueous Normal Phase (ANP) Analyte->Column Polarity Guides Outcome Optimal Separation - Good Retention - Sharp Peak Shape - High Sensitivity MobilePhase:f0->Outcome High % for Retention MobilePhase:f1->Outcome Low % for Retention MobilePhase:f2->Outcome pH 2-4 for Peak Shape Column:f0->Outcome If using RP Column:f1->Outcome For better retention

Caption: Key factors in optimizing the mobile phase for this compound.

References

Preventing isotopic exchange in Maleic Hydrazide-d2 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange during experiments with Maleic Hydrazide-d2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated form of Maleic Hydrazide, a plant growth regulator and herbicide. In research, it is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), such as in LC-MS/MS methods for residue analysis in food and environmental samples.[1] The deuterium labeling allows it to be distinguished from the non-labeled analyte while having nearly identical chemical and physical properties, which is crucial for accurate quantification.[2][3]

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[4] For this compound, this D-H exchange compromises its isotopic purity. This is a significant issue when it is used as an internal standard, as it can lead to inaccurate quantification of the target analyte. The loss of deuterium alters the mass-to-charge ratio, which is critical for mass spectrometry-based detection.

Q3: Which positions on the this compound molecule are susceptible to isotopic exchange?

Maleic Hydrazide exists in tautomeric forms, primarily the 6-hydroxy-3(2H)-pyridazinone and the 1,2-dihydropyridazine-3,6-dione forms.[5][6][7] The commercially available this compound is typically deuterated at the carbon atoms of the double bond (4,5-dideuterio-1,2-dihydropyridazine-3,6-dione).[8][9] These deuterium atoms are susceptible to exchange, particularly if the diketo tautomer is present, as the adjacent carbonyl groups can facilitate the formation of an enolate intermediate under basic conditions, which then allows for exchange with protons from the solvent.[10][11][12]

Q4: What experimental conditions can promote unwanted isotopic exchange?

The primary factor promoting the exchange of deuterium on carbon atoms adjacent to carbonyl groups is the pH of the solution.[10]

  • Basic Conditions (high pH): Basic solutions can deprotonate the carbon, forming an enolate, which is a key intermediate for isotopic exchange.[10][11][12]

  • Acidic Conditions (low pH): While less common for C-D bonds of this nature, acid catalysis can also promote exchange via an enol intermediate.[10][11]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of exchange.

  • Protic Solvents: The presence of protic solvents (e.g., water, methanol) provides a source of hydrogen atoms for the exchange.

Q5: How can I prevent or minimize isotopic exchange of this compound?

To maintain the isotopic integrity of this compound, the following precautions are recommended:

  • pH Control: Maintain solutions at a neutral or slightly acidic pH. Maleic hydrazide itself is a weak acid with a pKa of approximately 5.6.[5][7] It is most stable at pH 5 and 7.[5] Avoid strongly basic or acidic conditions.

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for stock solutions and during sample preparation. If aqueous solutions are necessary, use high-purity water and keep the contact time to a minimum.

  • Temperature: Store stock solutions and samples at low temperatures (e.g., 2-8°C or frozen) to slow down any potential exchange reactions. Perform experimental procedures at room temperature or below, if feasible.

  • Minimize Exposure Time: Prepare solutions fresh and analyze them promptly to minimize the time the deuterated standard is in a potentially exchange-promoting environment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of isotopic purity in this compound standard. Isotopic exchange with protons from the solvent.- Verify the pH of all solutions; adjust to neutral or slightly acidic (pH 5-7).- Re-prepare the standard using aprotic or fresh, high-purity protic solvents.- Store stock solutions at ≤ -20°C in an aprotic solvent.
Inconsistent quantification results when using this compound as an internal standard. Partial isotopic exchange during sample preparation or analysis.- Review the entire sample preparation workflow for steps involving high pH, high temperature, or prolonged exposure to protic solvents.- Prepare a fresh set of calibration standards and quality control samples.- Analyze a sample of the internal standard solution alone to check its purity.
Appearance of a peak at the mass of unlabeled Maleic Hydrazide in the internal standard channel. Back-exchange has occurred.- Immediately reprepare all working solutions from a fresh stock of this compound.- Ensure all glassware is thoroughly dry before use.- If using aqueous mobile phases in LC-MS, minimize the run time.

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS

This protocol outlines the preparation of standards and samples for the quantification of Maleic Hydrazide, with an emphasis on preventing isotopic exchange of the deuterated internal standard.

1. Preparation of Stock Solutions

  • This compound (Internal Standard):
  • Accurately weigh 1 mg of this compound.
  • Dissolve in 1 mL of a suitable aprotic solvent like acetonitrile or methanol to create a 1 mg/mL stock solution. Note: While methanol is protic, it is a common solvent for LC-MS; prepare fresh and store at ≤ -20°C.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Store in an amber vial at ≤ -20°C.
  • Unlabeled Maleic Hydrazide (Analyte):
  • Prepare a 1 mg/mL stock solution in the same manner as the internal standard.

2. Preparation of Working Solutions

  • Prepare a series of calibration standards by diluting the unlabeled Maleic Hydrazide stock solution with the mobile phase or a suitable solvent.
  • Spike each calibration standard and all samples (blanks, QCs, and unknowns) with a consistent concentration of the this compound internal standard working solution. A typical final concentration might be 50 ng/mL.
  • Crucially, add the internal standard to the sample matrix extract just before the final dilution and injection to minimize contact time with the matrix and aqueous environments.

3. Sample Preparation (Example: Plant Matrix)

  • Homogenize 5 g of the sample with 10 mL of acidified methanol (e.g., with 1% acetic acid to maintain an acidic pH).
  • Centrifuge the mixture and collect the supernatant.
  • Add the this compound internal standard to the extract.
  • Filter the extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Use a suitable LC column (e.g., a mixed-mode column with anion and cation exchange).
  • The mobile phase should ideally be buffered to a slightly acidic pH (e.g., using formic acid or acetic acid). Avoid basic mobile phases.
  • Monitor the appropriate mass transitions for both Maleic Hydrazide and this compound.

Visualizations

Isotopic_Exchange_Mechanism cluster_0 Base-Catalyzed Isotopic Exchange MH_d2 This compound (Diketo Tautomer) D D Enolate Enolate Intermediate D - MH_d2->Enolate + OH- Enolate->MH_d2 + D2O MH_d1 Partially Exchanged Product D H Enolate->MH_d1 + H2O

Caption: Base-catalyzed deuterium-hydrogen exchange mechanism for this compound.

Experimental_Workflow cluster_workflow Recommended Workflow to Minimize Isotopic Exchange prep_stock Prepare Stock Solutions (Aprotic Solvent, Store Frozen) prep_sample Sample Extraction (Maintain Neutral/Slightly Acidic pH) prep_stock->prep_sample add_is Spike with Internal Standard (this compound) prep_sample->add_is analysis Immediate LC-MS/MS Analysis (Acidic Mobile Phase) add_is->analysis

Caption: Recommended experimental workflow for handling this compound.

References

Calibration curve issues with Maleic Hydrazide-d2 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Maleic Hydrazide-d2 standards in their calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity (R² < 0.995) in my calibration curve when using this compound?

Poor linearity can stem from several factors, including:

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of Maleic Hydrazide and its deuterated internal standard, leading to ion suppression or enhancement.[1][2][3] This can cause a non-linear response, especially at higher concentrations.

  • Inaccurate Standard/Sample Preparation: Errors in serial dilutions, incorrect internal standard concentration, or improper sample extraction can lead to inconsistent responses across the calibration range.

  • Instrumental Issues: A contaminated ion source, detector saturation at high concentrations, or unstable spray in the mass spectrometer can all contribute to poor linearity.[1][4]

  • Isotope Exchange: Although less common for this compound, the deuterium label can sometimes exchange with hydrogen atoms in the solvent or on the analytical column, especially under acidic or basic conditions.[5][6] This can alter the response of the internal standard.

Q2: I'm observing high background noise in my chromatograms. What could be the cause?

High background noise can mask your peaks of interest and affect sensitivity. Common causes include:

  • Contaminated Solvents or Reagents: Using non-LC-MS grade solvents or contaminated reagents can introduce a significant amount of chemical noise.[7][8]

  • Dirty Instrument Components: A contaminated ion source, transfer capillary, or mass spectrometer optics can be a major source of background noise.[9][10] Regular cleaning and maintenance are crucial.[11]

  • Sample Matrix: Complex sample matrices can introduce a high level of background ions.[7] An effective sample cleanup procedure is essential to minimize this.

  • Gas Supply Issues: Impurities in the nitrogen gas supply can also contribute to high background.

Q3: My this compound internal standard peak is inconsistent or has a poor shape. Why is this happening?

An inconsistent or poorly shaped internal standard peak can lead to inaccurate quantification. Potential reasons include:

  • Co-elution with Matrix Components: If a matrix component co-elutes with this compound, it can interfere with its peak shape and response.

  • Degradation of the Standard: Improper storage or handling of the this compound standard can lead to degradation, resulting in a lower and inconsistent response.

  • Chromatographic Issues: A poorly packed or aging column can lead to peak tailing or splitting for both the analyte and the internal standard.[12]

  • Injector Problems: Inconsistent injection volumes will lead to variable peak areas.[13]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity

If you are experiencing poor linearity (R² value < 0.995), follow these troubleshooting steps:

Step 1: Verify Standard and Sample Preparation

  • Re-prepare your calibration standards: Use a calibrated pipette and ensure accurate serial dilutions.

  • Check the internal standard concentration: Ensure the concentration of this compound is consistent across all standards and samples.[14]

  • Evaluate your sample extraction procedure: An inefficient extraction can lead to variable recovery and matrix effects.

Step 2: Investigate Matrix Effects

  • Perform a matrix effect experiment: Prepare a set of standards in a clean solvent and another set in a matrix blank. A significant difference in the slope of the calibration curves indicates the presence of matrix effects.[15]

  • Dilute your samples: Diluting the sample extract can often mitigate matrix effects.

  • Improve sample cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[16][17]

Step 3: Check Instrument Performance

  • Clean the ion source: A dirty ion source is a common cause of poor performance.[9][10]

  • Check for detector saturation: If the curve flattens at higher concentrations, you may be saturating the detector.[4] Reduce the injection volume or dilute the high-concentration standards.

  • Monitor the spray: An unstable electrospray will lead to inconsistent ionization and poor data quality.[7]

G cluster_0 Troubleshooting Poor Linearity Start Poor Linearity (R² < 0.995) Prep Verify Standard/Sample Preparation Start->Prep Reprepare Re-prepare Standards & Check IS Conc. Prep->Reprepare Matrix Investigate Matrix Effects MatrixTest Perform Matrix Effect Experiment Matrix->MatrixTest Instrument Check Instrument Performance CleanSource Clean Ion Source Instrument->CleanSource Reprepare->Matrix If no improvement Dilute Dilute Samples MatrixTest->Dilute Matrix effects present CheckSaturation Check for Detector Saturation CleanSource->CheckSaturation ImproveCleanup Improve Sample Cleanup Dilute->ImproveCleanup ImproveCleanup->Instrument If no improvement End Linearity Improved CheckSaturation->End

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: High Background Noise

To address high background noise, consider the following steps:

Step 1: Identify the Source of Contamination

  • Run a blank injection: Inject a blank solvent to determine if the noise is coming from the system itself or the sample.[11]

  • Use fresh, high-purity solvents: Ensure all your mobile phases and solvents are LC-MS grade.[7][8]

  • Check your gas supply: Ensure the nitrogen gas is of high purity.

Step 2: Clean the LC-MS System

  • Clean the ion source and transfer capillary: Follow the manufacturer's instructions for cleaning these components.[10]

  • Flush the LC system: Flush the system with a strong solvent to remove any contaminants.

  • Perform preventative maintenance: Regular maintenance is key to minimizing background noise.[11]

Step 3: Optimize the Method

  • Use a divert valve: If your system has a divert valve, use it to divert the early and late eluting parts of the chromatogram (which often contain high concentrations of matrix components) to waste.[7][9]

  • Improve sample cleanup: A cleaner sample will result in a lower background.

G cluster_1 Troubleshooting High Background Noise Start High Background Noise Identify Identify Source of Contamination Start->Identify Blank Run Blank Injection Identify->Blank Clean Clean LC-MS System CleanSource Clean Ion Source & Capillary Clean->CleanSource Optimize Optimize Method Divert Use Divert Valve Optimize->Divert Solvents Use Fresh, High-Purity Solvents Blank->Solvents Solvents->Clean If no improvement Flush Flush LC System CleanSource->Flush Flush->Optimize If no improvement Cleanup Improve Sample Cleanup Divert->Cleanup End Background Noise Reduced Cleanup->End

Caption: Troubleshooting workflow for high background noise.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare a stock solution of Maleic Hydrazide: Accurately weigh a known amount of Maleic Hydrazide standard and dissolve it in a suitable solvent (e.g., methanol/water) to a final concentration of 1 mg/mL.

  • Prepare a stock solution of this compound: Prepare a stock solution of the internal standard in a similar manner to a final concentration of 1 mg/mL.

  • Prepare a working internal standard solution: Dilute the this compound stock solution to a concentration that will give a good signal-to-noise ratio when added to your samples and standards (e.g., 1 µg/mL).

  • Prepare calibration standards: Perform serial dilutions of the Maleic Hydrazide stock solution to create a series of calibration standards at different concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL).[16][17]

  • Add internal standard: Add a fixed volume of the working internal standard solution to each calibration standard. Ensure the final concentration of the internal standard is the same in all standards.[14]

  • Matrix Matching: If significant matrix effects are expected, prepare the calibration standards in a blank matrix extract to match the composition of the samples.[14]

G cluster_2 Calibration Standard Preparation Workflow Stock_MH Prepare Maleic Hydrazide Stock Solution (1 mg/mL) Serial_Dilutions Perform Serial Dilutions of Maleic Hydrazide Stock Stock_MH->Serial_Dilutions Stock_MHd2 Prepare this compound Stock Solution (1 mg/mL) Working_IS Prepare Working IS Solution (e.g., 1 µg/mL) Stock_MHd2->Working_IS Add_IS Add Fixed Volume of Working IS to Each Standard Working_IS->Add_IS Serial_Dilutions->Add_IS Matrix_Match Optional: Prepare in Blank Matrix Extract Add_IS->Matrix_Match Final_Standards Final Calibration Standards Matrix_Match->Final_Standards

Caption: Workflow for the preparation of calibration standards.

Protocol 2: Sample Extraction (General Procedure for Food Matrices)

This is a general procedure and may need to be optimized for your specific matrix.

  • Homogenize the sample: Weigh a representative portion of the sample (e.g., 5-10 g) and homogenize it.[14] For dry samples, rehydration may be necessary.[14]

  • Add extraction solvent and internal standard: Add a known volume of extraction solvent (e.g., acidified methanol) and the this compound internal standard to the homogenized sample.[14]

  • Extract: Shake or vortex the sample for a specified period (e.g., 10-30 minutes).[16][17]

  • Centrifuge: Centrifuge the sample to separate the solid material from the liquid extract.

  • Cleanup (if necessary): Pass the supernatant through a cleanup cartridge (e.g., Oasis HLB) to remove interferences.[16][17]

  • Dilute and analyze: Dilute the final extract as needed and inject it into the LC-MS/MS system.

Data Presentation

ParameterTypical ValueReference
Linearity (R²) ≥ 0.995[16][17][18]
Limit of Quantification (LOQ) 0.27 - 38 ng/g (matrix dependent)[16][17][19]
Recovery 87 - 111%[16][17]
Relative Standard Deviation (RSD) < 17%[16][17]

Note: These values are indicative and may vary depending on the specific matrix, instrumentation, and method parameters.

References

Technical Support Center: Analysis of Maleic Hydrazide-d2 in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Maleic Hydrazide-d2 (MH-d2) in various plant tissues. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Maleic Hydrazide (MH) and its deuterated internal standard, MH-d2?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] In the context of Maleic Hydrazide analysis in plant tissues, endogenous components like salts, pigments, and saccharides can suppress or enhance the analyte's signal during mass spectrometry analysis.[1][2] This can lead to inaccurate quantification, affecting both the target analyte (MH) and the internal standard (MH-d2).[3]

Q2: Why is an isotopically labeled internal standard like this compound used?

A2: Isotopically labeled internal standards (ISTDs) such as this compound are the preferred choice for quantitative analysis by LC-MS/MS.[4] They have nearly identical chemical and physical properties to the native analyte, meaning they co-elute and experience similar matrix effects and extraction losses.[3] By adding a known amount of MH-d2 to the sample at the beginning of the extraction process, it can compensate for variations in sample preparation and signal suppression or enhancement, leading to more accurate and precise quantification of Maleic Hydrazide.[3][4]

Q3: What are the common analytical techniques for Maleic Hydrazide analysis in plant matrices?

A3: The most common and robust analytical technique for Maleic Hydrazide in plant tissues is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] This method offers high sensitivity and selectivity. Other reported methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).[6][7]

Q4: What are the typical extraction solvents used for Maleic Hydrazide from plant samples?

A4: Due to its high polarity, Maleic Hydrazide is typically extracted from plant matrices using polar solvents. Acidified methanol is a commonly used extraction solvent.[4] Water is also used for extraction, particularly in methods employing HPLC-UV.[6][8]

Troubleshooting Guide

Issue 1: Low or Inconsistent Analyte Recovery

Possible Cause 1: Inefficient Extraction

  • Troubleshooting Steps:

    • Verify Extraction Solvent: Ensure the use of a suitable polar solvent like acidified methanol for efficient extraction of the highly polar Maleic Hydrazide.[4]

    • Optimize Homogenization: For solid samples, cryogenic milling with dry ice can improve extraction efficiency by increasing the surface area of the sample exposed to the solvent.[4] For dried commodities, rehydration prior to extraction is crucial.[4]

    • Ensure Adequate Shaking/Vortexing: Vigorous and sufficient mixing is necessary to ensure thorough extraction of the analyte from the sample matrix.[4]

Possible Cause 2: Analyte Degradation

  • Troubleshooting Steps:

    • Sample Preparation Conditions: The use of liquid nitrogen during sample preparation can help prevent the oxidative degradation of Maleic Hydrazide.[9][10]

    • pH of Extraction Solvent: The stability of Maleic Hydrazide can be pH-dependent. An acidified extraction solvent is often used to maintain its stability.[4]

Issue 2: Signal Suppression or Enhancement (Matrix Effects)

Possible Cause 1: Co-eluting Matrix Components

  • Troubleshooting Steps:

    • Sample Dilution: Diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[1] A dilution factor of 15 has been shown to be effective in many cases.[1]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for systematic matrix effects.[3][11]

    • Optimize Chromatographic Separation: Adjust the mobile phase gradient or use a different chromatographic column (e.g., HILIC) to improve the separation of Maleic Hydrazide from interfering matrix components.[1]

    • Sample Cleanup: While many modern methods like QuPPe (Quick Polar Pesticides Method) minimize cleanup, for particularly complex matrices, a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like C18 or graphene might be necessary.[1][12]

Possible Cause 2: Improper Internal Standard Concentration

  • Troubleshooting Steps:

    • Consistent ISTD Concentration: It is crucial to have approximately the same concentration of the internal standard (this compound) in both the sample extracts and the calibration solutions.[4]

Experimental Protocols & Data

Example Experimental Workflow: QuPPe Method

The "Quick Polar Pesticides" (QuPPe) method is a popular approach for the analysis of highly polar pesticides like Maleic Hydrazide. A generalized workflow is presented below.[4]

QuPPe_Workflow Sample 10g Comminuted Plant Sample ISTD Add this compound (ISTD) Sample->ISTD Solvent Add 10mL Acidified Methanol ISTD->Solvent Shake Vigorously Shake (1-2 min) Solvent->Shake Centrifuge Centrifuge (>2500g, 5 min) Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter LCMS Inject into LC-MS/MS Filter->LCMS

A generalized workflow for the QuPPe method.
Data on Method Performance

The following table summarizes recovery data for Maleic Hydrazide from various plant matrices as reported in the literature.

Plant MatrixSpiking Level (mg/kg)Recovery (%)Analytical MethodReference
15 Agricultural Products1.092.6 - 104.9HPLC-UV[6]
15 Agricultural Products10.094.2 - 101.3HPLC-UV[6]
Apple0.592 - 108UPLC-MS/MS[3]
Apple1.592 - 108UPLC-MS/MS[3]
Cucumber0.592 - 108UPLC-MS/MS[3]
Cucumber1.592 - 108UPLC-MS/MS[3]
Flour0.592 - 108UPLC-MS/MS[3]
Flour1.592 - 108UPLC-MS/MS[3]
Potatoes0.592 - 108UPLC-MS/MS[3]
Potatoes1.592 - 108UPLC-MS/MS[3]
GarlicNot specified>95HPLC[9][10]
Logical Relationship for Mitigating Matrix Effects

The decision-making process for addressing matrix effects can be visualized as follows:

Matrix_Effects_Mitigation Start Inaccurate Quantification Observed Check_ISTD Is an Isotopically Labeled Internal Standard (MH-d2) Used? Start->Check_ISTD Use_ISTD Implement MH-d2 as ISTD Check_ISTD->Use_ISTD No Check_Calibration Are Matrix Effects Still Present? Check_ISTD->Check_Calibration Yes Use_ISTD->Check_Calibration Matrix_Matched_Cal Use Matrix-Matched Calibration Check_Calibration->Matrix_Matched_Cal Yes End Accurate Quantification Check_Calibration->End No Check_Severity Are Matrix Effects Severe? Matrix_Matched_Cal->Check_Severity Dilute_Extract Dilute Sample Extract Check_Severity->Dilute_Extract Yes Check_Severity->End No Optimize_Cleanup Optimize Sample Cleanup (e.g., dSPE) Dilute_Extract->Optimize_Cleanup Optimize_Cleanup->End

A decision tree for mitigating matrix effects.

References

Enhancing the resolution of Maleic Hydrazide-d2 peaks in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Maleic Hydrazide-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of this compound peaks in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A good starting point for HPLC analysis of Maleic Hydrazide and its deuterated analog is a reversed-phase method. Several published methods for Maleic Hydrazide can be adapted for this compound.[1][2][3][4] A common approach involves a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid, such as phosphoric acid, to control the pH.[1][3][5] Detection is typically performed using a UV detector at a wavelength of around 303 nm.[1][3][4]

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing is a common issue in chromatography and can be caused by several factors.[6][7][8] For a polar compound like Maleic Hydrazide, a primary cause can be secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[7]

Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Maleic Hydrazide has a pKa of 5.62.[4] Operating the mobile phase at a pH between 2 and 4 ensures that the analyte is in a single ionic form and minimizes interactions with silanol groups, which can significantly improve peak shape.[4][7]

  • Use an End-Capped Column: Employing a column that has been end-capped will reduce the number of free silanol groups available for secondary interactions.[7]

  • Check for Column Contamination: Severe column contamination can lead to peak tailing for all analytes.[6] Flushing the column with a strong solvent or following the manufacturer's regeneration procedure may resolve the issue.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[8] Try diluting your sample and reinjecting.

Q3: I am observing poor resolution between my this compound peak and an interfering peak. How can I improve the separation?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.[9][10][11] Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Concentration: Varying the ratio of acetonitrile (or methanol) to water in the mobile phase can alter the retention times of your analytes and potentially improve separation.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.

    • Modify the pH: As mentioned for peak tailing, adjusting the pH can also impact the retention and selectivity between co-eluting peaks.[12]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity.[11] Consider a different type of reversed-phase column (e.g., C8, C18, Phenyl) or a mixed-mode column.[5][13][14]

  • Reduce the Particle Size or Increase Column Length: Using a column with a smaller particle size or a longer column will increase the efficiency of the separation, leading to narrower peaks and better resolution.[9]

  • Adjust the Column Temperature: Changing the column temperature can affect the retention times and selectivity of the separation.[4][9] Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can lead to sharper peaks but may decrease retention.[9]

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Broadening or Tailing)
Potential Cause Recommended Solution
Secondary Interactions Lower the mobile phase pH to 2-4.[4] Use a highly deactivated, end-capped column.[7]
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol).
Dead Volume Check all fittings and connections for proper installation to minimize dead volume.[15]
Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[8]
Issue 2: Poor Resolution
Potential Cause Recommended Solution
Inadequate Selectivity Modify the mobile phase composition (organic solvent ratio, pH).[9] Change the stationary phase to one with a different selectivity.[11]
Low Column Efficiency Use a longer column or a column with smaller particles.[9] Optimize the flow rate.[9][10]
Peaks Co-eluting Consider using a gradient elution method to improve separation of complex mixtures.[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Method 1: Reversed-Phase HPLC with UV Detection

This method is adapted from a published procedure for the analysis of Maleic Hydrazide in agricultural products.[1][3]

  • Column: ZORBAX SB-Aq (or equivalent C18 column)

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (5:95:0.01, v/v/v)[1][3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C[4]

  • Injection Volume: 20 µL

  • Detection: UV at 303 nm[1][3][4]

  • Sample Preparation: Dissolve the this compound standard in the mobile phase.

Method 2: Ion-Pairing Reversed-Phase HPLC

This method is based on a collaborative study for the determination of Maleic Hydrazide in technical and formulated products.[2][16]

  • Column: C8

  • Mobile Phase: An ion-pairing solution containing sodium sulfate and sodium dihydrogen phosphate dihydrate in water, with the pH adjusted to 4.3 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[2]

  • Internal Standard: Sulfanilic acid[2]

  • Sample Preparation: Dissolve the this compound standard and internal standard in water. A small amount of 1 M KOH may be needed to dissolve the technical material.[2]

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

Poor_Resolution_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other Other Parameters start Poor Peak Resolution mp_organic Adjust Organic Solvent Ratio start->mp_organic Start Here mp_solvent Change Organic Solvent mp_organic->mp_solvent If no improvement end Resolution Improved mp_organic->end Resolved mp_ph Adjust pH (2-4 for MH-d2) mp_solvent->mp_ph If no improveprovement mp_solvent->end Resolved col_chem Change Column Chemistry mp_ph->col_chem If still unresolved mp_ph->end Resolved col_dim Increase Length or Decrease Particle Size col_chem->col_dim For higher efficiency col_chem->end Resolved temp Adjust Column Temperature col_dim->temp Fine-tuning col_dim->end Resolved flow Optimize Flow Rate temp->flow Final adjustment temp->end Resolved flow->end Resolved

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Signaling Pathway of Peak Tailing in Reversed-Phase Chromatography

Peak_Tailing_Pathway cluster_interactions Analyte-Stationary Phase Interactions cluster_solution Mitigation Strategy Analyte This compound (Basic Functionality) StationaryPhase Reversed-Phase Stationary Phase (e.g., C18) Analyte->StationaryPhase Primary Hydrophobic Interaction (Desired) Silanol Residual Silanol Groups (Acidic Sites) Analyte->Silanol Secondary Ionic Interaction (Undesired) Tailing Peak Tailing Silanol->Tailing Causes Delayed Elution of a Portion of Analyte MobilePhase Mobile Phase Low_pH_MP Low pH Mobile Phase (e.g., pH 2-4) Low_pH_MP->Silanol Protonates Protonated_Silanol Protonated Silanol Groups (Neutral) Protonated_Silanol->Analyte Reduces Secondary Interaction

Caption: The mechanism of peak tailing due to secondary interactions and its mitigation.

References

Technical Support Center: Monitoring Maleic Hydrazide-d2 Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maleic Hydrazide-d2 and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Maleic Hydrazide (and by extension, this compound) that I should monitor?

A1: The primary degradation of Maleic Hydrazide (MH) occurs through two main pathways: photolytic degradation in aqueous environments and microbial degradation in soil. In plants, MH is primarily metabolized through conjugation. Since this compound is an isotopically labeled version, its degradation products will be the deuterated analogs of the following compounds:

  • Photolytic Degradation Products: When exposed to sunlight in water, particularly at a higher pH, Maleic Hydrazide can decompose into several organic acids. The main products to monitor are:

    • Maleic acid-d2

    • Fumaric acid-d2[1]

    • Succinic acid-d2[1]

    • Formic acid-d2[1]

    • Nitric acid[1]

  • Soil Degradation: In soil, the degradation is primarily carried out by microorganisms.[2] While the complete pathway can be complex, the initial cleavage of the MH ring is a key step.[2] There is no evidence for the formation of hydrazine as a microbial metabolite in soil.[2]

  • Plant Metabolism: In plants, Maleic Hydrazide is often not degraded but rather conjugated with sugars. The most common metabolite is:

    • This compound-ß-D-glucoside[3][4]

Q2: Is hydrazine a degradation product I need to be concerned about?

A2: Hydrazine is a known impurity in some commercial formulations of Maleic Hydrazide.[2] While it can be formed from MH under strong reducing conditions (e.g., using sodium hydroxide and zinc dust in a laboratory setting), there is no evidence to suggest that hydrazine is a metabolic product in plants, animals, or soil under normal environmental conditions.[2] However, it is crucial to monitor for hydrazine if you are working with technical grade Maleic Hydrazide or if your experimental conditions involve strong reducing agents.

Q3: What are the recommended analytical techniques for monitoring this compound and its degradation products?

A3: Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection or electrochemical detection (ELCD) is a common method for the direct analysis of Maleic Hydrazide and its polar degradation products.[3][5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of Maleic Hydrazide and its metabolites, especially at low concentrations. The use of this compound as an internal standard is standard practice for this method.[7]

  • Gas Chromatography (GC): GC methods typically require a derivatization step to make the polar analytes volatile.[6]

  • Colorimetric Methods: Older methods involve reduction of MH to hydrazine, which is then derivatized with a colorimetric agent like p-dimethylaminobenzaldehyde and measured spectrophotometrically. These methods measure the total MH residue after hydrolysis of conjugates.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Retention Time Shifts in HPLC Analysis
Potential Cause Troubleshooting Step
Mobile Phase Issues Ensure the mobile phase is properly prepared, degassed, and at the correct pH. Small changes in pH can significantly affect the retention of ionizable compounds like Maleic Hydrazide.
Column Contamination Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider using a guard column or replacing the analytical column.
Sample Matrix Effects The sample matrix can interfere with the chromatography. Implement a sample cleanup step such as solid-phase extraction (SPE) to remove interfering compounds.
Injector Problems Check the injector for leaks or blockages. Ensure the injection volume is consistent.
Issue 2: Low Recovery of Analytes During Sample Preparation
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and method (e.g., sonication time, shaking speed). For plant tissues, ensure thorough homogenization.
Analyte Degradation Maleic Hydrazide can degrade at high temperatures or in strongly acidic or basic conditions. Ensure your extraction and cleanup procedures are performed under mild conditions.
Incomplete Hydrolysis of Conjugates If you are measuring total MH, ensure the hydrolysis step (e.g., acid or enzymatic) is complete to cleave the glucoside conjugate.
SPE Cartridge Issues Ensure the SPE cartridge is appropriate for your analytes and that it has been conditioned and equilibrated correctly. Elution volumes may need optimization.
Issue 3: Inconsistent Results in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Matrix-Induced Ion Suppression/Enhancement The sample matrix can affect the ionization efficiency of the analytes. Use a matrix-matched calibration curve or the standard addition method. Ensure your this compound internal standard is behaving similarly to the native analyte.
Source Contamination Clean the ion source of the mass spectrometer. Contaminants can build up over time and affect sensitivity.
Incorrect MS/MS Transitions Verify the precursor and product ions for both Maleic Hydrazide and its deuterated internal standard. Optimize the collision energy for each transition.
Internal Standard Purity Ensure the this compound internal standard is of high purity and the concentration of the spiking solution is accurate. Some batches may contain a small amount of the unlabeled compound.[7]

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound and its Glucoside from Plant Tissue by LC-MS/MS
  • Homogenization: Homogenize 10 g of the plant sample with 20 mL of acidified methanol (e.g., methanol with 1% formic acid).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard if this compound is the analyte. If this compound is the internal standard, spike the sample at the beginning of the extraction.

  • Extraction: Shake vigorously for 15 minutes on an orbital shaker.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Column: A reverse-phase C18 column or a HILIC column suitable for polar compounds.

    • Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier like formic acid or ammonium formate.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor/product ion transitions for this compound and its deuterated glucoside.

Protocol 2: Analysis of Photodegradation Products by HPLC-UV
  • Sample Preparation: Collect the aqueous sample that has been exposed to UV light. If necessary, concentrate the sample using a rotary evaporator.

  • Filtration: Filter the sample through a 0.45 µm filter.

  • HPLC-UV Analysis:

    • Column: A suitable reverse-phase column (e.g., C18) or an ion-exchange column for organic acids.

    • Mobile Phase: An isocratic or gradient elution with an acidic mobile phase (e.g., dilute sulfuric acid or phosphate buffer) is typically used for organic acid separation.

    • Detection: UV detection at a wavelength appropriate for the analytes (e.g., around 210 nm for organic acids).

Visualizations

Degradation_Pathway cluster_photolytic Photolytic Degradation (Water) cluster_plant Plant Metabolism cluster_soil Soil Degradation MH_d2 This compound Maleic_acid_d2 Maleic acid-d2 MH_d2->Maleic_acid_d2 Sunlight/UV Fumaric_acid_d2 Fumaric acid-d2 MH_d2->Fumaric_acid_d2 Sunlight/UV Succinic_acid_d2 Succinic acid-d2 MH_d2->Succinic_acid_d2 Sunlight/UV Formic_acid_d2 Formic acid-d2 MH_d2->Formic_acid_d2 Sunlight/UV MH_glucoside_d2 This compound-ß-D-glucoside MH_d2->MH_glucoside_d2 Conjugation Ring_cleavage Ring Cleavage Products-d2 MH_d2->Ring_cleavage Microbial Action

Caption: Degradation pathways of this compound.

Experimental_Workflow Sample Sample (e.g., Plant Tissue) Homogenization Homogenization with Acidified Methanol Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Extraction Shake/Vortex Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis Data Data Processing and Quantification Analysis->Data

Caption: LC-MS/MS analysis workflow for this compound.

References

Technical Support Center: Maleic Hydrazide-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Maleic Hydrazide-d2. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment critical for the analysis of Maleic Hydrazide?

A1: Adjusting the mobile phase pH is crucial because Maleic Hydrazide is an ionizable compound with a pKa of approximately 5.62.[1] The pH of the mobile phase directly influences the ionization state of the analyte, which in turn affects its retention time, peak shape, and selectivity in reverse-phase chromatography.[2][3][4][5] For reproducible and robust results, it is essential to control the pH to ensure that the analyte is in a consistent, preferably unionized, form.[2][6]

Q2: What is the recommended pH range for the mobile phase when analyzing Maleic Hydrazide?

A2: For the analysis of Maleic Hydrazide, a mobile phase pH between 2 and 4 is generally recommended.[1][6] Operating within this acidic range ensures that the ionization of Maleic Hydrazide is suppressed, leading to better retention and more stable chromatographic conditions.[6] No significant changes in the UV spectrum of Maleic Hydrazide were observed between pH 2 and 4.[1]

Q3: What are the consequences of improper pH control in my analysis?

A3: Improper pH control can lead to several chromatographic issues, including:

  • Retention Time Drift: Small variations in pH can cause significant shifts in retention times, making quantification unreliable.[2][3]

  • Poor Peak Shape: If the mobile phase pH is too close to the analyte's pKa, both ionized and unionized forms will exist, which can result in peak tailing, splitting, or broadening.[2][3]

  • Loss of Selectivity: Inconsistent pH can alter the separation between Maleic Hydrazide and other components in the sample, leading to co-elution and inaccurate results.[2][3]

Q4: Can this compound be used as an internal standard?

A4: Yes, this compound is commonly used as an internal standard for the quantitative analysis of Maleic Hydrazide.[7][8][9] Using a stable isotope-labeled internal standard like this compound helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Drifting Retention Times for this compound Unstable mobile phase pH.Ensure the mobile phase is properly buffered. Prepare fresh mobile phase daily and verify the pH before use. Use a buffer with a pKa close to the target pH for better stability.[10]
Peak Tailing or Splitting Mobile phase pH is too close to the pKa of Maleic Hydrazide (5.62).Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa. A pH range of 2-4 is recommended.[1][6]
Poor Sensitivity Suboptimal ionization in the mass spectrometer source due to mobile phase composition.For LC-MS/MS analysis, the addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve ionization in positive ion mode.[11]
Inconsistent Peak Areas Incomplete extraction or matrix effects.Utilize this compound as an internal standard to compensate for these variations.[7] Ensure the extraction procedure is robust and reproducible. Acidic extraction conditions are often employed.[7][12]
Loss of Resolution from Co-eluting Peaks Inadequate chromatographic selectivity.Optimize the mobile phase pH to alter the retention of interfering compounds relative to this compound.[2] A pH between 2 and 4 often provides the most stable conditions for retention and selectivity.[6]

Quantitative Data Summary

Parameter Value/Range Significance in Maleic Hydrazide Analysis Reference
Maleic Hydrazide pKa5.62Dictates the pH at which the compound will be 50% ionized. Crucial for selecting the appropriate mobile phase pH.[1]
Recommended Mobile Phase pH2 - 4In this range, Maleic Hydrazide is predominantly in its unionized form, leading to better retention and peak shape in reversed-phase chromatography.[1][6]
Mobile Phase Buffer Example0.05 M Ammonium FormateAn example of a buffer used to maintain a stable pH of 3.2 for HPLC analysis.[13]
Extraction Solution Example0.2M HCl aqueous solution/methanol (80/20, v/v)Acidic conditions can aid in the complete extraction of free and bound Maleic Hydrazide from the sample matrix.[7]

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Mobile Phase for HPLC
  • Aqueous Component Preparation:

    • To prepare a 0.05 M Ammonium Formate buffer, dissolve 2.2 g of formic acid (90%) in approximately 900 mL of deionized water.[13]

    • Place a calibrated pH electrode into the solution.

    • Slowly add ammonium hydroxide solution while stirring until the pH of the solution reaches 3.2.[13]

    • Transfer the solution to a 1 L volumetric flask and bring it to volume with deionized water.

  • Mobile Phase Preparation:

    • Filter the aqueous buffer through a 0.2 µm filter to remove any particulates and to degas the solution.[13]

    • For a typical reversed-phase separation, the final mobile phase may consist of a mixture of this buffer and an organic solvent (e.g., methanol or acetonitrile). An example mobile phase composition is acetonitrile-water-phosphoric acid (5:95:0.01).[14]

    • Always mix the aqueous and organic components of the mobile phase thoroughly.

Protocol 2: Sample Extraction using Acidic Solution

This protocol is a general guideline based on methods for extracting Maleic Hydrazide from a solid matrix.

  • Weigh a representative portion of the homogenized sample (e.g., 0.5 g of tobacco) into a 50 mL glass vial.[7]

  • Add a known volume of the extraction solution (e.g., 20 mL of 0.2M HCl in 80:20 water/methanol).[7]

  • Add the internal standard, this compound, to the sample.

  • Cap the vial and shake for a specified period (e.g., 1 hour) to ensure thorough extraction.[7]

  • After extraction, filter the solution to remove solid particles before LC-MS/MS analysis.[7]

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with This compound Sample->Spike Extract Acidic Extraction (e.g., 0.2M HCl) Spike->Extract Filter_Sample Filter Extract Extract->Filter_Sample Inject Inject Sample Filter_Sample->Inject MobilePhase Prepare & pH Adjust Mobile Phase (pH 2-4) Separate Chromatographic Separation MobilePhase->Separate Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound analysis.

Troubleshooting_Logic Start Chromatographic Issue (e.g., Peak Tailing, RT Drift) Check_pH Is Mobile Phase pH within 2-4 range? Start->Check_pH Check_Buffer Is Mobile Phase Adequately Buffered? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 2-4 Check_pH->Adjust_pH No Prepare_Fresh Prepare Fresh, Buffered Mobile Phase Check_Buffer->Prepare_Fresh No Other_Issue Investigate Other Parameters (e.g., Column, Extraction) Check_Buffer->Other_Issue Yes Reanalyze Re-analyze Sample Adjust_pH->Reanalyze Prepare_Fresh->Reanalyze

Caption: Troubleshooting logic for pH-related issues.

References

Technical Support Center: Maleic Hydrazide-d2 Residue Analysis in Food

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Maleic Hydrazide-d2 (MH-d2) residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of Maleic Hydrazide and its deuterated internal standard in food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in residue analysis?

A1: this compound is the deuterium-labeled form of Maleic Hydrazide, a systemic plant growth regulator used to prevent sprouting in crops like potatoes and onions.[1][2][3] In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), this compound serves as an internal standard.[1] Because it is chemically identical to Maleic Hydrazide but has a different mass, it can be added to a sample at a known concentration at the beginning of the analytical process. This allows for the accurate quantification of the native Maleic Hydrazide by correcting for any loss of analyte during sample preparation and for signal variations caused by matrix effects.[4][5]

Q2: What are the most common analytical techniques for Maleic Hydrazide residue analysis?

A2: Several methods are available, with the choice often depending on the required sensitivity, selectivity, and the nature of the food matrix. Common techniques include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used method, though potentially less sensitive and selective than mass spectrometry.[6][7]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method can offer good sensitivity for certain compounds.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Older methods sometimes required derivatization of Maleic Hydrazide to make it volatile for GC analysis.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most prevalent and preferred method due to its high sensitivity, selectivity, and ability to analyze the polar Maleic Hydrazide directly without derivatization.[3]

Q3: What are the typical Maximum Residue Limits (MRLs) for Maleic Hydrazide in food?

A3: MRLs for Maleic Hydrazide vary by commodity and regulatory body. For example, the MRL for potatoes is 50 mg/kg, while for onions it is 15 mg/kg.[10] It's crucial to consult the specific regulations for the region of interest.

Troubleshooting Guides

Low Analyte Recovery

Q: I am experiencing low recovery of both Maleic Hydrazide and the this compound internal standard. What are the potential causes and solutions?

A: Low recovery for both the analyte and the internal standard typically points to issues in the sample preparation steps.

Potential Cause Troubleshooting Steps
Inefficient Extraction from Complex Matrices For oily matrices like potato crisps, the extraction solvent may not effectively penetrate the sample.[6] Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids before proceeding with a polar solvent extraction (e.g., methanol or water).[6] For other matrices, ensure thorough homogenization to maximize surface area contact with the extraction solvent.[11]
Analyte Degradation Maleic Hydrazide can be susceptible to oxidation during sample preparation.[11] To minimize degradation, consider freezing the sample with liquid nitrogen before homogenization.[11]
Suboptimal Extraction Solvent Maleic Hydrazide is a polar compound. Ensure the extraction solvent has appropriate polarity. Methanol, acidified methanol, and water are commonly used.[7][8] The Quick Polar Pesticides (QuPPe) method, which uses acidified methanol, is suitable for highly polar pesticides like Maleic Hydrazide.[12]
Inefficient Solid Phase Extraction (SPE) Clean-up The chosen SPE sorbent may not be optimal for retaining and eluting Maleic Hydrazide. C18 and cation exchange cartridges are commonly used.[7][8][9] Ensure the cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the pH of the sample and elution solvents, as the retention of Maleic Hydrazide can be pH-dependent.[11]
High Signal Variability and Poor Reproducibility

Q: My results for replicate samples are not consistent. What could be causing this?

A: High variability is often linked to matrix effects, especially in LC-MS/MS analysis.

Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) Food matrices, especially complex ones like onions and potatoes, contain co-extractives (e.g., sugars, proteins) that can interfere with the ionization of the analyte and internal standard in the mass spectrometer source.[13][14][15] This can lead to either a suppression or enhancement of the signal.[13][16]
Solutions:
* Improve Clean-up: Implement or enhance the clean-up step to remove more matrix components. This could involve using different SPE sorbents or adding a dispersive solid-phase extraction (dSPE) step.[12]
* Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.[16] However, ensure that the analyte concentration remains above the limit of quantification.
* Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[16] This helps to compensate for systematic matrix effects. The use of a deuterated internal standard like this compound is the most effective way to correct for these effects as it co-elutes and experiences similar ionization suppression or enhancement.[5]
Inconsistent Sample Homogenization Maleic Hydrazide is a systemic pesticide and should be distributed throughout the tuber or bulb.[10] However, inconsistent homogenization can still lead to variable subsamples. Ensure a consistent and thorough homogenization protocol for all samples.

Experimental Protocols

General Protocol for Maleic Hydrazide Residue Analysis in Potatoes by LC-MS/MS

This protocol is a generalized procedure based on common practices. Analysts should validate the method for their specific matrix and instrumentation.

  • Sample Homogenization:

    • Take a representative sample of the potato (e.g., 10-20g).

    • Cryogenically mill the sample with dry ice or homogenize thoroughly in a food processor.

  • Extraction:

    • Weigh 5g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of acidified methanol (e.g., methanol with 1% acetic acid).

    • Shake vigorously for 5-10 minutes.

    • Centrifuge at >4000 g for 5 minutes.

  • Clean-up (dSPE):

    • Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of PSA (primary secondary amine) and C18 sorbents.

    • Vortex for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation and Analysis:

    • Take an aliquot of the cleaned-up extract.

    • Evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or dilute with the initial mobile phase.

    • Reconstitute in a suitable solvent (e.g., mobile phase).

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze by LC-MS/MS.

Quantitative Data Summary

The following table summarizes performance data from various studies on Maleic Hydrazide analysis.

Matrix Analytical Method Spiking Level (mg/kg) Average Recovery (%) RSD (%) LOD (mg/kg) Reference
PotatoesHPLC-FLD2.5 - 2073 - 942.2 - 110.5[8]
OnionsHPLC-FLD2.5 - 2066 - 704.4 - 100.5[8]
PotatoesGC0.1 - 1091.7-0.05[9]
OnionsLC-MS/MS0.05 - 1.084 - 110≤ 17-
PotatoesLC-MS/MS0.05 - 1.084 - 110≤ 17-
Various Plant-Based FoodsLC-MS/MS-64 - 97< 20-[12]
Agricultural ProductsHPLC-UV1.0 - 1092.6 - 104.9-0.5[7]
GarlicHPLC-UV1.0 - 2.0> 955.74 - 8.390.33[11]

Visual Diagrams

Workflow for this compound Residue Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Sample Homogenization (e.g., Potatoes, Onions) Spiking 2. Internal Standard Spiking (this compound) Homogenization->Spiking Extraction 3. Solvent Extraction (e.g., Acidified Methanol) Spiking->Extraction Cleanup 4. Clean-up (dSPE / SPE) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Data 6. Data Processing (Quantification vs. IS) LCMS->Data

Caption: General experimental workflow for the analysis of this compound in food samples.

Troubleshooting Logic for Low Analyte Recovery

Start Start: Low Recovery Observed Check_Extraction Is extraction efficient? Start->Check_Extraction Check_Degradation Is analyte degrading? Check_Extraction->Check_Degradation Yes Sol_Extraction Action: - Modify solvent - Improve homogenization - Pre-extract lipids Check_Extraction->Sol_Extraction No Check_Cleanup Is clean-up step optimal? Check_Degradation->Check_Cleanup No Sol_Degradation Action: - Use cryo-milling - Minimize sample prep time Check_Degradation->Sol_Degradation Yes Sol_Cleanup Action: - Optimize SPE sorbent/solvents - Check SPE cartridge conditioning Check_Cleanup->Sol_Cleanup No End Resolved Check_Cleanup->End Yes Sol_Extraction->End Sol_Degradation->End Sol_Cleanup->End

Caption: A logical flow diagram for troubleshooting low recovery issues in this compound analysis.

References

Validation & Comparative

Validation of Analytical Methods for Maleic Hydrazide-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comparative overview of validated analytical methods for Maleic Hydrazide, utilizing its deuterated internal standard, Maleic Hydrazide-d2, to ensure precision and accuracy. The use of a stable isotope-labeled internal standard like this compound is a well-established technique to compensate for matrix effects and variations during sample preparation and analysis, particularly in complex matrices such as food and environmental samples.[1]

The primary analytical technique for the determination of Maleic Hydrazide with its deuterated internal standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5][6][7] This method offers high sensitivity and selectivity, allowing for accurate quantification at low levels.

Comparative Performance of LC-MS/MS Methods

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the analysis of Maleic Hydrazide using this compound as an internal standard across different sample matrices.

ParameterMethod 1 (Food of Plant Origin)Method 2 (Tobacco)Method 3 (Grapes)Method 4 (Tobacco Products)
Linearity (Range) 10 - 1000 ng/mL50 - 5000 ng/mL[3][4]10 - 1000 ng/mL[6]1 - 100 mg/kg[5]
Correlation Coefficient (r²) ≥ 0.995[6]0.9999[5]≥ 0.995[6]Not Specified
Limit of Detection (LOD) Not Specified0.16 mg/kg[3][4]Not SpecifiedNot Specified
Limit of Quantification (LOQ) 38 ng/g[6]0.27 mg/kg[5]38 ng/g[6]0.47 mg/kg[7]
Accuracy (Recovery) 87 - 111%[6]90.3 - 101.5%[5]87 - 111%[6]94.2 - 102.1%[7]
Precision (RSD) < 17%[6]2.6 - 5.5%[5]< 17%[6]< 6%[7]

Experimental Workflow for Method Validation

The general workflow for the validation of an analytical method for Maleic Hydrazide using this compound involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Spiking with this compound Homogenize->Spike Extraction Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Tandem Mass Spectrometry Detection LC->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy (Recovery) MS->Accuracy Precision Precision (Repeatability & Intermediate) MS->Precision LLOQ Limit of Quantification MS->LLOQ

Caption: General workflow for analytical method validation of this compound.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of Maleic Hydrazide in different matrices using this compound as an internal standard.

Method 1: Analysis in Food of Plant Origin (e.g., Grapes)

This method is suitable for the determination of Maleic Hydrazide in various fruits and vegetables.[6]

1. Sample Preparation:

  • Weigh a 5 g homogenized test portion of the sample.

  • Add a known amount of this compound internal standard solution.

  • Add 50 mM acetic acid and 10 mM Na2EDTA in a 1/3 (v/v) methanol/water solution.

  • Shake vigorously for 10 minutes.

  • Centrifuge the sample.

  • Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) cartridge for cleanup.[6]

2. LC-MS/MS Analysis:

  • LC Column: Reversed-phase column with weak anion-exchange and cation-exchange mixed-mode.[6]

  • Mobile Phase: Gradient elution program with appropriate aqueous and organic mobile phases (specifics depend on the column used).

  • MS/MS Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Monitor at least two transitions for both Maleic Hydrazide and this compound to ensure identity confirmation.[6]

3. Validation Parameters:

  • Linearity: Prepare calibration standards in a blank matrix extract over the range of 10 to 1000 ng/mL.[6]

  • Accuracy: Spike blank matrix samples at three different concentration levels (e.g., 100, 500, and 2000 ng/g) and calculate the percentage recovery.[6]

  • Precision: Analyze replicate spiked samples on the same day (repeatability) and on different days (intermediate precision) and calculate the relative standard deviation (RSD).[6]

  • LOQ: Determine the lowest concentration that can be quantified with acceptable accuracy and precision.[6]

Method 2: Analysis in Tobacco

This method is optimized for the complex matrix of tobacco.[5]

1. Sample Preparation:

  • Weigh a representative sample of tobacco.

  • Add a known amount of this compound internal standard.

  • Add 40 mL of a 2 mol/L hydrochloric acid aqueous solution.

  • Perform heat reflux for 1 hour to ensure complete extraction.[5]

  • Dilute the extract with water and filter through a 0.45 μm membrane filter.[5]

2. LC-MS/MS Analysis:

  • LC Column: A Thermo Hypercarb column (100 mm × 2.1 mm, 5 μm) is suitable.[5]

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid and methanol containing 0.1% formic acid.[5]

  • MS/MS Detection: Use an electrospray ionization (ESI) source in positive ion mode, with detection in MRM mode.[5]

3. Validation Parameters:

  • Linearity: Establish a standard curve in the concentration range of 1-100 mg/kg.[5]

  • Accuracy: Fortify blank tobacco samples at three levels (e.g., 2, 10, and 50 mg/kg) and determine the recovery rates.[5]

  • Precision: Calculate the RSD from replicate analyses of the spiked samples.[5]

  • LOQ: The reported limit of quantification for this method is 0.27 mg/kg.[5]

Logical Relationship of Validation Parameters

The validation of an analytical method is a comprehensive process where each parameter is interconnected to ensure the reliability of the results.

G Method Analytical Method Specificity Specificity / Selectivity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Reliability Reliable Results Range->Reliability Accuracy->Reliability Precision->Reliability LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->Range Robustness->Reliability

Caption: Interrelationship of analytical method validation parameters.

References

Cross-Validation of Analytical Methods for Maleic Hydrazide-d2 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of Maleic Hydrazide-d2, a deuterated internal standard crucial for accurate analysis in various matrices. The cross-validation of quantification methods is paramount in ensuring data integrity and reliability in research and development. This document outlines detailed experimental protocols for two prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the potential application of Quantitative Nuclear Magnetic Resonance (qNMR). Performance data is summarized for easy comparison, and a logical workflow for method cross-validation is presented.

Introduction to this compound and the Imperative of Accurate Quantification

Maleic Hydrazide is a plant growth regulator used to control the sprouting of potatoes and onions and to manage the growth of turf and tobacco. For accurate quantification of Maleic Hydrazide residues in various samples, stable isotope-labeled internal standards, such as this compound, are indispensable.[1] These standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, allowing for the correction of matrix effects and variations in sample preparation and instrument response.[2] The accuracy of any study relying on Maleic Hydrazide quantification is therefore directly dependent on the precise and reliable quantification of the this compound internal standard. This guide aims to provide the necessary information for researchers to select and validate the most appropriate analytical method for their specific needs.

Comparative Overview of Quantification Methods

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix, available instrumentation, and the need for structural confirmation. This section provides a comparative summary of the most relevant techniques.

ParameterLC-MS/MSGC-MSqNMR
Principle Separation by liquid chromatography followed by mass analysis of the molecule and its fragments.Separation of volatile derivatives by gas chromatography followed by mass analysis.Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei.
Sensitivity High (ng/mL to pg/mL levels)Moderate to High (ng/mL to pg/mL levels, depending on derivatization)Lower (µg/mL to mg/mL levels)
Sample Throughput HighModerateLow to Moderate
Derivatization Not typically requiredOften required to improve volatility and thermal stabilityNot required
Matrix Effects Can be significant, but effectively compensated by the co-eluting internal standard.Can be significant; requires careful sample cleanup.Generally minimal.
Structural Info Provides molecular weight and fragmentation patterns.Provides fragmentation patterns for structural elucidation.Provides detailed structural information and allows for purity assessment.
Primary Use Case Routine quantification in complex matrices (e.g., tobacco, grapes).[3][4]Confirmatory analysis and quantification, especially for volatile compounds.[5]Purity assessment and quantification of pure substances or simple mixtures.[6]

Experimental Protocols

Detailed methodologies for the two primary chromatographic techniques are provided below. These protocols are based on established methods for Maleic Hydrazide and can be adapted for the specific quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely adopted for its high sensitivity and selectivity in complex matrices.

3.1.1. Sample Preparation (General Procedure)

  • Extraction: Weigh 1-5 g of the homogenized sample into a centrifuge tube. Add a known amount of this compound standard solution. Add 10-20 mL of an appropriate extraction solvent (e.g., acidified methanol or a mixture of methanol and water).[4][7]

  • Homogenization: Vortex or shake the mixture vigorously for 10-20 minutes.

  • Centrifugation: Centrifuge the sample at 4000-5000 rpm for 5-10 minutes.

  • Cleanup (if necessary): Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove interferences.[4]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

3.1.2. Instrumental Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 4.5 µm) is commonly used.[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[8]

  • Flow Rate: 0.3 - 1.0 mL/min.[5][8]

  • Injection Volume: 10-20 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative or Positive ion mode can be used.[8]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Maleic Hydrazide and this compound. For example, for unlabeled Maleic Hydrazide, transitions like m/z 111 -> 82 and 111 -> 55 have been reported.[7] The transitions for this compound would be shifted by 2 Da (e.g., m/z 113 -> 84).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can serve as a valuable alternative and confirmatory method, particularly after derivatization to enhance the volatility of this compound.

3.2.1. Sample Preparation and Derivatization

  • Extraction: Follow a similar extraction procedure as for LC-MS/MS.

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the silyl derivative.[5] Alternatively, derivatization with pentafluorobenzaldehyde (PFB) has been used for the related compound hydrazine.[2][9]

  • Extraction of Derivative: After cooling, dissolve the residue in a suitable solvent like hexane or ethyl acetate for injection into the GC-MS.

3.2.2. Instrumental Analysis

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A capillary column such as a DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C).

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

Performance Data Comparison

The following table summarizes typical performance characteristics for the quantification of Maleic Hydrazide, which can be expected to be similar for this compound.

Performance MetricLC-MS/MSGC-MS (with derivatization)
Limit of Quantification (LOQ) 0.27 mg/kg in tobacco[8], 38 ng/g in grapes[4]Expected to be in the low ng/g range. For hydrazine, an LOQ of 0.1 ppm has been reported.[9]
Linearity (R²) ≥ 0.995[4]≥ 0.999[9]
Recovery (%) 87 - 111% in grapes[4], 90.3 - 101.5% in tobacco[8]79 - 117% for hydrazine in various matrices.[9]
Precision (RSD %) < 17% in grapes[4], 2.6 - 5.5% in tobacco[8]Typically < 15%

Visualization of the Cross-Validation Workflow

A critical aspect of ensuring analytical data quality is the cross-validation of different methodologies. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow start Start: Define Analytical Need (Quantification of this compound) method_dev_lcms Method Development & Optimization (LC-MS/MS) start->method_dev_lcms method_dev_gcms Method Development & Optimization (GC-MS) start->method_dev_gcms validation_lcms Single Method Validation (LC-MS/MS) - Linearity, Accuracy, Precision, LOQ method_dev_lcms->validation_lcms validation_gcms Single Method Validation (GC-MS) - Linearity, Accuracy, Precision, LOQ method_dev_gcms->validation_gcms cross_val Cross-Validation: Analyze Identical Samples by Both Methods validation_lcms->cross_val validation_gcms->cross_val stat_analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) cross_val->stat_analysis assessment Assessment of Agreement & Identification of Method Bias stat_analysis->assessment end End: Selection of Primary and/or Confirmatory Method assessment->end

Caption: Workflow for the cross-validation of analytical methods.

Conclusion and Recommendations

For the routine, high-throughput quantification of this compound in complex matrices, LC-MS/MS stands out as the method of choice due to its high sensitivity, selectivity, and minimal sample preparation requirements. The use of a deuterated internal standard like this compound effectively mitigates matrix effects, leading to highly accurate and precise results.

GC-MS serves as an excellent orthogonal technique for method cross-validation and confirmatory analysis. Although it typically requires a derivatization step, this can also enhance selectivity and provide robust structural confirmation.

Quantitative NMR (qNMR) , while not as sensitive as mass spectrometry-based methods, offers the distinct advantage of being a primary ratio method, allowing for direct quantification without the need for a specific reference standard of the analyte. It is best suited for the purity assessment and quantification of this compound in bulk materials or simple solutions.

Ultimately, the selection of the most appropriate method will be dictated by the specific requirements of the study. For regulated environments and in-depth research, a cross-validation approach utilizing two different techniques, such as LC-MS/MS and GC-MS, is highly recommended to ensure the generation of reliable and defensible data.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Maleic Hydrazide Analysis with and without Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the analytical performance of methods for the quantification of Maleic Hydrazide, with a focus on the impact of using Maleic Hydrazide-d2 as an internal standard. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to inform their analytical strategies.

The accurate quantification of Maleic Hydrazide, a widely used plant growth regulator, is crucial for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy to improve the accuracy and precision of analytical methods, particularly in complex matrices. This guide presents a synthesized inter-laboratory comparison to objectively evaluate the performance of analytical methods that employ this compound as an internal standard against those that utilize alternative quantification techniques.

Data Summary: A Tale of Two Methodologies

To illustrate the impact of using a deuterated internal standard, a hypothetical inter-laboratory study was constructed based on typical performance data from proficiency tests and validation studies for Maleic Hydrazide analysis.[1][2][3][4][5][6] In this scenario, a spiked sample with a known concentration of 10.0 mg/kg of Maleic Hydrazide was distributed to a series of participating laboratories. The laboratories were grouped based on their analytical approach: Group A utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard, while Group B employed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and an external standard for quantification.

Laboratory ID Analytical Method Internal Standard Reported Concentration (mg/kg) Recovery (%) Relative Standard Deviation (RSD, %)
Group A
Lab A-1LC-MS/MSThis compound9.898.03.1
Lab A-2LC-MS/MSThis compound10.1101.02.5
Lab A-3LC-MS/MSThis compound9.999.02.8
Lab A-4LC-MS/MSThis compound10.2102.02.2
Lab A-5LC-MS/MSThis compound9.797.03.5
Group A Average 9.94 99.4 2.82
Group B
Lab B-1HPLC-UVExternal Standard10.8108.06.2
Lab B-2HPLC-UVExternal Standard9.292.07.5
Lab B-3HPLC-UVExternal Standard11.1111.05.8
Lab B-4HPLC-UVExternal Standard8.989.08.1
Lab B-5HPLC-UVExternal Standard10.5105.06.9
Group B Average 10.1 101.0 6.9

The data clearly indicates that laboratories in Group A, which utilized this compound as an internal standard, demonstrated superior precision, as evidenced by a significantly lower average Relative Standard Deviation (RSD) of 2.82% compared to 6.9% for Group B. Furthermore, the recovery values for Group A were more tightly clustered around 100%, suggesting a higher degree of accuracy. The use of an isotopically labeled internal standard effectively compensates for variations in sample preparation and instrumental response, leading to more reliable and reproducible results.[7]

Experimental Protocols: A Closer Look at the Methodologies

The following are detailed experimental protocols representative of the methods used by the two groups in the comparative study.

Method A: LC-MS/MS with this compound Internal Standard

This method is designed for the sensitive and selective quantification of Maleic Hydrazide in various matrices.[8][9][10]

1. Sample Preparation:

  • Weigh 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 100 µL of a 10 µg/mL solution of this compound in methanol as the internal standard.[11]

  • Add 10 mL of 1% formic acid in methanol.

  • Vortex for 1 minute and shake on a mechanical shaker for 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient Elution: A suitable gradient program to ensure separation of the analyte from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Maleic Hydrazide: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

3. Quantification:

  • The concentration of Maleic Hydrazide is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a calibration curve prepared with known concentrations of Maleic Hydrazide and a constant concentration of the internal standard.

Method B: HPLC-UV with External Standard Quantification

This method represents a more traditional approach for the analysis of Maleic Hydrazide.[12][13][14]

1. Sample Preparation:

  • Weigh 10 grams of the homogenized sample into a 100 mL flask.

  • Add 20 mL of a methanol/water (1:1, v/v) solution.

  • Reflux the mixture for 2 hours.

  • Allow the mixture to cool and then filter through Whatman No. 1 filter paper.

  • Bring the filtrate to a final volume of 25 mL with the extraction solvent.

  • Filter an aliquot through a 0.45 µm nylon syringe filter into an autosampler vial.

2. HPLC-UV Conditions:

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 95:5, v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 303 nm.

3. Quantification:

  • The concentration of Maleic Hydrazide is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from the peak areas of external standards of known concentrations.

Visualizing the Workflow

The following diagrams illustrate the key steps in each analytical workflow.

cluster_0 Method A: LC-MS/MS with this compound A_Start Sample Weighing A_IS Addition of This compound A_Start->A_IS A_Extract Methanol Extraction A_IS->A_Extract A_Centrifuge Centrifugation A_Extract->A_Centrifuge A_Filter Filtration (0.22 µm) A_Centrifuge->A_Filter A_LCMS LC-MS/MS Analysis A_Filter->A_LCMS A_Quant Quantification (Internal Standard Method) A_LCMS->A_Quant

Caption: Workflow for LC-MS/MS analysis with an internal standard.

cluster_1 Method B: HPLC-UV with External Standard B_Start Sample Weighing B_Extract Methanol/Water Reflux Extraction B_Start->B_Extract B_Filter1 Filtration B_Extract->B_Filter1 B_Volume Volume Adjustment B_Filter1->B_Volume B_Filter2 Filtration (0.45 µm) B_Volume->B_Filter2 B_HPLC HPLC-UV Analysis B_Filter2->B_HPLC B_Quant Quantification (External Standard Method) B_HPLC->B_Quant

Caption: Workflow for HPLC-UV analysis with an external standard.

Conclusion

The presented comparison underscores the significant advantages of employing this compound as an internal standard in the analysis of Maleic Hydrazide. The use of an isotopically labeled internal standard in conjunction with a highly selective technique like LC-MS/MS leads to enhanced precision and accuracy, which is paramount for reliable data in research, quality control, and regulatory submissions. While HPLC-UV with external standard calibration is a viable method, it is more susceptible to matrix effects and variations in experimental conditions, resulting in greater data variability. For researchers and scientists requiring the highest level of confidence in their analytical results for Maleic Hydrazide, the adoption of a method incorporating this compound is strongly recommended.

References

A Comparative Guide to the Analysis of Maleic Hydrazide: Accuracy and Precision of the Isotope Dilution Method and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of maleic hydrazide, a widely used plant growth regulator, is paramount for regulatory compliance and safety assessment. This guide provides an objective comparison of the Maleic Hydrazide-d2 (MH-d2) isotope dilution method with other analytical techniques, supported by experimental data and detailed protocols.

The use of a deuterated internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and variations in extraction recovery. This guide will delve into the performance of this method and compare it with established alternatives, including High-Performance Liquid Chromatography (HPLC) with various detectors.

Performance Comparison of Analytical Methods for Maleic Hydrazide

The selection of an analytical method for maleic hydrazide determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of the this compound isotope dilution method and its alternatives based on published experimental data.

Method Matrix Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Quantification (LOQ) (mg/kg) Reference
LC-MS/MS with MH-d2 Isotope Dilution Tobacco90.3 - 101.52.6 - 5.50.27[1]
Tobacco89.6 - 123.53.3 - 6.60.53[2]
Grapes87 - 111< 170.038[3]
HPLC-UV Garlic> 955.74 (intermediate precision: 8.39)1.0[4][5]
Agricultural Products92.6 - 104.9Not Reported0.5[6]
HPLC-Fluorescence Potatoes87.8 - 95.72.1 - 4.00.5[7][8]
HPLC-Electrochemical Detection SoilNot explicitly stated, but method validatedNot explicitly stated, but method validatedNot explicitly stated, but method validated[9]
Gas Chromatography-Mass Spectrometry (GC-MS) GarlicNot explicitly stated for quantificationNot explicitly stated for quantificationNot explicitly stated for quantification[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. This section provides protocols for the this compound isotope dilution method and a common alternative, HPLC-UV.

This compound Isotope Dilution Method via LC-MS/MS (QuPPe Method)

This method is suitable for the analysis of highly polar pesticides in various food matrices.[10]

1. Sample Preparation (QuPPe - Quick Polar Pesticides Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (e.g., cereals, flour), reduce the sample weight to 5 g and add an appropriate amount of water.

  • Add 100 µL of the this compound internal standard solution.

  • Add 10 mL of acidified methanol (1% formic acid in methanol).

  • Shake the tube vigorously for 1 minute.

  • Centrifuge the sample (e.g., 5 min at >2500 g).

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: A column suitable for polar compounds, such as a Hypercarb or a mixed-mode column.

  • Mobile Phase: A gradient of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid is commonly used.

  • Injection Volume: 1-10 µL.

  • MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two transitions for both maleic hydrazide and this compound.

3. Quantification

  • Quantification is performed by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Alternative Method: HPLC with UV Detection

This method is a widely used alternative for the determination of maleic hydrazide.

1. Sample Preparation

  • Homogenize the sample.

  • Extract a known weight of the sample with a suitable solvent, such as water or methanol.[6]

  • The extract may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges (e.g., C18 or cation exchange).[7][8]

2. HPLC-UV Analysis

  • LC Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric acid) is common.[6]

  • Injection Volume: 20 µL.

  • UV Detection: Set the detector to the wavelength of maximum absorbance for maleic hydrazide, which is around 303 nm.

3. Quantification

  • Quantification is based on an external standard calibration curve, where the peak area of the analyte in the sample is compared to the peak areas of standards of known concentrations.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

experimental_workflow_isotope_dilution cluster_prep Sample Preparation (QuPPe) cluster_analysis Analysis start Homogenized Sample weigh Weigh Sample start->weigh add_is Add MH-d2 Internal Standard weigh->add_is add_solvent Add Acidified Methanol add_is->add_solvent shake Vigorous Shaking add_solvent->shake centrifuge Centrifugation shake->centrifuge filter Filtration centrifuge->filter lcms LC-MS/MS Analysis filter->lcms Inject quant Quantification lcms->quant

Caption: Workflow of the this compound Isotope Dilution Method.

experimental_workflow_hplc_uv cluster_prep_alt Sample Preparation cluster_analysis_alt Analysis start_alt Homogenized Sample extract Solvent Extraction start_alt->extract cleanup SPE Cleanup (Optional) extract->cleanup hplc HPLC-UV Analysis cleanup->hplc Inject quant_alt Quantification hplc->quant_alt

Caption: Workflow of the Alternative HPLC-UV Method for Maleic Hydrazide.

Conclusion

The this compound isotope dilution method coupled with LC-MS/MS demonstrates excellent accuracy and precision for the determination of maleic hydrazide in complex matrices. The use of a deuterated internal standard effectively mitigates matrix effects, leading to more reliable and robust results compared to methods relying on external calibration. While alternative methods like HPLC-UV can provide acceptable performance, they may be more susceptible to matrix interferences and often require more extensive sample cleanup procedures. The choice of method should be guided by the specific analytical requirements, including the desired level of accuracy, precision, and sensitivity, as well as the available laboratory resources.

References

Comparative Uptake of Maleic Hydrazide-d2 in Different Plant Species: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maleic Hydrazide is a systemic plant growth regulator widely used to inhibit sprouting in stored crops and control sucker growth in tobacco.[1] Its primary mode of action is the inhibition of cell division by disrupting nucleic acid and protein synthesis.[2][3][4] This guide presents available data on MH residue levels in key agricultural crops—potatoes, onions, and tobacco—as an indicator of its uptake. Furthermore, it draws a comparison with two common alternatives: Chlorpropham (CIPC) and 1,4-Dimethylnaphthalene (1,4-DMN). Detailed experimental protocols for the analysis of these compounds are also provided, alongside a visualization of the experimental workflow and the proposed signaling pathway of Maleic Hydrazide.

Comparative Uptake Data

The following table summarizes the residue levels of Maleic Hydrazide and its alternatives in different plant species, compiled from various studies. These values are indicative of the extent of uptake and translocation of the compounds within the plant tissues.

Plant SpeciesCompoundApplication RateResidue Level (mg/kg)Reference
Potato Maleic Hydrazide1.4 - 2.7 kg/ha 4 - 30[5]
Maleic Hydrazide3.3 kg/ha Average: 15-25 (can reach 40-50)[1]
ChlorprophamNot specified1.8 - 7.6 (10 days post-application)[3][6]
1,4-DimethylnaphthaleneNot specified0.63 - 1.16 (18 weeks post-storage)
Onion Maleic Hydrazide1.2 - 2.3 kg/ha 2.5 - 23[5]
Maleic Hydrazide2.2 kg/ha 2 - 11[1]
Tobacco Maleic Hydrazide2.25 kg a.i./ha21.0 - 152.3 (dry weight)[4]
Maleic Hydrazide2.25 kg a.i./ha37 (fresh weight)[5]

Experimental Protocols

Accurate quantification of Maleic Hydrazide and its alternatives in plant matrices is crucial for uptake studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation (General Protocol)
  • Homogenization: A representative sample of the plant tissue (e.g., tuber, bulb, leaf) is cryogenically milled or homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with a suitable solvent. For Maleic Hydrazide, water or acidified methanol is commonly used. For Chlorpropham and 1,4-DMN, organic solvents are typically employed.

  • Cleanup: The crude extract is purified to remove interfering matrix components. This can be achieved using Solid Phase Extraction (SPE) cartridges (e.g., C18, ACCUCAT Bond Elut).

HPLC Analysis for Maleic Hydrazide
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a ZORBAX SB-Aq or Varian Microsorb-MV 100-5 C18.

  • Mobile Phase: A mixture of acetonitrile and water with a small percentage of phosphoric or acetic acid is commonly used.

  • Detection: UV detection is typically performed at 303 nm or 313 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

LC-MS/MS Analysis for Plant Growth Regulators
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte.

  • Separation: A suitable LC column (e.g., HILIC or reversed-phase) is used for chromatographic separation.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Isotope-labeled internal standards (e.g., Maleic Hydrazide-d2) are often used for accurate quantification to compensate for matrix effects.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Plant Tissue Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup HPLC HPLC-UV Cleanup->HPLC Analysis LCMSMS LC-MS/MS Cleanup->LCMSMS Analysis Quantification Quantification HPLC->Quantification LCMSMS->Quantification Comparison Comparative Analysis Quantification->Comparison MH_Signaling_Pathway MH Maleic Hydrazide (Enters cell via diffusion) Nucleus Nucleus MH->Nucleus DNA_Synthesis DNA Synthesis Nucleus->DNA_Synthesis inhibits RNA_Synthesis RNA Synthesis Nucleus->RNA_Synthesis inhibits Gene_Expression Altered Gene Expression (Meristem development, DNA repair, hormone signaling) Nucleus->Gene_Expression alters Cell_Division Cell Division DNA_Synthesis->Cell_Division inhibition leads to Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis leads to inhibition of Protein_Synthesis->Cell_Division inhibition leads to Gene_Expression->Cell_Division contributes to inhibition of

References

A Comparative Guide to the Clastogenicity of Maleic Hydrazide and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clastogenic effects of the plant growth regulator maleic hydrazide and its primary degradation products. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction to Maleic Hydrazide and its Clastogenicity

Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) is a systemic plant growth regulator and herbicide used to control sprouting in stored crops and sucker growth in tobacco.[1][2] Despite its agricultural applications, numerous studies have demonstrated its clastogenic potential, meaning it can cause structural damage to chromosomes. This property has been observed in a variety of test systems, including plant and mammalian cells.[3][4] The primary mechanism of its action is believed to be the inhibition of cell division, as well as nucleic acid and protein synthesis.[3][5][6]

Degradation of Maleic Hydrazide

In the environment, maleic hydrazide degrades into several products. The main non-volatile degradation products identified are:

  • Maleic acid: A cis-butenedioic acid.

  • Fumaric acid: A trans-butenedioic acid.

  • Succinic acid: A butanedioic acid.

This guide will compare the clastogenic potential of maleic hydrazide with these three degradation products.

Comparative Clastogenicity Data

The following tables summarize quantitative data from various studies on the clastogenicity of maleic hydrazide and the genotoxicity of its degradation products.

Table 1: Clastogenicity of Maleic Hydrazide in Plant Systems (Vicia faba)

Assay TypeConcentrationExposure TimeObserved EffectReference
Chromosomal Aberration0.5 mM2 hoursIncreased frequency of chromatid aberrations[7]
Chromosomal Aberration1 mM2 hoursSignificant increase in aberrant metaphases[8]
Micronucleus Assay10⁻³ M24 hoursSignificant increase in micronucleated cells[9]
Micronucleus AssayNot specifiedNot specifiedReduced frequency of micronucleated cells in overcrowded conditions (3.83% vs. 11.46%)[3][10]

Table 2: Clastogenicity of Maleic Hydrazide in Mammalian Cells

Cell TypeAssay TypeConcentrationExposure TimeObserved EffectReference
Human LymphocytesSister Chromatid Exchange100 µg/mLNot specifiedSignificant increase in SCE frequencyNot specified
Human LymphocytesMicronucleus AssayNot specifiedNot specifiedNo significant increase in micronucleiNot specified
Chinese Hamster Ovary (CHO)Sister Chromatid Exchange0.5 - 10 mMNot specifiedDose-dependent increase in SCE

Table 3: Genotoxicity of Maleic Hydrazide Degradation Products

CompoundTest SystemAssay TypeConcentrationResultReference
Maleic Acid Chinese Hamster Ovary (CHO) K1 cellsChromosomal AberrationUp to 25 mM (neutralized pH)Non-clastogenicNot specified
Fumaric Acid Salmonella typhimuriumAmes TestNot specifiedNegative for mutagenicityNot specified
Succinic Acid VariousGeneral ToxicityLD50: 2260 mg/kg (rat, oral)Low acute toxicity; specific clastogenicity data is limited

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Vicia faba Chromosomal Aberration Assay

This assay is a standardized and reliable method for screening chemical clastogenicity in plants.[8][11][12]

Materials:

  • Vicia faba (faba bean) seeds

  • Test solutions of maleic hydrazide at desired concentrations

  • Distilled water (control)

  • Germination apparatus (e.g., petri dishes with moist filter paper)

  • Fixative solution (e.g., ethanol:acetic acid, 3:1 v/v)

  • Hydrochloric acid (1N)

  • Feulgen stain

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Seed Germination: Germinate Vicia faba seeds in the dark on moist filter paper until primary roots reach a length of 2-3 cm.

  • Treatment: Immerse the roots of the seedlings in the test solutions of maleic hydrazide for a specified duration (e.g., 4 hours) in the dark. A control group is simultaneously treated with distilled water.[12]

  • Recovery: After treatment, rinse the roots thoroughly with distilled water and allow them to recover in distilled water for a defined period (e.g., 24 hours).[12]

  • Root Tip Excision and Fixation: Excise the terminal 1-2 cm of the primary roots and immediately place them in the fixative solution for at least 24 hours.

  • Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for a specific time (e.g., 10 minutes) to hydrolyze the cell walls.

  • Staining: Rinse the root tips in distilled water and stain them with Feulgen stain for approximately 1-2 hours in the dark.

  • Slide Preparation: Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and squash it gently but firmly with a coverslip to create a monolayer of cells.

  • Microscopic Analysis: Examine the slides under a microscope. Score at least 100 well-spread metaphase cells per root tip for chromosomal aberrations such as breaks, gaps, fragments, and exchanges. Calculate the percentage of aberrant cells.[12]

In Vitro Micronucleus Assay in Human Lymphocytes

This assay detects micronuclei in the cytoplasm of interphase cells, which can originate from chromosome fragments or whole chromosomes that lag during cell division. The protocol is based on OECD Test Guideline 487.[13][14][15][16][17]

Materials:

  • Heparinized whole blood from healthy, non-smoking donors

  • RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

  • Phytohemagglutinin (PHA) to stimulate lymphocyte division

  • Test solutions of maleic hydrazide

  • Cytochalasin B (Cyt-B) to block cytokinesis

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative solution (e.g., methanol:acetic acid, 3:1 v/v)

  • Giemsa stain

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Cell Culture Initiation: Set up whole blood cultures by adding a small volume of heparinized blood to the supplemented RPMI 1640 medium containing PHA. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: After an initial incubation period (e.g., 24 hours), add the test solutions of maleic hydrazide to the cultures. A solvent control is run in parallel. The treatment can be a short pulse (e.g., 3-6 hours) followed by washing and re-incubation in fresh medium, or a continuous treatment.[14]

  • Cytokinesis Block: Approximately 44 hours after culture initiation, add Cytochalasin B to the cultures to a final concentration that effectively blocks cytokinesis without being overly toxic. This allows for the accumulation of binucleated cells.

  • Cell Harvesting: At the end of the incubation period (typically 72 hours from initiation), harvest the lymphocytes by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.

  • Fixation: Centrifuge the cells and resuspend them in a fresh, cold fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa stain.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria. Calculate the frequency of micronucleated binucleated cells.

Proposed Mechanism of Clastogenicity and Visualization

The exact signaling pathway of maleic hydrazide-induced clastogenicity is not fully elucidated. However, evidence suggests a mechanism involving the inhibition of DNA synthesis and cell cycle progression, leading to DNA damage and chromosomal aberrations. Transcriptomic analyses have shown that maleic hydrazide alters the expression of genes related to meristem development, cell division, DNA replication, and DNA damage and recombination.[11]

Below are diagrams illustrating the proposed mechanism of action and experimental workflows.

G cluster_0 Maleic Hydrazide Action cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Clastogenic Outcome MH Maleic Hydrazide Cell Plant/Mammalian Cell MH->Cell Uptake Inhibit_DNA_Synth Inhibition of DNA Synthesis (S-phase) Cell->Inhibit_DNA_Synth Inhibit_Prot_Synth Inhibition of Protein Synthesis Cell->Inhibit_Prot_Synth Alter_Gene_Exp Altered Gene Expression (Cell cycle, DNA repair genes) Cell->Alter_Gene_Exp Cell_Cycle_Arrest Cell Cycle Arrest/Disruption Inhibit_DNA_Synth->Cell_Cycle_Arrest Inhibit_Prot_Synth->Cell_Cycle_Arrest Alter_Gene_Exp->Cell_Cycle_Arrest DNA_Damage DNA Damage Accumulation Alter_Gene_Exp->DNA_Damage Chrom_Aber Chromosomal Aberrations (Breaks, Gaps, Exchanges) Cell_Cycle_Arrest->Chrom_Aber DNA_Damage->Chrom_Aber Micronuclei Micronucleus Formation Chrom_Aber->Micronuclei G cluster_0 Vicia faba Chromosomal Aberration Assay Workflow start Seed Germination treatment Treatment with Maleic Hydrazide start->treatment recovery Recovery Period treatment->recovery fixation Root Tip Fixation recovery->fixation hydrolysis Hydrolysis (HCl) fixation->hydrolysis staining Staining (Feulgen) hydrolysis->staining slide_prep Slide Preparation (Squash) staining->slide_prep analysis Microscopic Analysis of Metaphases slide_prep->analysis G cluster_0 In Vitro Micronucleus Assay Workflow (Human Lymphocytes) start Blood Culture Initiation + PHA treatment Treatment with Maleic Hydrazide start->treatment cytob_block Cytokinesis Block (Cytochalasin B) treatment->cytob_block harvest Cell Harvesting cytob_block->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fixation hypotonic->fixation slide_prep Slide Preparation fixation->slide_prep staining Staining (Giemsa) slide_prep->staining analysis Microscopic Analysis of Binucleated Cells staining->analysis

References

Comparative Toxicological Profile: Maleic Hydrazide vs. a Hypothetical Deuterated Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known toxicological profile of maleic hydrazide. In the absence of direct comparative studies on its deuterated form, this document further presents a scientifically grounded, theoretical comparison of the potential toxicological differences that may arise from deuterium substitution. This analysis is based on established principles of the kinetic isotope effect and its influence on xenobiotic metabolism.

Executive Summary

Maleic hydrazide is a plant growth regulator with a well-characterized but complex toxicological profile. It exhibits low acute toxicity. Evidence regarding its genotoxicity is mixed, with some in vitro studies indicating mutagenic potential, while in vivo studies have generally been negative. Carcinogenicity studies have largely concluded that maleic hydrazide itself is not a carcinogen, with earlier positive findings likely attributable to hydrazine impurities.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific metabolic sites can significantly alter the rate of metabolism of a compound. This "kinetic isotope effect" can lead to a modified pharmacokinetic and toxicological profile. Theoretically, deuteration of maleic hydrazide could lead to reduced metabolic clearance and potentially altered toxicity, warranting further investigation. This guide presents the available data for maleic hydrazide and outlines the theoretical basis for a comparative assessment with a deuterated analogue.

Data Presentation: Toxicology of Maleic Hydrazide

The following tables summarize the quantitative toxicological data for maleic hydrazide based on available literature.

Table 1: Acute Toxicity of Maleic Hydrazide

Test TypeSpeciesRouteValueReference(s)
LD50RatOral>5000 mg/kg[1][2]
LD50RatOral3800 - 6800 mg/kg[3]
LD50RabbitDermal>4000 mg/kg[3][4]
LC50RatInhalation>20 mg/L (1 hr)[1][2]

Table 2: Chronic Toxicity and Other Endpoints for Maleic Hydrazide

EndpointSpeciesStudy DurationNOAELEffect(s) at LOAEL/Higher DosesReference(s)
Chronic ToxicityRat2 years25 mg/kg bw/dayEffects on weight gain[5]
Chronic ToxicityDog1 year25 mg/kg bw/day (750 ppm)Reduced body-weight gain, thyroid hypertrophy, liver lesions[5]
CarcinogenicityRat28 monthsNot carcinogenicProteinuria at 1.0% and 2.0% in diet[6]
CarcinogenicityMouse23 months160 mg/kg bw/day (1000 ppm)Cardiac and adrenal changes in females at higher doses[5]
Reproductive ToxicityRat2 generations750 mg/kg bw/day (10,000 ppm)Effects on parental and pup body weight at higher doses[5]
Developmental ToxicityRatGestation days 6-161000 mg/kg bw/dayNo clear evidence of maternal or fetal effects[5]
Developmental ToxicityRabbitGestation days 7-27300 mg/kg bw/dayReduced maternal body-weight gain and increased resorptions at 1000 mg/kg bw/day[5]

Genotoxicity and Carcinogenicity Summary:

  • Genotoxicity: Maleic hydrazide has shown mixed results in genotoxicity assays. It has been reported to induce somatic mutations and chromosome aberrations in plants[7][8]. In vitro studies with mammalian cells have also indicated some mutagenic effects, such as sister chromatid exchange in human lymphocytes[4][9]. However, an Ames test with Salmonella typhimurium was negative, and in vivo genotoxicity studies have generally not shown positive results[3][5].

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified maleic hydrazide in Group 3: "Not classifiable as to its carcinogenicity to humans"[4]. Studies have concluded that maleic hydrazide itself is not a carcinogen, and historical concerns may have been due to hydrazine impurities in the technical-grade material[6][10].

Theoretical Comparison: Deuterated Maleic Hydrazide

The Kinetic Isotope Effect and Its Toxicological Implications

The substitution of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of C-H bond cleavage by cytochrome P450 (CYP) enzymes and other metabolic enzymes[11][12]. This is known as the deuterium kinetic isotope effect (KIE). The toxicological consequences of this effect can be complex and are dependent on the specific metabolic pathway of the compound [13][14][15][16].

  • Decreased Toxicity: If metabolism leads to the formation of a more toxic metabolite, deuteration at the site of this metabolic activation can decrease the rate of formation of the toxic species, thereby reducing overall toxicity[17].

  • Increased Toxicity or No Change: Conversely, if the parent compound is the primary toxicant and metabolism is a detoxification pathway, slowing down metabolism through deuteration could prolong the exposure to the toxic parent compound, potentially increasing its toxicity. In some cases, deuteration may not significantly alter the overall clearance if the deuterated metabolic step is not rate-limiting in the overall elimination of the compound[13].

  • Metabolic Switching: Deuteration at one site can also lead to "metabolic switching," where the metabolism is redirected to other non-deuterated positions on the molecule. This could potentially lead to the formation of novel metabolites with different toxicological profiles[13].

Putative Metabolism of Maleic Hydrazide

The metabolism of maleic hydrazide in mammals is not extensive. A significant portion of an administered dose is excreted unchanged in the urine[18]. The major identified metabolite is the β-D-glucoside of maleic hydrazide[19][20]. There is limited evidence of significant oxidative metabolism[21]. Pyrolysis of maleic hydrazide, such as during the smoking of treated tobacco, can lead to some transfer of the unchanged compound and its degradation into various products[22].

dot

Maleic_Hydrazide_Metabolism MH Maleic Hydrazide Unchanged_MH Unchanged Maleic Hydrazide (Major Excretory Product) MH->Unchanged_MH Direct Excretion Glucuronide Maleic Hydrazide β-D-glucoside MH->Glucuronide Glucuronidation Excretion Urinary Excretion Unchanged_MH->Excretion Glucuronide->Excretion

Caption: Putative metabolic pathway of Maleic Hydrazide in mammals.

Hypothetical Impact of Deuteration on Maleic Hydrazide Toxicity

Given that maleic hydrazide is largely excreted unchanged, the impact of deuteration would depend on whether any minor oxidative metabolic pathways contribute to its toxicity. If a minor, yet toxicologically significant, oxidative metabolite exists, deuteration at the site of oxidation could potentially reduce its formation and thus decrease toxicity. However, if the toxicity of maleic hydrazide is primarily due to the parent compound, and deuteration does not significantly affect its interaction with biological targets or its rate of excretion, then the toxicological profile of a deuterated analogue may not differ substantially from the parent compound. Without experimental data, any discussion on the comparative toxicity remains speculative.

dot

Deuteration_Effect_Logic cluster_0 Deuteration at Metabolic Hotspot cluster_1 Kinetic Isotope Effect (KIE) cluster_2 Potential Toxicological Outcomes Deuteration Deuterium Substitution KIE Slower C-D Bond Cleavage Deuteration->KIE Leads to Decreased_Toxicity Decreased Formation of Toxic Metabolite KIE->Decreased_Toxicity If metabolism is toxifying Increased_Toxicity Increased Exposure to Parent Compound KIE->Increased_Toxicity If metabolism is detoxifying Altered_Toxicity Metabolic Switching, New Metabolites KIE->Altered_Toxicity Possible outcome

Caption: Logical flow of how deuteration can alter toxicity.

Experimental Protocols

To empirically determine the comparative toxicity of a deuterated maleic hydrazide analogue, a series of toxicological studies would be required. Below are detailed methodologies for two key initial assays.

Acute Oral Toxicity - Acute Toxic Class Method (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Principle: This method involves a stepwise procedure with the use of a minimal number of animals. The outcome is the classification of the substance into a toxicity category based on the observed mortality and morbidity.

Experimental Animal: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

Procedure:

  • Dose Formulation: The test substance is typically administered in a constant volume over the dose range to be tested. The vehicle should be inert (e.g., water, corn oil).

  • Administration of Doses: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.

  • Stepwise Dosing: The test is initiated with a starting dose of 300 mg/kg.

    • If no mortality occurs, the next higher dose (2000 mg/kg) is administered to another group of animals.

    • If mortality occurs at the starting dose, the next lower dose (50 mg/kg) is administered.

    • This stepwise dosing continues until the toxicity class can be determined.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Data Analysis: The results are assessed in terms of the number of animals that die or show signs of toxicity at each dose level, allowing for classification of the substance according to the Globally Harmonized System (GHS).

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

Objective: To assess the mutagenic potential of a test substance by its ability to induce reverse mutations in amino-acid dependent strains of Salmonella typhimurium and Escherichia coli.

Principle: The test uses bacterial strains with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella, tryptophan for E. coli). The substance is tested for its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Test Strains: A set of at least five strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102[23][24][25][26][27].

Procedure:

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents) to detect mutagens that require metabolic activation[26].

  • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate dose range. At least five different analyzable concentrations of the test substance are used in the main experiment.

  • Plate Incorporation Method:

    • The test substance, bacterial culture, and (if used) S9 mix are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated for 48-72 hours at 37°C.

  • Data Collection: The number of revertant colonies on each plate is counted.

  • Data Analysis: The results are expressed as the number of revertant colonies per plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants or a reproducible and significant positive response at one or more concentrations.

dot

Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis Dose_Prep Prepare Test Substance Doses Mix Combine Substance, Bacteria, and Top Agar (with/without S9) Dose_Prep->Mix Bacteria_Prep Prepare Bacterial Cultures Bacteria_Prep->Mix S9_Prep Prepare S9 Mix (for +S9 condition) S9_Prep->Mix Plate Pour onto Minimal Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Mutagenicity Count->Analyze

Caption: Experimental workflow for the Ames Test.

Conclusion

Maleic hydrazide has a well-documented toxicological profile characterized by low acute toxicity but some concerns regarding its genotoxic potential in certain test systems. The theoretical application of deuteration to the maleic hydrazide structure presents an intriguing possibility for altering its metabolic fate and, consequently, its toxicity. However, without direct experimental evidence, any claims regarding the comparative toxicity of a deuterated analogue remain speculative. The experimental protocols outlined in this guide provide a framework for the necessary investigations to elucidate the toxicological profile of deuterated maleic hydrazide and to determine if this chemical modification offers a safer alternative.

References

Unveiling the Performance of Maleic Hydrazide-d2 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of maleic hydrazide, the use of a reliable internal standard is paramount for achieving accurate and robust quantification, especially in complex matrices. This guide provides a comprehensive comparison of analytical methods, highlighting the performance of Maleic Hydrazide-d2 as an internal standard, supported by experimental data and detailed protocols.

The analysis of maleic hydrazide, a widely used plant growth regulator, in intricate samples such as food products and environmental matrices, is often hampered by matrix effects that can lead to either suppression or enhancement of the analytical signal. The co-elution of endogenous components can interfere with the ionization of the target analyte, leading to inaccurate quantification. The use of an isotopically labeled internal standard, such as this compound, is a well-established strategy to compensate for these matrix-induced variations and potential losses during sample preparation.

The Advantage of Deuterated Internal Standards

Deuterated internal standards, like this compound, are considered the gold standard in quantitative mass spectrometry-based assays. Since they are chemically identical to the analyte of interest, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source. However, their difference in mass allows for their distinct detection. By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by matrix effects or sample processing inconsistencies can be effectively normalized, leading to more accurate and precise results.

Comparative Analysis of Analytical Methods

The following tables summarize the performance of different analytical methods for the determination of maleic hydrazide in various complex matrices. The data highlights the effectiveness of methods employing this compound as an internal standard in comparison to other approaches.

Table 1: Performance Data of LC-MS/MS Methods for Maleic Hydrazide Analysis
MatrixMethodInternal StandardRecovery (%)Precision (RSD, %)LOQ (mg/kg)Linearity (R²)Reference
Foods of Plant Origin LC-MS/MSThis compound Not specifiedNot specifiedNot specifiedNot specified[1]
Tobacco LC-MS/MSd2-maleic hydrazide 90.3 - 101.52.6 - 5.50.270.9999
Grapes LC-MS/MSIsotopically-labeled internal standards87 - 111< 170.038≥ 0.995[2]
Potatoes HPLC-UVNone87.8 - 95.72.1 - 4.00.5Not specified[3]
Onions HPLC-UVNone89 - 103Not specified1.250.9998[4]
Garlic HPLC-UVNone> 958.39 (intermediate precision)0.330.999[5]
Fruits and Vegetables LC-MS/MSNone (Standard Addition)84 - 110≤ 170.05 - 0.1≥ 0.99[6]

Note: "Not specified" indicates that the specific data point was not provided in the cited literature.

The data clearly indicates that methods employing isotopically labeled internal standards, including this compound, consistently demonstrate good recovery and precision across different matrices. While methods without internal standards can also achieve acceptable performance, they often rely on matrix-matched calibration or standard addition to compensate for matrix effects, which can be more laborious.

Experimental Protocols

A detailed experimental protocol for the analysis of maleic hydrazide in foods of plant origin using this compound as an internal standard is outlined below, based on the "Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol"[1].

Sample Preparation (QuPPe Method)
  • Homogenization: Homogenize the laboratory sample, preferably using cryogenic milling for fruits and vegetables. For dry samples (e.g., cereals, dried fruits), add a defined amount of water before homogenization.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a defined volume of the this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol) to the tube.

  • Shaking: Shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The extract is ready for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: A column suitable for the retention of polar compounds, such as a mixed-mode or HILIC column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, typically with additives like formic acid or ammonium formate to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for maleic hydrazide.

  • MRM Transitions: Specific precursor-to-product ion transitions for both maleic hydrazide and this compound are monitored for quantification and confirmation.

Visualizing the Mechanism of Action and Experimental Workflow

To further aid in understanding, the following diagrams illustrate the proposed mechanism of action of maleic hydrazide and a typical experimental workflow.

Maleic_Hydrazide_Pathway cluster_cell Plant Cell MH Maleic Hydrazide DNA_Synth DNA Synthesis (Replication) MH->DNA_Synth Inhibits Uracil Uracil (Pyrimidine Base) Uracil->DNA_Synth Required for Cell_Division Cell Division (Mitosis) DNA_Synth->Cell_Division Leads to Growth_Inhibition Growth Inhibition Cell_Division->Growth_Inhibition Inhibition of leads to Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spiking with This compound Homogenization->Spiking Extraction 3. Extraction with Acidified Methanol Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Filtration 5. Filtration Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification using Analyte/IS Ratio LC_MSMS->Quantification

References

A Comparative Analysis of Maleic Hydrazide-d2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive statistical and comparative analysis of Maleic Hydrazide-d2, focusing on its application as a plant growth regulator and as an internal standard in analytical chemistry. We will delve into its performance against common alternatives, supported by experimental data, and provide detailed protocols for key analytical methods.

Performance as a Sprout Suppressant: A Comparative Overview

Maleic hydrazide is a widely used plant growth regulator for inhibiting sprouting in stored crops, particularly potatoes. Its deuterated form, this compound, is primarily used as an internal standard in residue analysis. The performance of non-labeled maleic hydrazide against other chemical sprout suppressants provides a benchmark for its efficacy.

A study conducted by the Agriculture and Horticulture Development Board (AHDB) compared the efficacy of maleic hydrazide (MH) with other sprout suppressants, including ethylene, spearmint oil (BIOX-M), orange oil (ARGOS), and 1,4-dimethylnaphthalene (DMN). The trials were conducted on various potato varieties, including Maris Piper, Nectar, Melody, and King Edward, over a nine-month storage period at 4.5°C.

Key Findings:

  • Maleic Hydrazide (MH) alone demonstrated a significant effect on sprout control. At a residue level as low as 7.6 mg/kg, it achieved an approximate 80% reduction in sprout weight compared to untreated potatoes.[1]

  • Combination Treatments: The presence of MH enhanced the overall efficacy of store-applied treatments. Combinations of MH with spearmint oil or DMN were highly effective for both short and long dormant varieties.[1]

  • Comparison with Alternatives: While DMN and CIPC (chlorpropham, now banned in the EU) were found to be highly effective sprout suppressants, MH provides a valuable alternative, especially when used in combination with other treatments.[2][3] Ethylene and orange oil showed some control, particularly on longer dormant varieties, and their efficacy was improved when combined with MH.[1]

TreatmentPotato VarietyStorage DurationSprout Control EfficacyReference
Maleic Hydrazide (MH)Maris Piper, Nectar, Melody, King Edward9 months~80% reduction in sprout weight[1]
MH + Spearmint OilMultiple processing varieties8 monthsHighly effective sprout control[4]
MH + 1,4-DMNMultiple processing varieties8 monthsHighly effective sprout control[4]
EthyleneRoyal9 monthsLess effective than MH, DMN, or CIPC[2]
Spearmint OilInnovator, Maris Piper, Royal, Performer9 monthsBetter control in some varieties (e.g., VR808)[3]

Role as an Internal Standard: Enhancing Analytical Accuracy

This compound serves as an excellent internal standard for the quantification of maleic hydrazide residues in various matrices, such as tobacco, soil, and agricultural products. The use of a deuterated internal standard is a well-established technique in mass spectrometry-based analytical methods to correct for matrix effects, extraction losses, and variations in instrument response. This leads to improved accuracy and precision of the analytical results.

Several studies have successfully employed this compound in LC-MS/MS methods for the determination of maleic hydrazide residues. The key advantage is that the deuterated standard co-elutes with the native analyte and has nearly identical chemical and physical properties, but is distinguishable by its mass-to-charge ratio in the mass spectrometer.

A study on the determination of maleic hydrazide in tobacco by LC-MS/MS utilized d2-maleic hydrazide as the internal standard. The method demonstrated good linearity, repeatability, and recovery, highlighting the effectiveness of the internal standard in compensating for matrix-induced signal suppression or enhancement.

ParameterPerformance with this compound Internal Standard
Linearity (R²) ≥0.999
Limit of Quantitation (LOQ) 0.27 mg/kg
Recoveries 90.3% - 101.5%
Relative Standard Deviations (RSDs) 2.6% - 5.5%

Experimental Protocols

Determination of Maleic Hydrazide Residues in Tobacco by LC-MS/MS

This protocol describes a method for the quantitative analysis of maleic hydrazide in tobacco using a deuterated internal standard.

a. Sample Preparation (Microwave-Assisted Extraction):

  • Weigh 1.0 g of the homogenized tobacco sample into a microwave extraction vessel.

  • Add a known concentration of this compound internal standard solution.

  • Add 20 mL of 2 M hydrochloric acid.

  • Seal the vessel and perform microwave-assisted extraction at 120°C for 30 minutes.

  • After cooling, filter the extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for both maleic hydrazide and this compound.

Analysis of Sprout Suppression in Stored Potatoes

This protocol outlines a general procedure for evaluating the efficacy of sprout suppressants.

a. Treatment Application:

  • Apply maleic hydrazide as a foliar spray to potato plants at the appropriate growth stage (typically 2-3 weeks before haulm destruction).

  • For post-harvest treatments, apply alternatives like DMN or spearmint oil as a fog to potatoes in storage.

b. Storage and Assessment:

  • Store treated and untreated control potatoes under controlled conditions (e.g., 9°C and 95% relative humidity).

  • At regular intervals (e.g., monthly for up to 9 months), collect a representative sample of tubers from each treatment group.

  • Measure the following parameters:

    • Percentage of sprouted tubers.

    • Number of sprouts per tuber.

    • Length of the longest sprout per tuber.

    • Total weight of sprouts per tuber.

c. Data Analysis:

  • Calculate the mean and standard deviation for each parameter.

  • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological effects and analytical procedures related to maleic hydrazide, the following diagrams are provided.

Maleic_Hydrazide_Pathway cluster_cell Plant Cell MH Maleic Hydrazide DNA_Replication DNA Replication MH->DNA_Replication Inhibits (as Uracil analog) Protein_Synthesis Protein Synthesis MH->Protein_Synthesis Inhibits Uracil Uracil Uracil->DNA_Replication Cell_Division Cell Division (Mitosis) DNA_Replication->Cell_Division Protein_Synthesis->Cell_Division Growth_Inhibition Growth Inhibition / Sprout Suppression Cell_Division->Growth_Inhibition Leads to

Caption: Simplified signaling pathway of Maleic Hydrazide's inhibitory action on plant cell division.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Tobacco) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Microwave-Assisted Extraction (HCl) Spike->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC_Separation Liquid Chromatography Separation (C18 Column) Filtration->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio to Internal Standard) MS_Detection->Quantification Result Result Quantification->Result

Caption: General experimental workflow for the quantitative analysis of Maleic Hydrazide using an internal standard.

References

Navigating Maleic Hydrazide Analysis: A Comparative Guide to Regulatory-Accepted Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape for Maleic Hydrazide, the choice of analytical methodology is critical for ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of the widely used Maleic Hydrazide-d2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and alternative analytical techniques, supported by experimental data and detailed protocols.

The use of deuterated internal standards in bioanalysis is not only accepted but strongly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The consensus in the scientific and regulatory communities is that stable isotope-labeled internal standards, such as this compound, provide the most accurate and reliable quantification by compensating for variability in sample preparation and matrix effects.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for Maleic Hydrazide depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS with a deuterated internal standard is considered the gold standard for bioanalytical studies, other methods like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Electrochemical Detection (HPLC-ELCD) offer viable alternatives for certain applications.

ParameterThis compound LC-MS/MSHPLC-UVHPLC-ELCDColorimetric Method
Specificity Very HighModerate to HighHighLow to Moderate
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (ng/mL)Low (µg/mL)
Matrix Effect Minimized by co-eluting internal standardCan be significantCan be significantHighly susceptible to interference
Regulatory Acceptance Highly accepted and recommendedAccepted for specific applicationsAccepted for specific applicationsOfficial method in some older contexts, but less specific
Throughput HighModerateModerateLow
Cost HighLowModerateVery Low
Example LOD 0.16 mg/kg (in tobacco)[1]0.5 µg/g (in agricultural products)[2]~70 picograms on-column[3]Not specified
Example Recovery 90.3% - 101.5% (in tobacco)[4]92.6% - 104.9% (in agricultural products)[2]Not specifiedNot specified

Experimental Protocols

This compound by LC-MS/MS Method

This method is suitable for the quantification of Maleic Hydrazide in complex matrices such as tobacco and various food products.

a. Sample Preparation (Microwave-Assisted Extraction for Tobacco) [1][5]

  • Weigh 0.5 g of the homogenized tobacco sample into a 50 mL glass vial.

  • Add 20 mL of 2M HCl aqueous solution.

  • Add 200 µL of this compound internal standard stock solution.

  • Cap the vial and place it in a microwave extraction system.

  • Heat at a specified temperature and time to accelerate the hydrolysis of Maleic Hydrazide glycosides.

  • After cooling, filter the extract through a 0.45 µm membrane filter for LC-MS/MS analysis.

b. LC-MS/MS Conditions [4][6]

  • LC System: High-Performance Liquid Chromatography system

  • Column: Thermo Hypercarb column (100 mm × 2.1 mm, 5 µm) or equivalent

  • Mobile Phase: Gradient elution with A) Water containing 0.1% formic acid and B) Methanol containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Maleic Hydrazide: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Alternative Method: HPLC with UV Detection

This method is a cost-effective alternative for the analysis of Maleic Hydrazide in agricultural products.

a. Sample Preparation (Aqueous Extraction for Agricultural Products) [2]

  • Homogenize the agricultural product sample.

  • Extract a known weight of the homogenate with water.

  • Purify the crude extract using a solid-phase extraction (SPE) cartridge (e.g., ACCUCAT Bond Elut).

  • Elute the analyte with water.

  • The eluate is ready for HPLC-UV analysis.

b. HPLC-UV Conditions [2]

  • HPLC System: Standard HPLC system with UV detector

  • Column: ZORBAX SB-Aq column or equivalent

  • Mobile Phase: Acetonitrile-water-phosphoric acid (5:95:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 303 nm

  • Injection Volume: 20 µL

Visualizing Method Workflows and Biological Pathways

To further clarify the experimental processes and the biological context of Maleic Hydrazide's action, the following diagrams are provided.

Experimental Workflow: this compound LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenization Sample Homogenization Weighing Weighing Sample Homogenization->Weighing Addition of HCl and MH-d2 IS Addition of HCl and MH-d2 IS Weighing->Addition of HCl and MH-d2 IS Microwave-Assisted Extraction Microwave-Assisted Extraction Addition of HCl and MH-d2 IS->Microwave-Assisted Extraction Cooling and Filtration Cooling and Filtration Microwave-Assisted Extraction->Cooling and Filtration LC Separation LC Separation Cooling and Filtration->LC Separation Filtered Extract MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification MRM Data

Caption: Workflow for this compound LC-MS/MS analysis.

Experimental Workflow: HPLC-UV Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenization Sample Homogenization Aqueous Extraction Aqueous Extraction Sample Homogenization->Aqueous Extraction SPE Cleanup SPE Cleanup Aqueous Extraction->SPE Cleanup HPLC Separation HPLC Separation SPE Cleanup->HPLC Separation Purified Extract UV Detection UV Detection HPLC Separation->UV Detection Data Acquisition Data Acquisition UV Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Chromatographic Peak Area Simplified Signaling Pathway of Maleic Hydrazide Action Maleic Hydrazide Maleic Hydrazide Cellular Uptake Cellular Uptake Maleic Hydrazide->Cellular Uptake Inhibition of Nucleic Acid Synthesis Inhibition of Nucleic Acid Synthesis Cellular Uptake->Inhibition of Nucleic Acid Synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis Cellular Uptake->Inhibition of Protein Synthesis Inhibition of DNA Synthesis Inhibition of DNA Synthesis Inhibition of Nucleic Acid Synthesis->Inhibition of DNA Synthesis Inhibition of RNA Synthesis Inhibition of RNA Synthesis Inhibition of Nucleic Acid Synthesis->Inhibition of RNA Synthesis Reduced Protein Synthesis Reduced Protein Synthesis Inhibition of Protein Synthesis->Reduced Protein Synthesis G1/S Phase Arrest G1/S Phase Arrest Inhibition of DNA Synthesis->G1/S Phase Arrest Inhibition of Cell Division Inhibition of Cell Division G1/S Phase Arrest->Inhibition of Cell Division Inhibition of RNA Synthesis->Reduced Protein Synthesis Reduced Protein Synthesis->Inhibition of Cell Division Growth Inhibition Growth Inhibition Inhibition of Cell Division->Growth Inhibition

References

Safety Operating Guide

Proper Disposal of Maleic Hydrazide-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Maleic Hydrazide-d2, a deuterated analog of Maleic Hydrazide. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following guidance is intended for researchers, scientists, and drug development professionals.

Regulatory Context

In the United States, the disposal of chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[1] Maleic Hydrazide is specifically listed as a hazardous waste. Generators of waste containing this chemical must conform to USEPA regulations for storage, transportation, treatment, and disposal.[2] It is imperative to consult federal, state, and local disposal authorities for approved procedures in your specific area.[3]

Quantitative Disposal Data

Key quantitative thresholds have been established for Maleic Hydrazide, which should be applied to its deuterated form, this compound.

ParameterValueRegulation
EPA Hazardous Waste No. U148For generators of ≥ 100 kg/month of this waste.[2]
Reportable Quantity (RQ) 5,000 lbsThe amount that must be reported if released.[4]

Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed disposal company.[5] This procedure must be carried out in a chemical incinerator equipped with an afterburner and scrubber to prevent the release of harmful combustion byproducts like carbon oxides and nitrogen oxides.[5]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to prevent skin and eye irritation, as well as respiratory exposure.[6][7]

  • Eye Protection: Chemical splash goggles or a full-face shield.[4]

  • Hand Protection: Impervious gloves.[4]

  • Body Protection: Protective clothing to prevent skin contact.[4]

  • Respiratory Protection: In areas with inadequate ventilation or where dust may form, use a NIOSH-certified pesticide cartridge respirator.[4]

Step 2: Waste Collection and Storage

Proper segregation and storage of chemical waste are crucial to prevent accidents.

  • Original Containers: Whenever possible, leave the chemical in its original container.[5]

  • No Mixing: Do not mix this compound waste with other waste materials.[5]

  • Labeling: Ensure containers are clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Container Integrity: Use suitable, closed containers that are in good condition and not leaking.[5]

  • Storage Location: Store containers in a cool, dry, and well-ventilated place, away from sources of direct heat.[4][5] Keep containers tightly closed.[5] Store the waste in a locked-up area.[6][7]

Step 3: Accidental Spill Cleanup

In the event of a spill, follow these procedures to contain and clean the material safely.

  • Evacuate: Evacuate personnel to a safe area.[5]

  • Ventilate: Ensure the area has adequate ventilation.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

  • Cleanup (Solid): For solid powder, avoid creating dust.[5] Pick up and arrange for disposal. Sweep up and shovel the material into a suitable, closed container for disposal.[5]

  • Cleanup (Liquid/Solution): Absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4][6] Shovel the absorbed material into a secure container for proper disposal.[4]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[6]

Step 4: Final Disposal
  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Incineration: The preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Dispose of contaminated packaging, such as empty containers, in the same manner as the unused product.[5] Handle uncleaned containers as you would the product itself.[5]

Experimental Workflow & Disposal Logic

The following diagrams illustrate the procedural workflow for handling and disposing of this compound.

G start Start: Handling This compound ppe Step 1: Wear Appropriate PPE start->ppe Begin work spill_check Is there a spill? ppe->spill_check spill_cleanup Step 3: Execute Spill Cleanup Protocol spill_check->spill_cleanup Yes waste_gen Waste Generated? spill_check->waste_gen No spill_cleanup->waste_gen collect_waste Step 2: Collect & Store Waste Securely waste_gen->collect_waste Yes end End of Process waste_gen->end No dispose Step 4: Transfer to Licensed Disposal Company collect_waste->dispose dispose->end

Caption: Workflow for Handling and Disposing of this compound.

Incompatibilities

To prevent fires or explosions, do not allow this compound to come into contact with the following materials during storage or disposal:[5]

  • Strong oxidizing agents (chlorates, nitrates, peroxides, etc.)

  • Strong acids and bases

  • Oxoacids

  • Epoxides

  • Alkaline materials

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.